2-(Trifluoromethoxy)terephthalic acid
描述
Structure
3D Structure
属性
IUPAC Name |
2-(trifluoromethoxy)terephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O5/c10-9(11,12)17-6-3-4(7(13)14)1-2-5(6)8(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTIYBRREAGBBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380489 | |
| Record name | 2-(trifluoromethoxy)terephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-21-4 | |
| Record name | 2-(trifluoromethoxy)terephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175278-21-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2-(trifluoromethoxy)terephthalic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(trifluoromethoxy)terephthalic acid, a fluorinated aromatic dicarboxylic acid of interest in medicinal chemistry and materials science. The document collates available data on its identity, and predicted physicochemical characteristics. Detailed, generalized experimental protocols for the determination of key parameters such as melting point, acid dissociation constant (pKa), and solubility are presented to aid in the empirical validation of these properties. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the process of physicochemical characterization and the interplay of these properties in the context of drug development.
Introduction
This compound is a substituted aromatic compound with the molecular formula C₉H₅F₃O₅. The presence of both a trifluoromethoxy group and two carboxylic acid functionalities imparts unique electronic and steric properties, making it a valuable building block in the synthesis of novel compounds. An in-depth understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in areas such as drug design, where properties like solubility and pKa are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.
Chemical Identity and Structure
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 175278-21-4[1] |
| Molecular Formula | C₉H₅F₃O₅[1] |
| Molecular Weight | 250.13 g/mol [1] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)C(=O)O[1] |
| InChI Key | VVTIYBRREAGBBA-UHFFFAOYSA-N[1] |
Physicochemical Properties
The following table summarizes the available, largely predicted, physicochemical data for this compound. These values provide initial estimates and should be confirmed through experimental validation for any critical applications.
| Property | Value | Source |
| Melting Point | 270-272 °C | Predicted |
| Boiling Point | 53-55 °C at 15 mmHg | Predicted |
| Density | 1.614 ± 0.06 g/cm³ | Predicted |
| pKa | 2.51 ± 0.36 | Predicted |
| Solubility | DMSO (Slightly), Methanol (Slightly) | Experimental observation |
| Physical Form | Solid, Pale Yellow to Light Yellow | Experimental observation |
Experimental Protocols
The following sections outline generalized, standard laboratory procedures for the experimental determination of key physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point and then increased at a slower rate of 1-2 °C per minute.
-
Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range. For a pure compound, this range is typically narrow.
Acid Dissociation Constant (pKa) Determination
The pKa value is a measure of the acidity of a compound in a given solvent. For a dicarboxylic acid like this compound, two pKa values would be expected.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first pKa will be at the midpoint of the first buffer region, and the second pKa will be at the midpoint of the second buffer region.
Aqueous Solubility Determination
Solubility is a critical parameter, especially in drug development, as it directly influences bioavailability.
Methodology: Shake-Flask Method
-
Equilibrium Saturation: An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature (e.g., 25 °C or 37 °C).
-
Agitation: The resulting suspension is agitated in a mechanical shaker or stirrer for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved states is reached.
-
Phase Separation: After reaching equilibrium, the undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pore filter (e.g., 0.22 µm).
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.
Visualized Workflows
The following diagrams, created using the DOT language, illustrate key workflows relevant to the characterization and application of new chemical entities.
Caption: A general workflow for the physicochemical characterization of a new chemical entity.
Caption: The relationship between key physicochemical properties and ADME/Tox outcomes.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a significant portion of the quantitative data is currently based on computational predictions, the outlined experimental protocols offer a clear path for empirical validation. The provided workflows visually articulate the systematic approach required for the characterization of new chemical entities and highlight the critical role of physicochemical properties in the broader context of drug discovery and development. For researchers and scientists working with this compound, this guide serves as a valuable resource for initiating further investigation and application.
References
Elucidation of the Chemical Structure: A Technical Guide to 2-(Trifluoromethoxy)benzene-1,4-dicarboxylic Acid
Introduction
This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of 2-(trifluoromethoxy)benzene-1,4-dicarboxylic acid. While specific experimental data for this compound is not extensively available in public literature, this document outlines a standard approach based on established analytical techniques and data from structurally analogous compounds, primarily 2-(trifluoromethyl)benzene-1,4-dicarboxylic acid.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
The compound, 2-(trifluoromethoxy)benzene-1,4-dicarboxylic acid, also known as 2-(trifluoromethoxy)terephthalic acid, has a molecular formula of C9H5F3O5 and a molecular weight of approximately 250.13 g/mol .[3][4] Its structure consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and a trifluoromethoxy group at position 2. The precise characterization of this structure is paramount for understanding its chemical properties and potential applications.
1. Proposed Structure Elucidation Workflow
The definitive identification of 2-(trifluoromethoxy)benzene-1,4-dicarboxylic acid necessitates a multi-faceted analytical approach. A logical workflow ensures that orthogonal data is collected to unambiguously confirm the molecular structure.
2. Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality data for structure elucidation.
2.1 Elemental Analysis
Elemental analysis provides the empirical formula of the compound by determining the percentage composition of its constituent elements.
-
Protocol: A sample of 2-(trifluoromethoxy)benzene-1,4-dicarboxylic acid is weighed into a tin capsule and combusted at high temperatures in a stream of oxygen. The resulting gases (CO2, H2O, N2, and SO2) are separated by gas chromatography and quantified using a thermal conductivity detector. The percentages of carbon, hydrogen, nitrogen, and sulfur are then calculated. Oxygen content is typically determined by pyrolysis in the absence of oxygen.
2.2 Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.
-
Protocol: A dilute solution of the sample is introduced into the mass spectrometer. For electrospray ionization (ESI), the sample is dissolved in a suitable solvent like methanol or acetonitrile with a small amount of formic acid or ammonia to facilitate ionization. The ionized molecules are then guided into the mass analyzer, where their mass-to-charge ratio (m/z) is determined. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the molecular formula.
2.3 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
Protocol: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The sample is then scanned with infrared light, and the resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups.
2.4 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1H NMR, 13C NMR, and 19F NMR are particularly important for this compound.
-
Protocol: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d6 or D2O with NaOD). The solution is placed in an NMR tube and subjected to a strong magnetic field in the NMR spectrometer. For 1H NMR, the chemical shifts, integration, and coupling patterns of the proton signals are analyzed. For 13C NMR, the chemical shifts of the carbon signals are determined. 19F NMR is used to observe the fluorine atoms in the trifluoromethoxy group.
3. Data Presentation
The following tables summarize the expected quantitative data from the analytical techniques described above.
Table 1: Elemental Analysis Data
| Element | Theoretical Percentage (%) |
| Carbon (C) | 43.22 |
| Hydrogen (H) | 2.01 |
| Fluorine (F) | 22.78 |
| Oxygen (O) | 32.00 |
Table 2: Mass Spectrometry Data
| Ion | Expected m/z |
| [M-H]- | 249.00 |
| [M+Na]+ | 273.00 |
Table 3: FTIR Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1475 | C=C stretch (aromatic ring) |
| 1300-1200 | C-O stretch and O-H bend |
| 1250-1000 | C-F stretch (trifluoromethoxy) |
Table 4: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | Singlet (broad) | 2H | -COOH |
| ~8.1 | Doublet | 1H | Aromatic H |
| ~7.9 | Doublet | 1H | Aromatic H |
| ~7.7 | Singlet | 1H | Aromatic H |
Table 5: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~167 | -COOH |
| ~166 | -COOH |
| ~148 (quartet, J ≈ 30 Hz) | C-OCF₃ |
| ~135 | Aromatic C |
| ~132 | Aromatic C |
| ~128 | Aromatic C |
| ~125 | Aromatic C |
| ~122 | Aromatic C |
| ~120 (quartet, J ≈ 260 Hz) | -OCF₃ |
Table 6: Predicted ¹⁹F NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -58 | Singlet | -OCF₃ |
4. Signaling Pathways and Biological Activity
Currently, there is no readily available information in the scientific literature regarding the biological activity or associated signaling pathways of 2-(trifluoromethoxy)benzene-1,4-dicarboxylic acid. Further research would be required to investigate its potential pharmacological effects.
The structure elucidation of 2-(trifluoromethoxy)benzene-1,4-dicarboxylic acid can be confidently achieved through a systematic application of modern analytical techniques. The combination of elemental analysis, mass spectrometry, FTIR, and multinuclear NMR spectroscopy provides complementary data that, when analyzed together, can unambiguously confirm the molecular structure of the compound. The data presented in this guide, though based on predictions and analogies to similar compounds, serves as a robust framework for researchers undertaking the characterization of this and other novel chemical entities.
References
- 1. 2-(Trifluoromethyl)benzene-1,4-dicarboxylic acid | C9H5F3O4 | CID 14203332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthonix, Inc > 1483-47-2 | 2-(Trifluoromethyl)terephthalic acid [synthonix.com]
- 3. This compound(175278-21-4) 1H NMR [m.chemicalbook.com]
- 4. This compound | C9H5F3O5 | CID 2777354 - PubChem [pubchem.ncbi.nlm.nih.gov]
molecular weight and formula of 2-(trifluoromethoxy)terephthalic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(trifluoromethoxy)terephthalic acid, a fluorinated organic compound with significant potential in medicinal chemistry. This document details its chemical properties, and outlines its role as a key intermediate in the development of therapeutic agents, particularly factor Xa inhibitors.
Chemical and Physical Properties
This compound is a substituted aromatic dicarboxylic acid. Its chemical structure is characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 4 (terephthalic acid scaffold) and a trifluoromethoxy group at position 2.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C₉H₅F₃O₅ |
| Molecular Weight | 250.13 g/mol [1][2] |
| CAS Number | 175278-21-4[1][2] |
| Appearance | Pale yellow to light yellow solid |
| Melting Point | 270-272 °C |
| Solubility | Slightly soluble in DMSO and Methanol |
Synthesis and Purification
Purification of the final compound is crucial for its use in pharmaceutical applications. Common purification techniques for terephthalic acid derivatives include:
-
Recrystallization: This is a standard method for purifying solid organic compounds. A suitable solvent system, potentially a mixture of acetic acid, water, and an organic co-solvent, can be employed to dissolve the crude product at an elevated temperature, followed by cooling to induce crystallization of the purified acid.
-
Extraction: Liquid-liquid extraction can be used to remove impurities. For instance, an aqueous solution of a salt of the terephthalic acid can be washed with an organic solvent like n-butanol or benzyl alcohol to remove organic impurities.[3]
-
Reactive Crystallization: This technique involves the formation of a metal-organic framework (MOF) to selectively crystallize the terephthalic acid from a mixture of impurities. The MOF can then be disassembled to yield the purified acid.[4]
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic methods.
Table 2: Analytical Methods for Characterization
| Method | Purpose | Typical Observations |
| ¹H NMR | Structural elucidation and confirmation | Aromatic proton signals in the characteristic downfield region.[5] |
| ¹³C NMR | Structural elucidation and confirmation | Signals corresponding to the carboxylic acid carbons, aromatic carbons, and the trifluoromethoxy carbon. |
| HPLC | Purity assessment and quantification | A single major peak corresponding to the target compound, with minimal impurity peaks. |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight. |
Role in Drug Development: A Precursor to Factor Xa Inhibitors
The primary interest in this compound within the pharmaceutical industry lies in its potential as a building block for the synthesis of Factor Xa (FXa) inhibitors .[6][7] FXa is a critical enzyme in the coagulation cascade, and its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic diseases.
The Coagulation Cascade and the Role of Factor Xa
The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot. It consists of two main pathways, the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa. Factor Xa then plays a pivotal role in converting prothrombin to thrombin, the final enzyme that cleaves fibrinogen to form fibrin monomers, which polymerize to form a stable clot.
Diagram 1: The Coagulation Cascade
References
- 1. This compound | C9H5F3O5 | CID 2777354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. US3646124A - Process for purification of terephthalic acid or its salt - Google Patents [patents.google.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. This compound(175278-21-4) 1H NMR [m.chemicalbook.com]
- 6. Tetrahydro-isoquinoline-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The design and synthesis of noncovalent factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Theoretical pKa Prediction for 2-(trifluoromethoxy)terephthalic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical prediction of the acid dissociation constants (pKa) of 2-(trifluoromethoxy)terephthalic acid. It includes a comparative analysis of predicted and experimental pKa values of related compounds, detailed experimental protocols for pKa determination, and a discussion of the relevant biological context of this molecule as a potential scaffold for Factor Xa inhibitors.
Introduction
This compound is a substituted aromatic dicarboxylic acid. The prediction of its pKa values is crucial for understanding its physicochemical properties, such as solubility and lipophilicity, which in turn influence its behavior in biological systems. The presence of both a strongly electron-withdrawing trifluoromethoxy group and two carboxylic acid functionalities on the benzene ring presents an interesting case for studying the interplay of electronic effects on acidity.
Theoretical pKa Prediction
The pKa values of this compound can be theoretically estimated using various computational methods. These methods range from empirical and semi-empirical approaches to more rigorous quantum mechanical calculations.
Computational Software: Several software packages are widely used for pKa prediction.[1] These programs often utilize a combination of algorithms, including those based on the Hammett equation, quantitative structure-property relationships (QSPR), and quantum chemical calculations.[2][3][4] For this compound, a predicted pKa value of 2.51 ± 0.36 has been reported.[5] This value likely corresponds to the first dissociation (pKa1), which is expected to be more acidic due to the electronic influence of the trifluoromethoxy group.
Hammett Equation: The Hammett equation is a linear free-energy relationship that describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[6][7][8] It can be used to estimate the pKa of a substituted benzoic acid based on the pKa of benzoic acid and the substituent constant (σ). The trifluoromethoxy group is known to be strongly electron-withdrawing, which would be reflected in a positive σ value, leading to a decrease in the pKa (increased acidity) compared to the parent terephthalic acid.
Density Functional Theory (DFT): DFT calculations can provide a more fundamental prediction of pKa values by calculating the free energy change of the deprotonation reaction in a simulated solvent environment.[9] This method can account for the specific electronic and steric effects of the substituents and their positions on the aromatic ring.
Data Presentation: pKa Values of this compound and Related Compounds
The following table summarizes the predicted pKa value for this compound and the experimental pKa values for the parent compound, terephthalic acid, and other relevant substituted benzoic acids. This data allows for a comparative analysis of the electronic effects of different substituents.
| Compound | pKa1 | pKa2 | Method |
| This compound | 2.51 ± 0.36 | Not Reported | Predicted |
| Terephthalic acid | 3.51 - 3.54 | 4.46 | Experimental |
| Benzoic acid | 4.20 | - | Experimental |
| 3-(Trifluoromethyl)benzoic acid | 3.71 | - | Experimental |
| 4-(Trifluoromethyl)benzoic acid | 3.76 | - | Experimental |
| 2-Fluorobenzoic acid | 3.27 | - | Experimental |
| 3-Fluorobenzoic acid | 3.86 | - | Experimental |
| 4-Fluorobenzoic acid | 4.14 | - | Experimental |
Note: The predicted pKa for this compound is likely the first dissociation constant (pKa1).
Experimental Protocols for pKa Determination
Accurate determination of pKa values is essential for validating theoretical predictions and for characterizing the physicochemical properties of a compound. The following are detailed methodologies for two common experimental techniques for pKa determination of dicarboxylic acids.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[3][10][11][12][13][14]
Principle: A solution of the analyte is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a dicarboxylic acid, two distinct equivalence points and two half-equivalence points will be observed.
Materials and Equipment:
-
pH meter with a combination glass electrode
-
Calibrated burette
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
High-purity water (deionized or distilled)
-
This compound sample
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 0.01 M) in high-purity water. If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO may be used, and the pKa in the mixed solvent system can be extrapolated to pure water.
-
Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at the temperature of the experiment.
-
Titration Setup: Place a known volume of the analyte solution in a beaker with a magnetic stir bar. Add KCl to maintain a constant ionic strength (e.g., 0.1 M). Immerse the calibrated pH electrode in the solution.
-
Titration: Add the standardized NaOH solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) plots can be used to accurately determine the equivalence points. The pKa1 is the pH at the midpoint between the start of the titration and the first equivalence point, and the pKa2 is the pH at the midpoint between the first and second equivalence points.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a sensitive method for pKa determination, particularly for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[12][14][15][16][17][18][19][20]
Principle: The absorbance of a solution of the analyte is measured at a fixed wavelength over a range of pH values. The pKa is determined from the inflection point of the sigmoidal curve obtained by plotting absorbance versus pH. For a dicarboxylic acid, it may be possible to determine both pKa values if the two ionization steps result in distinct spectral changes.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
A series of buffer solutions with known pH values spanning the expected pKa range
-
Stock solution of this compound in a suitable solvent (e.g., methanol or DMSO)
Procedure:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values, covering a range from approximately two pH units below the expected pKa1 to two pH units above the expected pKa2.
-
Preparation of Sample Solutions: Prepare a set of solutions by adding a small, constant volume of the stock solution of this compound to each of the buffer solutions to achieve a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-1.0).
-
Spectrophotometric Measurement: Record the UV-Vis spectrum of each solution over a relevant wavelength range to identify the wavelength(s) of maximum absorbance change upon ionization. Then, measure the absorbance of each solution at the selected analytical wavelength(s).
-
Data Analysis: Plot the absorbance versus the pH of the buffer solutions. The resulting data is fitted to the appropriate form of the Henderson-Hasselbalch equation to determine the pKa values. The pKa corresponds to the pH at the midpoint of the absorbance change. For a dicarboxylic acid, a biphasic sigmoidal curve may be observed, from which both pKa values can be extracted.
Mandatory Visualization: Biological Context as a Factor Xa Inhibitor Scaffold
One of the potential applications of this compound and its derivatives is in the development of Factor Xa inhibitors . Factor Xa is a crucial enzyme in the blood coagulation cascade, and its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic diseases.[2][15][17][21]
The coagulation cascade is a complex series of enzymatic reactions that leads to the formation of a fibrin clot.[1][10][11][16] It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa. Factor Xa then plays a pivotal role in the common pathway by converting prothrombin to thrombin, which in turn converts fibrinogen to fibrin.
The following diagrams illustrate the logical workflow of pKa prediction and the signaling pathway of the coagulation cascade, highlighting the role of Factor Xa and its inhibition.
Caption: Workflow for theoretical pKa prediction.
Caption: The coagulation cascade and Factor Xa inhibition.
Conclusion
The theoretical prediction of the pKa of this compound, supported by experimental data from related compounds, provides valuable insights into its acidic properties. The strong electron-withdrawing nature of the trifluoromethoxy group significantly increases the acidity of the carboxylic acid groups compared to the parent terephthalic acid. Understanding these properties is fundamental for its potential application in drug development, particularly as a scaffold for the design of novel Factor Xa inhibitors. The provided experimental protocols offer robust methods for the empirical determination of its pKa values, which is crucial for the validation of theoretical models and for further research and development.
References
- 1. teachmephysiology.com [teachmephysiology.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. The Coagulation Cascade | Mackman Lab [med.unc.edu]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. ijper.org [ijper.org]
- 10. iaeg.com [iaeg.com]
- 11. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 12. Blood Coagulation Signaling Pathways: R&D Systems [rndsystems.com]
- 13. The role of factor Xa inhibitors in venous thromboembolism treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 16. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]
- 17. How Do Factor Xa Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 18. Novel direct factor IIa and Xa inhibitors: mechanisms of action and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Factor Xa (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 21. Back to basics: the coagulation pathway [bloodresearch.or.kr]
Solubility Profile of 2-(Trifluoromethoxy)terephthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Solubility of 2-(Trifluoromethoxy)terephthalic Acid
Currently, there is a lack of specific quantitative data on the solubility of this compound in various organic solvents in publicly accessible databases and scientific literature. Safety data sheets for the compound indicate that it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol. The trifluoromethoxy group, being a strong electron-withdrawing group, is expected to influence the polarity and crystal lattice energy of the molecule compared to its parent compound, terephthalic acid, which will, in turn, affect its solubility profile. Researchers are encouraged to perform experimental solubility studies to ascertain precise quantitative values in solvents relevant to their work.
Solubility of Terephthalic Acid (CAS No. 100-21-0) in Organic Solvents
As a proxy, the solubility of the parent compound, terephthalic acid, is presented below. Terephthalic acid is known to be sparingly soluble in water and many common organic solvents at room temperature.[1] Its solubility generally increases with temperature.[1] The data in the following table has been compiled from various sources to provide a comparative overview.
| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |
| Dimethyl Sulfoxide (DMSO) | 25 | 19.0[2] |
| Dimethylformamide (DMF) | 25 | 6.7[2] |
| Methanol | 25 | 0.1[2] |
| Glacial Acetic Acid | 25 | 0.013[2] |
| Water | 20 | 0.0015[2] |
| N-Methyl-2-pyrrolidone (NMP) | Data not available at 25°C | - |
Note: The solubility of terephthalic acid can be influenced by factors such as the presence of impurities and the crystalline form of the solid.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4][5] This protocol is suitable for determining the solubility of this compound in various organic solvents.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or incubator with shaking capabilities
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
-
Data Calculation:
-
Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Workflow for Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound remains to be established, this guide provides essential foundational knowledge for researchers. The qualitative information and the solubility data of the parent compound, terephthalic acid, offer a starting point for solvent selection. The detailed experimental protocol for the shake-flask method equips scientists with a robust methodology to determine the precise solubility of this compound in their solvents of interest, facilitating its application in drug development and other research areas.
References
An In-depth Technical Guide to 2-(Trifluoromethoxy)terephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential therapeutic context of 2-(trifluoromethoxy)terephthalic acid. The information is curated for professionals in research and drug development, with a focus on delivering precise data and actionable methodologies.
Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. The presence of the trifluoromethoxy group significantly influences its electronic and steric properties, making it a compound of interest in medicinal chemistry.[1][2] Key quantitative data are summarized below.
| Property | Value | Source |
| Melting Point | 270-272°C | |
| Molecular Formula | C9H5F3O5 | [3] |
| Molecular Weight | 250.13 g/mol | [3] |
| CAS Number | 175278-21-4 | [3] |
| Appearance | Solid | |
| pKa (Predicted) | 2.51 ± 0.36 | |
| Solubility | DMSO (Slightly), Methanol (Slightly) |
Experimental Protocols
Melting Point Determination Protocol (Adapted for Aromatic Carboxylic Acids)
This protocol outlines a standard laboratory procedure for accurately determining the melting point of a solid organic compound like this compound.[7][8][9][10]
Materials:
-
This compound sample (must be dry and in powdered form)[8][10]
-
Melting point apparatus (e.g., Mel-Temp® or similar)[7]
-
Mortar and pestle (if sample is not a fine powder)[8]
-
Thermometer (calibrated)[7]
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[8][10]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[10]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[7]
-
Initial Rapid Heating: If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Observe the temperature at which the sample melts.[10]
-
Accurate Melting Point Determination: Allow the apparatus to cool. Prepare a new sample in a fresh capillary tube. Heat the sample rapidly to about 15-20°C below the estimated melting point. Then, decrease the heating rate to 1-2°C per minute.[7]
-
Recording the Melting Range: Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the entire sample has turned into a clear liquid (T2). The melting point is reported as the range T1-T2.[9]
-
Post-Measurement: Turn off the heating apparatus and allow it to cool. Dispose of the used capillary tube in the designated glass waste container.
Potential Therapeutic Application: Factor Xa Inhibition
While no specific signaling pathways for this compound have been detailed in the literature, its structural motifs are of interest in drug design. The trifluoromethoxy group can enhance metabolic stability and cell permeability.[1] Terephthalic acid derivatives have been investigated as inhibitors of various enzymes. One notable application for similar structures is the inhibition of Factor Xa, a critical enzyme in the coagulation cascade.[11][12][13]
The Coagulation Cascade and Factor Xa
The coagulation cascade is a series of enzymatic reactions that leads to the formation of a blood clot. It consists of two primary pathways, the intrinsic and extrinsic pathways, which converge on the activation of Factor X. Activated Factor X (Factor Xa) then plays a pivotal role in converting prothrombin to thrombin, which in turn converts fibrinogen to fibrin, the primary component of a blood clot.[11] Direct Factor Xa inhibitors are a class of anticoagulants that bind to Factor Xa and block its activity, thereby preventing the formation of thrombin and subsequent fibrin clots.[12][14][15]
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H5F3O5 | CID 2777354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d.lib.msu.edu [d.lib.msu.edu]
- 6. Terephthalic acid synthesis - chemicalbook [chemicalbook.com]
- 7. web.mit.edu [web.mit.edu]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]
- 12. How Do Factor Xa Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 15. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-(Trifluoromethoxy)terephthalic Acid for Researchers and Drug Development Professionals
An In-depth Review of Commercial Availability, Physicochemical Properties, and Potential Applications in Medicinal Chemistry and Materials Science.
This technical guide provides a comprehensive overview of 2-(trifluoromethoxy)terephthalic acid, a fluorinated aromatic dicarboxylic acid of increasing interest to researchers in drug discovery and materials science. This document outlines its commercial availability, key physicochemical data, and explores its potential applications, drawing from available scientific and technical literature.
Commercial Availability
This compound is available from a number of commercial chemical suppliers. These vendors offer the compound in varying purities and quantities, suitable for research and development purposes. Researchers are advised to consult the suppliers' websites for the most current product specifications and availability.
| Supplier | Website | Notes |
| Apollo Scientific | --INVALID-LINK-- | Lists the compound with CAS number 175278-21-4. |
| ChemicalBook | --INVALID-LINK-- | Lists multiple vendors including ATK CHEMICAL COMPANY LIMITED and GIHI CHEMICALS CO.,LIMITED. |
| PubChem | --INVALID-LINK-- | Provides a list of chemical vendors for this compound. |
| Sigma-Aldrich | --INVALID-LINK-- | Offers a range of substituted terephthalic acids. |
| Synthonix | --INVALID-LINK-- | Specializes in fluorinated building blocks for research. |
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Chemical Formula | C₉H₅F₃O₅ | PubChem[1] |
| Molecular Weight | 250.13 g/mol | PubChem[1] |
| CAS Number | 175278-21-4 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2-(Trifluoromethoxy)benzene-1,4-dicarboxylic acid | PubChem[1] |
Spectroscopic Data: While a comprehensive set of spectra is not readily available in public databases, ChemicalBook indicates the availability of 1H NMR, IR, and MS spectra for this compound.[2] Researchers are encouraged to request this data directly from the supplier or perform their own analytical characterization upon receipt of the material.
Synthesis and Experimental Protocols
A detailed, publicly available, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in the readily accessible scientific literature. However, based on general principles of organic synthesis for related compounds, a plausible synthetic route can be proposed. The synthesis would likely involve the introduction of the trifluoromethoxy group onto a suitably substituted benzene ring, followed by the formation or modification of the carboxylic acid functionalities.
One potential synthetic pathway could start from a substituted toluene derivative, which is then subjected to trifluoromethoxylation, followed by oxidation of the methyl groups to carboxylic acids. The diagram below illustrates a generalized workflow for such a synthesis.
References
IUPAC name for C9H5F3O5 dicarboxylic acid
An In-depth Technical Guide on 4-(Trifluoromethyl)benzene-1,2-dicarboxylic Acid
This technical guide provides a comprehensive overview of 4-(trifluoromethyl)benzene-1,2-dicarboxylic acid, a key intermediate in the synthesis of various functional molecules. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.
Chemical Identity and Properties
The compound with the molecular formula C9H5F3O4 is identified as 4-(trifluoromethyl)phthalic acid. Phthalic acid is the common name for benzene-1,2-dicarboxylic acid. Therefore, the systematic IUPAC name for this compound is 4-(trifluoromethyl)benzene-1,2-dicarboxylic acid .
Physicochemical Data
A summary of the key physicochemical properties of 4-(trifluoromethyl)benzene-1,2-dicarboxylic acid is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-(Trifluoromethyl)benzene-1,2-dicarboxylic acid | |
| Common Name | 4-(Trifluoromethyl)phthalic acid | [1] |
| CAS Number | 835-58-5 | [1][2][3] |
| Molecular Formula | C9H5F3O4 | [2][4] |
| Molecular Weight | 234.13 g/mol | [5][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 151 °C - 178 °C | [2][3][6] |
| Boiling Point | 350.9 ± 42.0 °C (Predicted) | [3] |
| Density | 1.581 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 2.74 ± 0.10 (Predicted) | [3] |
Synthesis Protocol
A detailed experimental protocol for the synthesis of 4-(trifluoromethyl)phthalic acid is outlined below.[6]
Materials and Reagents
-
Methyl 2-cyano-4-trifluoromethyl-benzoate (102.3 g)
-
Sodium hydroxide pellets (108 g)
-
Water (900 cc)
-
Methanol (1,900 cc)
-
Animal charcoal (0.6 g)
-
Hydrochloric acid (d = 1.19) (100 cc)
-
Ethyl ether (2.25 liters)
-
Anhydrous magnesium sulphate (40 g)
Procedure
-
A mixture of methyl 2-cyano-4-trifluoromethyl-benzoate, sodium hydroxide pellets, water, and methanol is heated to reflux for 12 hours.
-
The resulting solution is decolorized with animal charcoal.
-
After filtration, hydrochloric acid is added to the solution.
-
The mixture is then extracted with ethyl ether.
-
The organic layer is dried over anhydrous magnesium sulphate.
-
Following filtration and concentration of the filtrate, 4-(trifluoromethyl)phthalic acid is obtained.
Synthesis Workflow Diagram
References
literature review of trifluoromethoxy substituted aromatic acids
An In-depth Technical Guide to Trifluoromethoxy Substituted Aromatic Acids for Researchers, Scientists, and Drug Development Professionals.
Introduction
Trifluoromethoxy (-OCF₃) substituted aromatic acids are a class of organic compounds that have garnered significant interest in medicinal chemistry, agrochemicals, and materials science. The trifluoromethoxy group, often described as a "super-halogen," imparts a unique combination of properties to the aromatic scaffold.[1][2] These properties, including high lipophilicity, metabolic stability, and distinct electronic characteristics, make these compounds valuable building blocks for the synthesis of complex and high-value Active Pharmaceutical Ingredients (APIs) and other functional materials.[3][4][5]
The incorporation of the -OCF₃ group can profoundly influence a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[3] This often leads to enhanced bioavailability, improved metabolic stability, and a reduced potential for off-target effects, which are critical factors in the drug discovery and development process.[3][4] This technical guide provides a comprehensive literature review of the synthesis, properties, and applications of trifluoromethoxy substituted aromatic acids, with a focus on experimental details and quantitative data.
Physicochemical Properties of the Trifluoromethoxy Group
The trifluoromethoxy group's utility stems from its unique electronic and physical properties. It is strongly electron-withdrawing due to the three highly electronegative fluorine atoms, yet it can also act as a weak π-donor through the oxygen lone pairs.[1][6] This dual nature influences the reactivity of the aromatic ring. Furthermore, the -OCF₃ group is one of the most lipophilic substituents used in drug design.[4][7]
Key Physicochemical Parameters
The following table summarizes key quantitative parameters that describe the properties of the trifluoromethoxy group compared to other common substituents. This data is crucial for computational modeling and predictive analysis in drug design.
| Substituent | Pauling Electronegativity (χ) | Hansch Lipophilicity Parameter (π) |
| H | 2.1 | 0.00 |
| F | 4.0 | 0.14 |
| Cl | 3.0 | 0.71 |
| CH₃ | 2.3 | 0.56 |
| CF₃ | 3.5 | 0.88 |
| OCH₃ | 2.7 | -0.02 |
| OCF₃ | 3.7 | 1.04 |
Source: Data compiled from multiple sources.[1][6][7]
Acidity of Trifluoromethoxy Substituted Benzoic Acids
The position of the -OCF₃ group on the aromatic ring significantly affects the acidity (pKa) of the carboxylic acid functional group. This is a critical consideration in drug design as it influences the ionization state of the molecule at physiological pH.
| Substituent Position | pKa of Substituted Benzoic Acid |
| ortho-OCF₃ | 3.95 |
| meta-OCF₃ | 3.84 |
| para-OCF₃ | 3.99 |
| H (unsubstituted) | 4.20 |
Source: Data compiled from multiple sources.[1][6][8]
As shown in the table, the electron-withdrawing nature of the trifluoromethoxy group increases the acidity (lowers the pKa) of benzoic acid, regardless of its position, compared to the unsubstituted parent acid.[8]
Synthesis of Trifluoromethoxy Substituted Aromatic Acids
The introduction of the trifluoromethoxy group into organic molecules is challenging due to the instability of the trifluoromethoxide anion.[2][4] However, several methods have been developed over the years. Early methods often required harsh conditions and toxic reagents, such as the use of SF₄/HF or phosgene derivatives.[9] More recent advancements have provided milder and more user-friendly protocols.
A general workflow for synthesizing trifluoromethoxy substituted aromatic compounds often involves the introduction of the -OCF₃ group onto a pre-functionalized arene, which can then be converted to a carboxylic acid.
Caption: General workflow for the synthesis of trifluoromethoxy aromatic acids.
Detailed Experimental Protocol: Synthesis of a Trifluoromethoxy-Substituted Benzoate Derivative
This section details a modern, user-friendly protocol for the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate. This method utilizes the stable and commercially available Togni reagent II for the trifluoromethoxylation step and proceeds via an OCF₃-group migration.[10] The resulting benzoate can be hydrolyzed to the corresponding benzoic acid.
Workflow Diagram
Caption: Experimental workflow for ortho-trifluoromethoxylation via rearrangement.
Step 1: Synthesis of Precursor - Methyl 4-(N-hydroxyacetamido)benzoate [10]
-
Reduction: Start with the reduction of methyl 4-nitrobenzoate to form methyl 4-(N-hydroxyamino)benzoate.
-
Acetylation:
-
Dissolve methyl 4-(N-hydroxyamino)benzoate (1.00 equiv) in anhydrous diethyl ether (Et₂O) under a nitrogen atmosphere.
-
Cool the mixture to 0 °C.
-
Prepare a solution of acetyl chloride (1.20 equiv) in anhydrous Et₂O.
-
Add the acetyl chloride solution to the reaction mixture at 0 °C using a syringe pump at a rate of 10.0 ml/hr.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Filter the resulting precipitate and wash with Et₂O to obtain the precursor, methyl 4-(N-hydroxyacetamido)benzoate.
-
Step 2: N-Trifluoromethoxylation [10]
-
Inside a nitrogen-filled glovebox, combine methyl 4-(N-hydroxyacetamido)benzoate (1.00 equiv), Cs₂CO₃ (10.0 mol%), and Togni reagent II (1.20 equiv) in an oven-dried round-bottom flask.
-
Add anhydrous acetonitrile (MeCN) to the flask.
-
Seal the flask and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.
Step 3: OCF₃ Migration to Synthesize Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate [10]
-
Dissolve the product from Step 2 in nitromethane (MeNO₂).
-
Heat the solution at 120 °C for 12 hours in a sealed tube.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.
Applications in Drug Development and Medicinal Chemistry
Trifluoromethoxy substituted aromatic acids are versatile synthons for medicinal chemists.[3] The carboxylic acid group provides a reactive handle for transformations such as amide bond formation or esterification, while the trifluoromethoxy-substituted phenyl ring serves as a stable, functionalized core.[3]
These building blocks are used to synthesize novel therapeutic agents targeting a wide range of diseases, from oncology to metabolic disorders.[3][11] For example, 3-fluoro-5-(trifluoromethyl)benzoic acid has been used in the synthesis of inhibitors of the influenza A virus.[12] The presence of the -OCF₃ group is instrumental in fine-tuning the ADME properties of the final drug molecule, leading to improved efficacy and safety profiles.[3][4]
Conclusion
Trifluoromethoxy substituted aromatic acids are of paramount importance in modern chemical research, particularly in the field of drug discovery. Their unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character allows for the rational design of molecules with enhanced pharmacokinetic and pharmacodynamic properties. While their synthesis has historically been challenging, modern methods have made these valuable building blocks more accessible. The continued development of novel synthetic routes and a deeper understanding of the structure-activity relationships governed by the trifluoromethoxy group will undoubtedly lead to the discovery of next-generation pharmaceuticals and advanced materials.
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. ossila.com [ossila.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Utilizing 2-(Trifluoromethoxy)terephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative experimental protocol for the synthesis of Metal-Organic Frameworks (MOFs) using 2-(trifluoromethoxy)terephthalic acid as an organic linker. The introduction of the trifluoromethoxy group (-OCF3) into the MOF structure is anticipated to impart unique properties, such as increased hydrophobicity and altered electronic characteristics, making these materials promising candidates for a variety of applications, including gas storage and separation, catalysis, and drug delivery.[1][2][3]
Introduction to this compound in MOF Synthesis
This compound is a functionalized aromatic dicarboxylic acid.[4] The presence of the trifluoromethoxy group can influence the resulting MOF's properties in several ways. The high electronegativity of the fluorine atoms can create specific adsorption sites for certain molecules, potentially enhancing selectivity in gas separation applications.[1] Furthermore, the bulky and hydrophobic nature of the -OCF3 group can increase the material's stability in humid environments and modify the pore chemistry, which is advantageous for applications such as drug delivery.[1][2]
Hypothetical Performance Data
The following table summarizes the expected, hypothetical quantitative data for a MOF synthesized with this compound, designated here as "F-MOF-1". This data is based on typical values for fluorinated MOFs and serves as a target for characterization.
| Property | Expected Value | Significance |
| BET Surface Area | 800 - 1500 m²/g | High surface area is crucial for adsorption-based applications like gas storage and catalysis.[2][5] |
| Pore Volume | 0.4 - 0.8 cm³/g | Indicates the total space available within the pores for guest molecules. |
| CO₂ Adsorption Capacity | 2 - 5 mmol/g (at 298 K, 1 bar) | The trifluoromethoxy group may enhance CO₂ affinity.[1] |
| Water Vapor Uptake | Low | Increased hydrophobicity is expected due to the fluorine content.[1] |
| Thermal Stability | Up to 350 °C | Good thermal stability is essential for many industrial applications.[5] |
Experimental Protocol: Solvothermal Synthesis of F-MOF-1
This protocol describes a general method for the solvothermal synthesis of a crystalline MOF using this compound and zinc nitrate hexahydrate.[6]
Materials:
-
This compound (C₉H₅F₃O₅)[4]
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a 20 mL glass vial, combine 0.1 mmol of zinc nitrate hexahydrate, 0.1 mmol of this compound, and 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution of the reagents.[6]
-
Seal the vial tightly and place it in an isothermal oven.
-
Heat the vial to 120 °C for 48 hours.
-
Allow the oven to cool down to room temperature naturally.
-
Collect the resulting crystals by filtration or centrifugation.[7]
-
Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
To activate the MOF, exchange the DMF solvent within the pores with a more volatile solvent. Immerse the crystals in methanol for 24 hours, replacing the methanol at least three times during this period.
-
Dry the activated MOF under vacuum at 150 °C for 12 hours to remove the methanol and any residual DMF.[6]
Visualizing the Synthesis and Application Workflow
The following diagrams illustrate the solvothermal synthesis workflow and the logical design process for developing MOFs with specific applications.
Caption: General workflow for the solvothermal synthesis of MOFs.
Caption: Design logic for MOFs from the specified ligand.
Potential Applications in Drug Development
The unique properties of MOFs synthesized with this compound make them interesting candidates for drug delivery applications. The increased hydrophobicity could lead to better encapsulation of hydrophobic drug molecules and potentially control the release profile. The tunability of the pore size and functionality allows for the design of MOFs that can target specific cells or tissues.[3] Further research in this area could involve loading these MOFs with therapeutic agents and studying their in vitro and in vivo release kinetics and efficacy.
References
- 1. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 2. profmof.com [profmof.com]
- 3. Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review | MDPI [mdpi.com]
- 4. This compound | C9H5F3O5 | CID 2777354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Our journey of developing multifunctional metal-organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
Application Notes and Protocols: 2-(Trifluoromethoxy)terephthalic Acid as a Linker for Porous Coordination Polymers
Disclaimer: As of December 2025, publicly available research detailing the synthesis and specific applications of porous coordination polymers (PCPs), or metal-organic frameworks (MOFs), utilizing 2-(trifluoromethoxy)terephthalic acid as a primary organic linker is limited. The following application notes and protocols are therefore based on established methodologies for analogous terephthalate-based PCPs and those incorporating other trifluoromethyl and trifluoromethoxy functional groups. These protocols are intended to serve as a foundational guide for researchers and drug development professionals exploring the potential of this specific linker.
Introduction: The Potential of this compound in Porous Coordination Polymers
Porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs), are a class of crystalline materials constructed from metal ions or clusters bridged by organic ligands. The choice of the organic linker is critical in dictating the resulting PCP's properties, including pore size, surface area, and chemical functionality.
This compound is a promising yet underexplored linker for the synthesis of novel PCPs. The incorporation of the trifluoromethoxy (-OCF₃) group is anticipated to impart unique properties to the resulting frameworks. The high electronegativity and lipophilicity of the -OCF₃ group can enhance the framework's stability, modify its interaction with guest molecules, and potentially introduce specific catalytic or drug-binding sites. These characteristics make PCPs derived from this linker attractive candidates for applications in gas storage and separation, catalysis, and targeted drug delivery.
Synthesis Protocols
Synthesis of this compound
A general synthetic route to this compound is outlined below. This protocol is based on common organic synthesis transformations.
Workflow for the Synthesis of this compound
Caption: A potential synthetic pathway for this compound.
Protocol:
-
Trifluoromethoxylation: In a dried Schlenk flask under an inert atmosphere, combine 2-bromo-p-xylene, copper(I) iodide (CuI), 1,10-phenanthroline, and cesium carbonate (Cs₂CO₃) in N-methyl-2-pyrrolidone (NMP). The reaction mixture is heated to 120°C and stirred for 24-48 hours. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with aqueous ammonia and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 2-(trifluoromethoxy)-p-xylene, is purified by column chromatography.
-
Oxidation: The purified 2-(trifluoromethoxy)-p-xylene is suspended in a mixture of water and pyridine. Potassium permanganate (KMnO₄) is added portion-wise, and the mixture is heated to reflux for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the excess KMnO₄ is quenched with a saturated solution of sodium bisulfite. The mixture is filtered to remove manganese dioxide. The filtrate is acidified with concentrated hydrochloric acid (HCl) to precipitate the crude product. The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system yields pure this compound.
Synthesis of a Porous Coordination Polymer (Generic Protocol)
The following solvothermal method is a general procedure for the synthesis of a PCP using a terephthalate-based linker. Optimization of reaction conditions (temperature, time, solvent, and metal-to-linker ratio) is crucial for obtaining a crystalline and porous material.
Workflow for the Solvothermal Synthesis of a PCP
Caption: A generalized workflow for the synthesis of a porous coordination polymer.
Protocol:
-
Preparation of the Reaction Mixture: In a glass vial, dissolve this compound and a metal salt (e.g., zinc nitrate hexahydrate, copper nitrate trihydrate) in a suitable solvent system, such as a mixture of N,N-dimethylformamide (DMF), ethanol, and water. The molar ratio of linker to metal salt should be systematically varied to optimize the synthesis.
-
Solvothermal Reaction: Seal the vial in a Teflon-lined stainless-steel autoclave. Place the autoclave in a preheated oven at a constant temperature (typically between 80 °C and 120 °C) for 24 to 72 hours.
-
Isolation and Washing: After the reaction, allow the autoclave to cool slowly to room temperature. The resulting crystals are collected by filtration and washed several times with the mother liquor and then with a fresh solvent (e.g., DMF, ethanol) to remove any unreacted starting materials.
-
Activation: To remove the solvent molecules occluded within the pores, the as-synthesized crystals are immersed in a volatile solvent (e.g., chloroform or acetone) for 2-3 days, during which the solvent is decanted and replaced with fresh solvent several times. The solvent-exchanged material is then activated by heating under a dynamic vacuum at an elevated temperature (e.g., 100-150 °C) for several hours to yield the porous framework.
Characterization of the Porous Coordination Polymer
A combination of analytical techniques is essential to confirm the successful synthesis and to characterize the properties of the resulting PCP.
| Technique | Information Obtained |
| Powder X-ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the bulk material. |
| Single-Crystal X-ray Diffraction (SCXRD) | Determines the precise crystal structure, including connectivity, bond lengths, and pore dimensions. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the framework and determines the temperature at which solvent molecules are removed and the framework decomposes. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the coordination of the carboxylate groups of the linker to the metal centers. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | Measures the surface area (BET), pore volume, and pore size distribution of the activated material. |
Application Notes and Protocols
Gas Adsorption and Separation
PCPs with fluorinated linkers are excellent candidates for selective gas adsorption due to the specific interactions between the fluorine atoms and certain gas molecules.
Potential Application: Selective capture of CO₂ or hydrocarbons from gas mixtures.
Experimental Protocol: CO₂ Adsorption Measurement
-
Sample Preparation: Activate a known mass of the PCP sample under a high vacuum and elevated temperature to ensure the pores are free of guest molecules.
-
Adsorption Isotherm: Introduce a known amount of CO₂ gas into the sample chamber at a constant temperature (e.g., 273 K or 298 K).
-
Data Collection: Measure the amount of gas adsorbed by the sample at various pressures to construct an adsorption isotherm.
-
Data Analysis: Calculate the CO₂ uptake capacity at a given pressure (e.g., 1 atm). The selectivity for CO₂ over other gases (e.g., N₂, CH₄) can be estimated using the Ideal Adsorbed Solution Theory (IAST) from the single-component isotherms.
Table of Expected Gas Adsorption Properties (Hypothetical Data)
| Gas | Uptake at 1 atm, 298 K (cm³/g) | Selectivity (CO₂/N₂) | Selectivity (CO₂/CH₄) |
| CO₂ | 50 - 100 | 30 - 60 | 5 - 10 |
| N₂ | 1 - 5 | - | - |
| CH₄ | 10 - 20 | - | - |
Heterogeneous Catalysis
The metal nodes and functionalized linkers in PCPs can act as active sites for catalysis.
Potential Application: Lewis acid catalysis for organic transformations, such as the cyanosilylation of aldehydes.
Experimental Protocol: Catalytic Cyanosilylation
-
Reaction Setup: In a dried reaction vessel, add the activated PCP catalyst, the aldehyde substrate, and a solvent (e.g., dichloromethane).
-
Initiation: Add trimethylsilyl cyanide (TMSCN) to the mixture and stir at a constant temperature.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) or ¹H NMR spectroscopy.
-
Catalyst Recycling: After the reaction is complete, recover the PCP catalyst by centrifugation or filtration, wash it with a suitable solvent, and dry it for reuse in subsequent catalytic cycles.
Table of Catalytic Performance (Hypothetical Data)
| Substrate | Conversion (%) | Selectivity (%) | Catalyst Reusability (No. of Cycles) |
| Benzaldehyde | >95 | >99 | >5 |
| 4-Methoxybenzaldehyde | >95 | >99 | >5 |
Drug Delivery
The porous nature and tunable functionality of PCPs make them suitable for encapsulating and releasing therapeutic agents. The lipophilic -OCF₃ group may enhance the loading of hydrophobic drugs.
Potential Application: Controlled release of anticancer drugs like Doxorubicin or 5-Fluorouracil.
Workflow for Drug Loading and Release
Caption: A schematic representation of the drug loading and release process using a PCP.
Experimental Protocol: Drug Loading and In Vitro Release
-
Drug Loading: Disperse the activated PCP in a concentrated solution of the drug in a suitable solvent. Stir the suspension for 24-48 hours at room temperature in the dark. Collect the drug-loaded PCP by centrifugation, wash it to remove the surface-adsorbed drug, and dry it under vacuum.
-
Quantification of Loaded Drug: Digest a known amount of the drug-loaded PCP in an acidic solution. Determine the concentration of the drug in the resulting solution using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC) to calculate the drug loading efficiency.
-
In Vitro Release: Suspend a known amount of the drug-loaded PCP in a release medium (e.g., phosphate-buffered saline, PBS, at physiological pH 7.4 and endosomal pH 5.5). At predetermined time intervals, take an aliquot of the release medium, and replace it with an equal volume of fresh medium. Quantify the amount of drug released in the aliquot using UV-Vis spectroscopy or HPLC.
Table of Drug Delivery Parameters (Hypothetical Data)
| Drug | Loading Capacity (wt%) | Encapsulation Efficiency (%) | Release at pH 7.4 (24h, %) | Release at pH 5.5 (24h, %) |
| Doxorubicin | 10 - 20 | 70 - 90 | 15 - 30 | 40 - 70 |
| 5-Fluorouracil | 5 - 15 | 60 - 80 | 20 - 40 | 50 - 80 |
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound and the synthesized PCPs. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All syntheses and handling of volatile solvents should be performed in a well-ventilated fume hood. The toxicity of the synthesized PCPs should be evaluated before any in vivo applications.
Synthesis of Fluorinated Metal-Organic Frameworks Using Terephthalate Derivatives for Drug Development Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and large surface area make them promising candidates for various applications, including drug delivery. The incorporation of fluorine atoms into the organic linkers, such as terephthalate derivatives, can further enhance the properties of MOFs, leading to increased hydrophobicity, stability, and unique host-guest interactions, which are advantageous for drug delivery systems.
These application notes provide detailed protocols for the synthesis of fluorinated metal-organic frameworks using terephthalate derivatives, their characterization, and their potential application in drug delivery, with a focus on rare-earth-based MOFs.
Synthesis of Fluorinated Metal-Organic Frameworks
Two primary examples of fluorinated MOFs synthesized using the fluorinated linker 2,5-bis(trifluoromethyl)terephthalic acid (TTA) are the rare-earth-based RE-TTA-pcu and RE-TTA-fcu, where RE can be Yttrium (Y), Gadolinium (Gd), or Europium (Eu).[1][2][3]
Experimental Protocol: Synthesis of RE-TTA-pcu (RE = Y, Gd, Eu)
This protocol describes the synthesis of a fluorinated MOF with a primitive cubic (pcu) topology.
Materials:
-
Rare-earth(III) acetate hydrate (e.g., Eu(III) acetate hydrate)
-
2,5-bis(trifluoromethyl)terephthalic acid (TTA)
-
N,N-Dimethylformamide (DMF)
-
Concentrated nitric acid
Procedure:
-
In a 20 mL glass vial, dissolve the rare-earth(III) acetate hydrate (0.104 mmol) and TTA (18 mg, 0.0596 mmol) in 11 mL of DMF.
-
Add 0.05 mL of concentrated nitric acid to the mixture.
-
Sonicate the mixture for two minutes to ensure homogeneity.
-
Seal the vial and heat the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, transparent colorless rectangular crystals will be obtained.
-
Wash the crystals three times with 5 mL of DMF.
-
Dry the crystals at 80 °C for 24 hours.
Experimental Protocol: Synthesis of RE-TTA-fcu (RE = Y, Gd, Eu)
This protocol details the synthesis of a fluorinated MOF with a face-centered cubic (fcu) topology, analogous to UiO-66.
Materials:
-
Rare-earth(III) acetate hydrate (e.g., Eu(III) acetate hydrate)
-
2,5-bis(trifluoromethyl)terephthalic acid (TTA)
-
2-fluorobenzoic acid
-
N,N-Dimethylformamide (DMF)
-
Concentrated nitric acid
Procedure:
-
In a 20 mL glass vial, mix the rare-earth(III) acetate hydrate (34.2 mg, 0.104 mmol) and TTA (18 mg, 0.0596 mmol) in 11 mL of DMF.
-
Add 2-fluorobenzoic acid (240 mg, 1.71 mmol) to the reaction mixture.
-
Add 0.10 mL of concentrated nitric acid to the solution.
-
Seal the vial and heat the mixture at 120 °C for 24 hours.
-
After cooling, transparent colorless polygonal crystals will form.
-
Wash the crystals three times with 5 mL of DMF.
-
Dry the crystals at 80 °C for 24 hours.
Characterization of Fluorinated MOFs
Thorough characterization is essential to confirm the synthesis of the desired MOF and to understand its physical and chemical properties.
Table 1: Physicochemical Characterization of RE-TTA MOFs
| Property | RE-TTA-pcu | RE-TTA-fcu | Method |
| Topology | Primitive cubic (pcu) | Face-centered cubic (fcu) | Single-Crystal X-ray Diffraction |
| Metal Node | Binuclear rare-earth metal nodes | Fluorinated hexaclusters | Single-Crystal X-ray Diffraction |
| Pore Structure | Two-dimensional pore channels | Analogous to UiO-66 | Single-Crystal X-ray Diffraction |
| Thermal Stability | Stable up to ~320 °C | Stable up to ~325 °C | Thermogravimetric Analysis (TGA) |
| Water Contact Angle | Gd-TTA-pcu: 122.6° | Gd-TTA-fcu: 110.6° | Contact Angle Measurement |
Experimental Protocol: Characterization Techniques
-
Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the synthesized MOFs. The experimental patterns are compared with simulated patterns from single-crystal X-ray diffraction data.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOFs. Samples are heated under a controlled atmosphere, and the weight loss is measured as a function of temperature.
-
Contact Angle Measurement: To assess the hydrophobicity of the MOF surface. A droplet of water is placed on a pressed pellet of the MOF, and the contact angle is measured.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOFs.[2][3][4] This is crucial for evaluating their potential for drug loading. The analysis involves the adsorption and desorption of nitrogen gas at 77 K.[2][3][4]
Application in Drug Delivery
Fluorinated MOFs, particularly those based on biocompatible metals like rare earths, are promising candidates for drug delivery systems.[5][6] The fluorinated channels can offer favorable interactions with fluorinated drugs, and the tunable pore size allows for the encapsulation and controlled release of therapeutic agents. While specific drug delivery studies on RE-TTA-pcu and RE-TTA-fcu are still emerging, the following protocols for drug loading and release, adapted from studies on analogous fluorinated porous materials, provide a representative workflow.[7]
Experimental Protocol: Loading of 5-Fluorouracil (5-FU) into Fluorinated Porous Materials
This protocol describes a general method for encapsulating the anticancer drug 5-fluorouracil (5-FU) into porous fluorinated materials.
Materials:
-
Activated fluorinated MOF (e.g., RE-TTA-fcu)
-
5-Fluorouracil (5-FU)
-
Methanol
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Activate the synthesized fluorinated MOF by heating under vacuum to remove any guest molecules from the pores.
-
Prepare a solution of 5-FU in methanol (e.g., 1 mg/mL).
-
Disperse a known amount of the activated MOF (e.g., 20 mg) in the 5-FU solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for drug loading.
-
Collect the 5-FU-loaded MOF by centrifugation.
-
Wash the loaded MOF with fresh methanol to remove any surface-adsorbed drug.
-
Dry the 5-FU-loaded MOF under vacuum.
-
Determine the drug loading capacity by measuring the concentration of 5-FU in the supernatant before and after loading using UV-Vis spectroscopy.
Experimental Protocol: In Vitro Release of 5-Fluorouracil
This protocol outlines a method to study the release kinetics of 5-FU from the loaded MOF in a simulated physiological environment.
Procedure:
-
Disperse a known amount of the 5-FU-loaded MOF in a specific volume of PBS (pH 7.4) at 37 °C in a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of fresh PBS, and stir gently.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Measure the concentration of 5-FU in the collected aliquots using UV-Vis spectroscopy.
-
Calculate the cumulative percentage of drug released over time.
Table 2: Representative Drug Loading and Release Data for Fluorinated Porous Materials
| Material | Drug | Drug Loading Capacity (wt%) | Release Conditions | Cumulative Release after 72h (%) |
| DF-TAPB-COF | 5-Fluorouracil | 69 | PBS (pH 7.4), 37 °C | ~80 |
| DF-TATB-COF | 5-Fluorouracil | - | PBS (pH 7.4), 37 °C | <80 |
Data for fluorinated Covalent Organic Frameworks (COFs) from[7], presented as a representative example.
Biocompatibility Considerations
For any material to be used in drug delivery, its biocompatibility must be thoroughly evaluated. Rare-earth elements like gadolinium and europium are used in biomedical applications, such as contrast agents for MRI.[8] However, the toxicity of MOFs is dependent on several factors, including the nature of the metal and the linker, particle size, and stability.[9][10] In vitro cytotoxicity assays are a crucial first step in assessing the biocompatibility of newly synthesized MOFs.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Procedure:
-
Culture a relevant cell line (e.g., a cancer cell line for anticancer drug delivery studies) in a 96-well plate.
-
Prepare suspensions of the fluorinated MOF in the cell culture medium at various concentrations.
-
After the cells have adhered, replace the medium with the MOF suspensions and incubate for a specified period (e.g., 24, 48, 72 hours).
-
After incubation, remove the MOF-containing medium and add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells.
Visualizations
Diagram 1: General Synthesis Workflow for Fluorinated MOFs
Caption: General workflow for the solvothermal synthesis of fluorinated MOFs.
Diagram 2: Drug Delivery Application Workflow
Caption: Workflow for drug loading and in vitro release studies.
Diagram 3: Logical Relationship of MOF Properties and Drug Delivery
Caption: Relationship between MOF properties and drug delivery advantages.
References
- 1. mdpi.com [mdpi.com]
- 2. osti.gov [osti.gov]
- 3. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
- 4. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Metal–Organic Frameworks for Applications in Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of nanoscaled metal–organic frameworks - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. Biocompatibility and biodegradability of metal organic frameworks for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Solvothermal Synthesis of Lanthanide-MOFs with Terephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the solvothermal synthesis of lanthanide-based metal-organic frameworks (Ln-MOFs) using terephthalic acid (benzene-1,4-dicarboxylic acid, H₂BDC) as the organic linker. These materials are of significant interest due to their unique luminescent, magnetic, and catalytic properties, making them promising candidates for applications in sensing, bioimaging, and drug delivery.
Introduction
Lanthanide-MOFs are a class of crystalline porous materials constructed from lanthanide metal ions or clusters coordinated to organic ligands.[1] The use of terephthalic acid as a linker is common due to its rigidity and ability to form stable, often luminescent, frameworks.[2] The solvothermal synthesis method is widely employed for the preparation of high-quality Ln-MOFs, as it allows for control over crystal growth, morphology, and porosity by tuning reaction parameters such as temperature, time, solvent system, and the use of modulators.[3][4] This document outlines the key synthesis conditions and provides detailed experimental procedures for the successful preparation and characterization of these advanced materials.
Solvothermal Synthesis Conditions
The synthesis conditions for lanthanide-terephthalate MOFs can be varied to target specific properties. The following table summarizes representative solvothermal synthesis parameters reported in the literature for various lanthanide ions. The most common crystal structure obtained is [Ln₂(BDC)₃(H₂O)₄]∞, which typically crystallizes in the triclinic P-1 space group.[5]
Table 1: Solvothermal Synthesis Parameters for Lanthanide-Terephthalate MOFs
| Lanthanide Ion (Ln³⁺) | Metal Salt | Molar Ratio (Ln³⁺:H₂BDC) | Solvent System | Temperature (°C) | Time (h) | Resulting Formula | Reference |
| Sm, Eu, Tb, Dy | LnCl₃·nH₂O | 2:3 | DMF | 130 | 120 | [Ln₂(BDC)₃(H₂O)₄]∞ | [2] |
| La, Ce, Gd, Tb | LnCl₃·nH₂O | 1:1.5 | DMF | 150 | 36 | [Ln₂(BDC)₃(H₂O)₄]∞ | [6] |
| Dy | DyCl₃·nH₂O | 2:1 | Acetonitrile/Water (1:1.75 v/v) + HCl | 140 | 72 | [Ln₂(BDC)₃(H₂O)₄]∞ | [2] |
| Eu | EuCl₃ | 1:2 (initial soln.) | Water | Room Temp. (Ultrasound) | - | [Eu₂(BDC)₃·4H₂O] | [7] |
| Tb | Tb(NO₃)₃·6H₂O | 1:1.5 | Water (pH adjusted to 5) | Not specified (Solvothermal) | Not specified | [Tb₂(BDC)₃(H₂O)₄]n | [8] |
Key Properties of Lanthanide-Terephthalate MOFs
The properties of the resulting MOFs are highly dependent on the synthesis conditions and the specific lanthanide ion used. The following table summarizes some key characteristics of these materials.
Table 2: Properties of Synthesized Lanthanide-Terephthalate MOFs
| Lanthanide Ion | Morphology | BET Surface Area (m²/g) | Key Applications/Highlights | Reference |
| Eu | Leaf-like plates (micro), Nanoparticles (~8 nm) | Not specified | Luminescent sensing of Cu²⁺, Cr³⁺, and Fe³⁺ ions.[7] | [7][9] |
| Tb | Lamellar-like | 14.60 | Highly luminescent; multi-responsive sensing of Ag(I), Fe(III), Cr(III), and Cr(VI).[2] | [2] |
| Eu | Not specified | 14.75 | Highly luminescent; multi-responsive sensing of various cations and anions.[2] | [2] |
| La, Ce, Gd, Tb | Lamellar-like | Not specified | Catalytic activation of peroxymonosulfate.[6] | [6] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of Luminescent Europium-Terephthalate MOF (Eu-BDC)
This protocol is adapted from a representative method for synthesizing highly luminescent Eu-BDC MOFs.[2]
Materials:
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
Equipment:
-
100 mL Teflon-lined stainless-steel autoclave
-
Laboratory oven
-
Centrifuge
-
Magnetic stirrer
-
Beakers and graduated cylinders
Procedure:
-
In a beaker, dissolve 2.0 mmol of EuCl₃·6H₂O and 3.0 mmol of H₂BDC in 48 mL of DMF.
-
Stir the mixture at room temperature until a homogeneous solution is formed.
-
Transfer the solution to a 100 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a laboratory oven preheated to 130 °C.
-
Maintain the temperature for 120 hours (5 days).
-
After the reaction is complete, allow the autoclave to cool naturally to room temperature.
-
Collect the white precipitate by centrifugation.
-
Wash the product twice with DMF to remove any unreacted precursors.
-
Wash the product three times with deionized water.
-
Dry the final product in an oven at 80 °C overnight.
Protocol 2: Characterization of Synthesized Ln-MOFs
Powder X-ray Diffraction (PXRD):
-
Grind a small amount of the dried MOF powder to a fine consistency.
-
Mount the powder on a sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation.
-
Scan over a 2θ range of 5-50° with a suitable step size and scan speed.
-
Compare the resulting diffraction pattern with simulated patterns from crystallographic databases to confirm the phase purity and crystal structure.
Scanning Electron Microscopy (SEM):
-
Mount a small amount of the MOF powder onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or platinum to enhance conductivity.
-
Image the sample using an SEM to observe the morphology and particle size of the crystals.
Luminescence Spectroscopy:
-
Disperse a small amount of the luminescent MOF powder (e.g., Eu-BDC or Tb-BDC) in a suitable solvent (e.g., ethanol or water) to form a suspension.
-
Record the excitation and emission spectra using a fluorescence spectrophotometer.
-
For Eu-BDC, typical excitation is around 320 nm, with characteristic emission peaks corresponding to the ⁵D₀ → ⁷Fⱼ transitions of Eu³⁺.[5]
-
For Tb-BDC, excitation is also typically in the UV region, with characteristic green emission from the ⁵D₄ → ⁷Fⱼ transitions of Tb³⁺.
Visualized Workflows and Relationships
Figure 1. General workflow for the solvothermal synthesis of Ln-MOFs.
Figure 2. Relationship between synthesis parameters and MOF properties.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-Assisted Synthesis of Luminescent Micro- and Nanocrystalline Eu-Based MOFs as Luminescent Probes for Heavy Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Heterometallic Europium(III)–Lutetium(III) Terephthalates as Bright Luminescent Antenna MOFs | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Gas Separation and Storage Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of porous materials in gas separation and storage. This document includes detailed experimental protocols for key characterization techniques, a comparative analysis of the performance of various material classes, and visual representations of relevant processes and workflows.
Introduction to Porous Materials for Gas Applications
Porous materials such as Metal-Organic Frameworks (MOFs), Zeolites, Covalent Organic Frameworks (COFs), and Porous Polymers are at the forefront of research for gas separation and storage technologies.[1][2] Their high surface areas, tunable pore sizes, and chemical functionalities make them ideal candidates for selectively adsorbing and storing gases like carbon dioxide (CO₂), methane (CH₄), and hydrogen (H₂).[3][4] These materials offer potential solutions to major global challenges, including carbon capture to mitigate climate change and the development of clean energy storage systems.[5]
Data Presentation: Comparative Performance of Porous Materials
The following tables summarize the gas uptake and selectivity of various porous materials under specified conditions, allowing for a direct comparison of their performance.
Table 1: CO₂ and N₂ Adsorption in MOFs and Zeolites
| Material | Gas | Temperature (K) | Pressure (bar) | Uptake (mmol/g) | CO₂/N₂ Selectivity | Reference |
| MOFs | ||||||
| UiO-66 | CO₂ | 273 | 1 | 3.66 | - | [6] |
| UiO-66-NH₂ | CO₂ | 273 | 1 | 3.93 | - | [6] |
| UiO-66-NH₂/GO | CO₂ | 273 | 1 | 6.41 | 28.45 | [6] |
| MIL-100(Fe) | CO₂ | 300 | 1 | ~0.81 | - | [7] |
| MOF-5 | CO₂ | 298 | 1 | ~1.2 | ~60 (mixture) | [8][9] |
| ZIF-8 | CO₂ | 298 | 1 | ~1.0 | ~7.5 | [10] |
| ED-ZIF-8 | CO₂ | 298 | 0.1 | - | 23 | [10] |
| Zeolites | ||||||
| Zeolite 5A | CO₂ | 298 | 1 | ~3.0 | ~40 | [8] |
| Zeolite 13X | CO₂ | 298 | 1 | ~4.7 | ~50 | [11] |
| ZSM-5 | N₂ | 77 | - | Varies | - | [12][13] |
Table 2: Hydrogen and Methane Storage in COFs and Porous Polymers
| Material | Gas | Temperature (K) | Pressure (bar) | Uptake (wt%) | Volumetric Uptake | Reference |
| COFs | ||||||
| COF-102 | H₂ | 77 | 35 | 7.2 | - | [3][14] |
| COF-103 | H₂ | 77 | 35 | 7.0 | - | [3][14] |
| COF-102 | CH₄ | 298 | 35 | 18.7 | - | [3][14] |
| Porous Polymers | ||||||
| PIM-1 | H₂ | 77 | 10 | 1.45 | - | [15][16] |
| PIM-1/PAF-1 (37.5%) | H₂ | 77.4 | 100 | 4.79 | - | [17] |
| PAF-1 | CH₄ | 298 | 35 | ~18.5 | - | [18] |
| COP-150 | CH₄ | 273 | 100 | 62.5 (g/g) | 294 (cm³/cm³) |
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of gas separation and storage materials.
Volumetric Gas Adsorption Measurement
This protocol describes the determination of gas adsorption isotherms using a static volumetric method.
Objective: To measure the amount of gas adsorbed by a solid material at a constant temperature over a range of pressures.
Materials and Equipment:
-
Volumetric gas adsorption analyzer
-
Sample tube
-
Heating mantle
-
Vacuum pump
-
High-purity adsorbate gases (e.g., N₂, CO₂, H₂, CH₄)
-
Helium gas (for free space determination)
-
Analytical balance
Protocol:
-
Sample Preparation and Degassing:
-
Weigh approximately 50-150 mg of the porous material into a pre-weighed sample tube.
-
Attach the sample tube to the degassing port of the adsorption analyzer.
-
Heat the sample under vacuum to remove any adsorbed moisture or other contaminants. The degassing temperature and duration will depend on the thermal stability of the material (e.g., 150-350 °C for several hours).[8]
-
-
Free Space Determination:
-
Transfer the sample tube to the analysis port of the instrument.
-
Evacuate the sample tube and the manifold.
-
Introduce a known quantity of helium gas into the manifold and then expand it into the sample tube.
-
Measure the resulting pressure and use the ideal gas law to calculate the free space (void volume) in the sample tube.
-
-
Adsorption Isotherm Measurement:
-
Evacuate the sample tube to remove the helium.
-
Introduce a small, known amount of the adsorbate gas into the manifold.
-
Record the pressure, then open the valve to the sample tube.
-
Allow the system to equilibrate until the pressure stabilizes, indicating that adsorption has reached equilibrium.
-
Record the final pressure. The amount of gas adsorbed is calculated from the pressure drop.
-
Repeat steps 3.2 to 3.5, incrementally increasing the pressure to build the adsorption isotherm.
-
-
Desorption Isotherm Measurement (Optional):
-
After reaching the maximum pressure, incrementally decrease the pressure by withdrawing known volumes of gas.
-
Record the equilibrium pressure at each step to construct the desorption isotherm.
-
Breakthrough Curve Measurement
This protocol outlines the procedure for determining the dynamic gas separation performance of a material in a packed bed.
Objective: To evaluate the ability of an adsorbent to selectively remove a component from a gas mixture under flow conditions.
Materials and Equipment:
-
Breakthrough analysis apparatus (including a packed bed column, mass flow controllers, and a gas analyzer)
-
Adsorbent material
-
Gas mixture of known composition (e.g., 15% CO₂ in N₂)
-
Inert gas for purging (e.g., He or N₂)
Protocol:
-
Column Packing and Activation:
-
Pack a known mass of the adsorbent material into the column, ensuring a uniform packing density.
-
Activate the adsorbent in-situ by heating under a flow of inert gas to remove adsorbed impurities.
-
-
Breakthrough Experiment:
-
Cool the column to the desired experimental temperature.
-
Switch the gas flow from the inert gas to the gas mixture at a constant flow rate.
-
Continuously monitor the concentration of the target gas at the outlet of the column using a gas analyzer (e.g., a mass spectrometer or thermal conductivity detector).
-
-
Data Analysis:
-
Plot the normalized outlet concentration (C/C₀) of the target gas as a function of time.
-
The "breakthrough time" is the time at which the outlet concentration reaches a certain percentage of the inlet concentration (e.g., 5%).
-
The "saturation time" is when the outlet concentration equals the inlet concentration (C/C₀ = 1).
-
The adsorption capacity of the bed can be calculated by integrating the area above the breakthrough curve.
-
Membrane Gas Separation Performance
This protocol describes the method for measuring the permeability and selectivity of a gas separation membrane.
Objective: To determine the permeance of different gases through a membrane and calculate the ideal selectivity.
Materials and Equipment:
-
Membrane permeation test cell
-
Mass flow controllers
-
Pressure transducers
-
Permeate flow meter (e.g., bubble flow meter)
-
Vacuum pump
-
Pure gases for testing
Protocol:
-
Membrane Mounting and Sealing:
-
Carefully mount the membrane in the test cell, ensuring a good seal to prevent leaks.
-
Evacuate both the feed and permeate sides of the membrane.
-
-
Permeation Measurement (Single Gas):
-
Introduce the first test gas to the feed side of the membrane at a specific pressure.
-
Keep the permeate side at a lower pressure (often under vacuum or at atmospheric pressure).
-
Allow the system to reach a steady state, where the permeate flow rate is constant.
-
Measure the permeate flow rate.
-
Calculate the permeance of the gas using the following formula: Permeance (GPU) = (Permeate flow rate) / (Membrane area × Transmembrane pressure difference) *1 GPU = 1 x 10⁻⁶ cm³(STP) / (cm² s cmHg)
-
-
Repeat for Other Gases:
-
Evacuate the system to remove the first gas.
-
Repeat step 2 for each gas to be tested.
-
-
Selectivity Calculation:
-
The ideal selectivity for a pair of gases (A and B) is the ratio of their permeances: Ideal Selectivity (α A/B) = Permeance of A / Permeance of B
-
Mandatory Visualizations
The following diagrams illustrate key concepts and experimental setups described in these application notes.
Caption: Schematic of a volumetric gas adsorption apparatus.[19][20][21][22]
Caption: Workflow for a breakthrough curve experiment.[23][24][25][26][27]
Caption: Selective gas separation through a porous membrane.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Continuous MOF Membranes for Gas Separation and Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Chemisorption and Reduction of Carbon Dioxide on UiO-66(Zr) and MIL-100(Fe) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Table 1 from Adsorption of CO2, CH4, N2O, and N2 on MOF-5, MOF-177, and Zeolite 5A | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Storage of hydrogen, methane, and carbon dioxide in highly porous covalent organic frameworks for clean energy applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanical characterisation of polymer of intrinsic microporosity PIM-1 for hydrogen storage applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.aip.org [pubs.aip.org]
- 21. researchgate.net [researchgate.net]
- 22. How the Volumetric Technique Sorption Analyzer Works - Gold APP Instruments [goldapp.com.cn]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Application Notes and Protocols for Hydrophobic Metal-Organic Frameworks in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of hydrophobic Metal-Organic Frameworks (MOFs) in drug development, including their synthesis, characterization, and application in controlled drug delivery. The protocols outlined below are intended to serve as a guide for researchers in the field.
Introduction to Hydrophobic MOFs
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands.[1] Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage and separation, catalysis, and drug delivery.[1][2] However, a significant challenge for many MOFs is their instability in the presence of water, which limits their practical application in biological systems.[2]
Hydrophobic MOFs are designed to repel water, thereby enhancing their stability in aqueous environments.[1] This property is crucial for applications such as controlled drug release, where the material must remain intact to deliver its therapeutic payload over a sustained period. Hydrophobicity in MOFs can be achieved through two primary strategies: de novo synthesis using hydrophobic organic linkers or post-synthetic modification of existing MOFs to introduce hydrophobic functionalities.[3] The hydrophobicity is typically characterized by measuring the water contact angle; a contact angle greater than 90° indicates a hydrophobic surface.[1]
Synthesis of Hydrophobic MOFs
De Novo Synthesis: Solvothermal Synthesis of UiO-66-CH₃
This protocol describes the synthesis of UiO-66-CH₃, a hydrophobic MOF, using a solvothermal method. The methyl groups on the organic linker impart hydrophobicity to the framework.
Experimental Protocol:
-
Precursor Solution Preparation: In a glass vial, dissolve 1.5 mmol of Zirconium tetrachloride (ZrCl₄) and 1.5 mmol of 2,5-dimethylterephthalic acid in 30 mL of N,N-dimethylformamide (DMF).
-
Solvothermal Reaction: Seal the vial and heat it in an oven at 120 °C for 24 hours.[4]
-
Purification: After cooling to room temperature, collect the white precipitate by centrifugation. Wash the product thoroughly with DMF and then with a suitable solvent like chloroform or methanol to remove unreacted precursors and residual DMF.[4]
-
Activation: Dry the purified product under vacuum at an elevated temperature (e.g., 150 °C) to remove the solvent molecules from the pores.
Post-Synthetic Modification (PSM) for Inducing Hydrophobicity
This protocol outlines a general procedure for modifying a hydrophilic amine-containing MOF (e.g., IRMOF-3 or MIL-53(Al)-NH₂) to render it hydrophobic by introducing long alkyl chains.[5]
Experimental Protocol:
-
Activation of MOF: Activate the amine-containing MOF by heating under vacuum to remove guest solvent molecules.
-
Modification Reaction: Suspend the activated MOF in a suitable anhydrous solvent (e.g., dichloromethane). Add an excess of an acylating agent, such as a long-chain acid anhydride (e.g., heptanoic anhydride).[6]
-
Reaction Conditions: Stir the mixture at room temperature for 24-48 hours.
-
Purification: Collect the modified MOF by filtration or centrifugation. Wash the product extensively with the reaction solvent and then with a more volatile solvent (e.g., acetone) to remove unreacted reagents and byproducts.
-
Drying: Dry the final product under vacuum. The degree of functionalization can be controlled by adjusting the reaction time and the concentration of the modifying agent.[5]
Characterization of Hydrophobic MOFs
Assessment of Hydrophobicity: Water Contact Angle Measurement
The Washburn method is a common technique to determine the contact angle of powders.[1][7]
Experimental Protocol:
-
Sample Preparation: Pack a known mass of the hydrophobic MOF powder into a tube with a filter at the bottom, ensuring consistent packing density.[7]
-
Capillarity Constant Determination: First, use a liquid with a very low surface tension that is known to completely wet the powder (e.g., n-hexane, assuming a contact angle of 0°). Measure the mass of the liquid wicked into the powder as a function of time using a force tensiometer. The slope of the squared mass versus time plot is used to calculate the material's capillarity constant.[1][7]
-
Water Contact Angle Measurement: Repeat the measurement with deionized water. Using the previously determined capillarity constant, the contact angle of water on the MOF powder can be calculated from the Washburn equation.[1] It is important to note that this method is not suitable for contact angles greater than 90° as no spontaneous wetting occurs.[1]
Evaluation of Hydrolytic Stability
This protocol provides a standardized method to assess the stability of hydrophobic MOFs in an aqueous environment.[8]
Experimental Protocol:
-
Exposure to Water: Immerse a known quantity of the activated hydrophobic MOF in deionized water at a specific temperature (e.g., 37 °C for physiological conditions) for a defined period (e.g., 24 hours, 72 hours, and 1 week).
-
Sample Recovery: After the designated time, recover the MOF by filtration or centrifugation and dry it under vacuum.
-
Characterization: Analyze the recovered MOF using the following techniques to assess any structural or chemical changes:
-
Powder X-ray Diffraction (PXRD): To check for retention of crystallinity.
-
Brunauer-Emmett-Teller (BET) analysis: To measure the surface area and pore volume and assess any loss in porosity.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and identify any changes in the framework composition.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To detect any changes in the coordination bonds between the metal clusters and organic linkers.
-
Application in Drug Delivery
Hydrophobic MOFs can be utilized as carriers for the controlled release of therapeutic agents. Their water-repellent nature can protect the encapsulated drug from premature degradation and control its release rate.
Drug Loading into Hydrophobic MOFs
This protocol describes a common method for loading a drug, such as ibuprofen, into a hydrophobic MOF like ZIF-8.[9][10]
Experimental Protocol:
-
Drug Solution Preparation: Prepare a solution of the drug in a suitable solvent. For instance, dissolve ibuprofen in methanol.[9]
-
Loading: Disperse a known amount of the activated hydrophobic MOF in the drug solution.
-
Equilibration: Stir the suspension at room temperature for a specified period (e.g., 24 hours) to allow the drug molecules to diffuse into the pores of the MOF.
-
Separation and Washing: Collect the drug-loaded MOF by centrifugation. Wash the product with fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Quantification of Loading: Determine the amount of loaded drug by measuring the concentration of the drug in the supernatant before and after the loading process using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The drug loading capacity and encapsulation efficiency can be calculated using the following equations:
-
Drug Loading Capacity (%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100
-
Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100
-
In Vitro Drug Release Studies
This protocol details the procedure for evaluating the release of a drug, such as doxorubicin, from a hydrophobic MOF.[11][12][13]
Experimental Protocol:
-
Release Medium: Prepare a release medium that simulates physiological conditions, such as phosphate-buffered saline (PBS) at pH 7.4 and 37 °C. To mimic the acidic tumor microenvironment, a PBS solution with a lower pH (e.g., 5.5) can also be used.[11][12]
-
Release Study: Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium in a dialysis bag or a centrifuge tube.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification of Release: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or fluorescence spectroscopy for doxorubicin).
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[12]
Data Presentation
Table 1: Quantitative Data on Drug Loading and Release from Hydrophobic MOFs
| MOF Carrier | Drug | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Release Conditions | Release Profile Highlights | Reference |
| ZIF-8 | Ibuprofen | ~3.3 | - | PBS (pH 7.4) | 95% release in 180 minutes | [9][10] |
| MIL-88B(Fe) | Ibuprofen | ~19.5 | - | Hexane (loading) | - | [14] |
| UiO-66 | Doxorubicin | ~45 | - | - | - | [14] |
| Fe₃O₄@MIL-100 | Doxorubicin | ~19 | - | PBS (pH 7.4), 37 °C | Slower release compared to bare MNPs | [11] |
| NUIG4 | Doxorubicin | ~199.5 | - | PBS (pH 7.4 and 5.5) | Accelerated release in acidic conditions | [12] |
Note: The data presented is a summary from various sources and experimental conditions may vary.
Visualizations
Workflow for Hydrophobic MOF Synthesis and Application
Caption: Workflow for the development and application of hydrophobic MOFs.
Drug Delivery Mechanism of Hydrophobic MOFs
Caption: Schematic of drug release from a hydrophobic MOF carrier.
References
- 1. Washburn method | KRÜSS Scientific [kruss-scientific.com]
- 2. nanoscience.com [nanoscience.com]
- 3. researchgate.net [researchgate.net]
- 4. iptek.its.ac.id [iptek.its.ac.id]
- 5. Moisture-Resistant and Superhydrophobic Metal-Organic Frameworks Obtained via Postsynthetic Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Improving the reliability of powder contact angles with the Washburn Direct method | KRÜSS Scientific [kruss-scientific.com]
- 8. Item - Hydrolytic Stability of MetalâOrganic Frameworks: An Experimental Study - figshare - Figshare [figshare.com]
- 9. Investigation on the Drug Release Efficacy of the Ibuprofen-Loaded ZIF-8/Fe3O4 NPs Nanocarrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation on the Drug Release Efficacy of the Ibuprofen-Loaded ZIF-8/Fe3O4 NPs Nanocarrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxorubicin drug delivery using an electrospun nanofiber membrane of chitosan–polycaprolactone with metal–organic framework: Box–Behnken optimization, anticancer treatment, and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Preparation of Factor Xa Inhibitors Utilizing a 2-(Trifluoromethoxy)terephthalic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the conceptual design, synthesis, and evaluation of a novel Factor Xa (FXa) inhibitor based on a 2-(trifluoromethoxy)terephthalic acid scaffold. Factor Xa is a critical enzyme in the coagulation cascade, making it a prime target for anticoagulant therapies. The incorporation of a trifluoromethoxy group is a modern medicinal chemistry strategy to enhance metabolic stability and lipophilicity. While no direct synthesis of FXa inhibitors from this compound has been published, this document outlines a representative synthetic route and relevant experimental protocols based on established principles in drug discovery.
Introduction to Factor Xa Inhibition
Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways.[1][2] It is responsible for the conversion of prothrombin to thrombin, the final enzyme in the cascade that leads to fibrin clot formation.[3][4] Inhibition of Factor Xa is a well-established therapeutic strategy for the prevention and treatment of thromboembolic disorders.[1][5] Direct oral anticoagulants (DOACs) that target Factor Xa, such as rivaroxaban and apixaban, have become widely used alternatives to traditional anticoagulants like warfarin due to their predictable pharmacokinetics and reduced need for monitoring.[6]
The design of novel FXa inhibitors often focuses on optimizing interactions with the enzyme's active site, which includes the S1 and S4 pockets. The trifluoromethoxy group is a valuable substituent in medicinal chemistry as it can improve a molecule's metabolic stability and modulate its physicochemical properties, such as lipophilicity, which can in turn enhance oral bioavailability.[7][8]
Hypothetical Target Molecule Design and Synthetic Strategy
Given the absence of published data on the direct use of this compound for FXa inhibitor synthesis, we propose a hypothetical target molecule, FXa-TFM-1 , that incorporates this scaffold. The design is based on the known pharmacophore of Factor Xa inhibitors, featuring a central aromatic core, a group to occupy the S1 pocket, and another to interact with the S4 pocket.
FXa-TFM-1: N¹-(5-chloropyridin-2-yl)-N⁴-(4-carbamimidoylbenzyl)-2-(trifluoromethoxy)terephthalamide
This structure features:
-
A central 2-(trifluoromethoxy)phenyl ring derived from the starting material.
-
A 5-chloropyridin-2-yl amine moiety, a common feature in many FXa inhibitors that interacts with the S4 pocket.
-
A 4-amidinobenzyl group, a well-known P1 ligand that binds to the S1 pocket of Factor Xa.
The proposed synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for FXa-TFM-1.
Quantitative Data of Structurally Related Factor Xa Inhibitors
The following table summarizes the in vitro potency of several known Factor Xa inhibitors, which can serve as a benchmark for newly synthesized compounds like the hypothetical FXa-TFM-1.
| Compound | Target | IC50 (nM) | Ki (nM) | Reference Compound |
| Rivaroxaban | Factor Xa | 0.7 | 0.4 | Yes |
| Apixaban | Factor Xa | 2.3 | 0.08 | Yes |
| Edoxaban | Factor Xa | 2.9 | 0.56 | Yes |
| Betrixaban | Factor Xa | 1.5 | 1.1 | Yes |
| FXa-TFM-1 | Factor Xa | TBD | TBD | Hypothetical |
TBD: To be determined experimentally.
Experimental Protocols
Synthesis of FXa-TFM-1 (Hypothetical Protocol)
Step 1: Esterification of this compound
-
To a solution of this compound (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield dimethyl 2-(trifluoromethoxy)terephthalate.
Step 2: Selective Monohydrolysis and Acyl Chloride Formation
-
Dissolve dimethyl 2-(trifluoromethoxy)terephthalate (1.0 eq) in a mixture of THF and water (4:1).
-
Add lithium hydroxide (1.0 eq) and stir at room temperature for 8 hours.
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Concentrate the organic layer and dissolve the residue in dichloromethane.
-
Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir for 2 hours at room temperature.
-
Remove the solvent under reduced pressure to obtain methyl 4-(chlorocarbonyl)-3-(trifluoromethoxy)benzoate.
Step 3: First Amide Coupling
-
To a solution of 2-amino-5-chloropyridine (1.1 eq) and triethylamine (1.5 eq) in dichloromethane, add the acyl chloride from Step 2 dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield methyl 4-((5-chloropyridin-2-yl)carbamoyl)-3-(trifluoromethoxy)benzoate.
Step 4: Saponification
-
Dissolve the product from Step 3 (1.0 eq) in a mixture of THF and water (4:1).
-
Add lithium hydroxide (1.2 eq) and stir at 50 °C for 6 hours.
-
Cool, acidify with 1N HCl, and collect the precipitate by filtration to obtain 4-((5-chloropyridin-2-yl)carbamoyl)-3-(trifluoromethoxy)benzoic acid.
Step 5: Second Amide Coupling
-
To a solution of the acid from Step 4 (1.0 eq), 4-(aminomethyl)benzonitrile (1.1 eq), and HATU (1.2 eq) in DMF, add DIPEA (2.0 eq).
-
Stir at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.
Step 6: Amidine Formation
-
Treat the nitrile from Step 5 with a solution of HCl in ethanol to form the corresponding ethyl imidate hydrochloride (Pinner reaction).
-
React the imidate with a solution of ammonia in ethanol to yield the final product, FXa-TFM-1 , as the hydrochloride salt.
In Vitro Factor Xa Inhibition Assay
This protocol is based on a chromogenic assay method.[9][10][11]
Materials:
-
Human Factor Xa
-
Chromogenic substrate specific for Factor Xa (e.g., S-2222)
-
Tris-HCl buffer (pH 7.4)
-
Test compound (FXa-TFM-1) and reference compound (e.g., Rivaroxaban)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test and reference compounds in DMSO.
-
Perform serial dilutions of the compounds in Tris-HCl buffer to achieve a range of final concentrations.
-
In a 96-well plate, add the diluted compounds to the respective wells.
-
Add a solution of human Factor Xa to each well (except for the blank).
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Measure the absorbance at 405 nm at regular intervals for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Mechanism of Action in the Coagulation Cascade
Factor Xa inhibitors exert their anticoagulant effect by directly binding to the active site of Factor Xa, thereby preventing the conversion of prothrombin to thrombin. This action effectively blocks the amplification of the coagulation cascade.
Caption: The coagulation cascade and the site of action of Factor Xa inhibitors.
Conclusion
This document provides a comprehensive, albeit conceptual, framework for the development of novel Factor Xa inhibitors derived from this compound. The outlined synthetic strategy and experimental protocols offer a robust starting point for researchers in the field of anticoagulant drug discovery. The incorporation of the trifluoromethoxy moiety represents a promising avenue for the development of next-generation Factor Xa inhibitors with potentially improved pharmacological profiles. Further optimization and in vivo evaluation would be necessary to validate the therapeutic potential of any newly synthesized compounds.
References
- 1. Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Factor X - Wikipedia [en.wikipedia.org]
- 4. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Structure Based Study of Selective Inhibition of Factor IXa over Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral direct factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotoxik.it [biotoxik.it]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Anti-Xa Assays [practical-haemostasis.com]
Application Notes and Protocols for Hydrothermal Assembly of Dicarboxylate-Linked Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of coordination polymers (CPs), also known as metal-organic frameworks (MOFs), constructed from metal ions and dicarboxylate linkers via hydrothermal methods. Special emphasis is placed on their applications in catalysis and as platforms for drug delivery.
Introduction
Coordination polymers are a class of crystalline materials formed by the self-assembly of metal ions or clusters with organic bridging ligands.[1] Dicarboxylate linkers are widely used due to their ability to form robust frameworks with diverse topologies and tunable chemical properties.[2] Hydrothermal synthesis is a prevalent method for crystallizing these materials, as it utilizes water as a green solvent and allows for the formation of high-quality single crystals under controlled temperature and pressure.[2][3] The resulting porous structures exhibit high surface areas and tunable pore sizes, making them excellent candidates for applications such as gas storage, separation, catalysis, and, notably, as carriers for therapeutic agents.[1][3][4] In the realm of drug development, dicarboxylate-linked CPs offer the potential for high drug loading capacities and controlled release profiles, addressing key challenges in drug delivery.[4][5]
Section 1: Hydrothermal Synthesis of Dicarboxylate Coordination Polymers
The hydrothermal synthesis of coordination polymers is a versatile technique that allows for the crystallization of high-quality materials by reacting metal salts and organic linkers in water or a solvent mixture under elevated temperature and pressure in a sealed vessel, such as a Teflon-lined stainless-steel autoclave.[2][4] The self-assembly process is sensitive to several factors, including temperature, reaction time, pH, and the molar ratio of the reactants, all of which can influence the final structure and properties of the coordination polymer.[2]
Generalized Protocol for Hydrothermal Synthesis
This protocol provides a general procedure for the synthesis of dicarboxylate-linked coordination polymers. Specific examples with varying parameters are detailed in Table 1.
1. Reagent Preparation:
-
Prepare a solution of the desired metal salt (e.g., Zinc Nitrate, Copper(II) Chloride) in a suitable solvent, typically deionized water or a mixture of water and an organic solvent like N,N-Dimethylformamide (DMF) or ethanol.
-
In a separate container, dissolve the dicarboxylate linker (e.g., terephthalic acid, 4,4'-biphenyldicarboxylic acid) in a suitable solvent.[6] Sonication may be necessary to achieve complete dissolution.
-
For some syntheses, an auxiliary ligand or modulator (e.g., a nitrogen-containing ligand like 2,2'-bipyridine) is added to influence the coordination environment of the metal ion and the final structure.[3][7]
2. Reaction Mixture Assembly:
-
Combine the metal salt solution and the dicarboxylate linker solution in a Teflon-lined autoclave.
-
If required, adjust the pH of the mixture using a dilute acid or base (e.g., NaOH).[2]
-
Securely seal the autoclave.
3. Hydrothermal Reaction:
-
Place the sealed autoclave in a programmable oven.
-
Heat the oven to the desired reaction temperature (typically between 100-180 °C) and maintain this temperature for a specified duration (usually 24-72 hours).[2]
-
After the reaction is complete, allow the autoclave to cool down to room temperature slowly over several hours. Rapid cooling can lead to the formation of smaller or less-defined crystals.
4. Product Isolation and Purification:
-
Carefully open the cooled autoclave and collect the crystalline product by filtration or decantation.
-
Wash the crystals sequentially with the reaction solvent (e.g., water, DMF) and then with a more volatile solvent like ethanol or methanol to remove unreacted starting materials and solvent molecules from the pores.
-
Dry the purified coordination polymer in a vacuum oven at a moderate temperature (e.g., 60-120 °C) to activate the material by removing the guest solvent molecules.
Diagram 1: Experimental Workflow for Hydrothermal Synthesis
Caption: A generalized workflow for the hydrothermal synthesis of dicarboxylate-linked coordination polymers.
Table 1: Examples of Hydrothermal Synthesis Parameters for Dicarboxylate Coordination Polymers
| Metal Salt | Dicarboxylate Linker | Auxiliary Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Zn(CH₃COO)₂·2H₂O | 4,4'-Bibenzenedicarboxylic acid | None | H₂O | 170 | - | - | [6] |
| CoCl₂·6H₂O | 5-Aminoisophthalic acid | 2,2'-Biimidazole | H₂O/NaOH | 160 | 72 | - | [2] |
| CdCl₂·H₂O | 5-Aminoisophthalic acid | 2,2'-Biimidazole | H₂O/NaOH | 160 | 72 | 45 | [2] |
| Sm(NO₃)₃·6H₂O | 4-Sulfobenzoic acid | Oxalic Acid | H₂O | 140 | 72 | 55 | [8] |
| CuCl₂·2H₂O | 3-(2',4'-dicarboxylphenoxy)phthalic acid | 2,2'-Bipyridine | H₂O/NaOH | 160 | 72 | - | |
| MnCl₂·4H₂O | 3-(2',4'-dicarboxylphenoxy)phthalic acid | 2,2'-Bipyridine | H₂O/NaOH | 160 | 72 | - |
Section 2: Characterization of Dicarboxylate Coordination Polymers
A suite of analytical techniques is employed to determine the structure, composition, and properties of the synthesized coordination polymers.
-
Single-Crystal X-ray Diffraction (SCXRD): Provides detailed information about the crystal structure, including bond lengths, bond angles, and the overall network topology.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to identify the crystalline phases present.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the material and can provide information about the presence of solvent molecules within the pores.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the coordination of the carboxylate groups to the metal centers and the presence of the organic linker in the final product.
-
Brunauer-Emmett-Teller (BET) Analysis: Measures the surface area and pore size distribution of the porous material, which are critical parameters for applications in gas storage and drug delivery.
Diagram 2: Logical Flow of Characterization Techniques
Caption: Interrelation of key techniques for characterizing coordination polymers.
Section 3: Application in Drug Delivery
The porous nature and high surface area of dicarboxylate-linked coordination polymers make them highly attractive as carriers for therapeutic agents. Their tunable pore sizes can be engineered to accommodate a variety of drug molecules, and their chemical functionality can be modified to control drug loading and release kinetics.[4][9]
Protocol for Drug Loading
This protocol describes a common impregnation method for loading a drug into a pre-synthesized coordination polymer.
1. Activation of the Coordination Polymer:
-
Ensure the coordination polymer is fully activated (i.e., guest solvent molecules are removed from the pores) by heating under vacuum as described in the synthesis protocol.
2. Preparation of the Drug Solution:
-
Prepare a solution of the desired drug (e.g., Doxorubicin, Ibuprofen) in a suitable solvent in which the drug is highly soluble and the coordination polymer is stable.
3. Impregnation:
-
Immerse a known amount of the activated coordination polymer in the drug solution.
-
Stir the suspension at room temperature or a slightly elevated temperature for a specified period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores of the framework.
4. Isolation of the Drug-Loaded Material:
-
Collect the drug-loaded coordination polymer by centrifugation or filtration.
-
Wash the collected solid with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Dry the drug-loaded material under vacuum at a mild temperature.
5. Quantification of Drug Loading:
-
Determine the amount of drug loaded into the coordination polymer using techniques such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or by measuring the weight difference before and after loading. The drug loading capacity and encapsulation efficiency can be calculated using the following formulas:
- Drug Loading Capacity (%) = (Mass of loaded drug / Mass of drug-loaded CP) x 100
- Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100
Protocol for In Vitro Drug Release Study
This protocol outlines a typical procedure for evaluating the in vitro release of a drug from a coordination polymer carrier.
1. Preparation of the Release Medium:
-
Prepare a buffer solution that mimics physiological conditions, such as Phosphate-Buffered Saline (PBS) at pH 7.4. For studies investigating pH-responsive release, prepare buffers at different pH values (e.g., pH 5.0 to simulate the acidic tumor microenvironment).
2. Release Experiment:
-
Disperse a known amount of the drug-loaded coordination polymer in a specific volume of the release medium in a sealed container.
-
Place the container in a shaker bath maintained at 37 °C to simulate body temperature.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
To maintain a constant volume (sink conditions), replace the withdrawn aliquot with an equal volume of fresh release medium.
3. Quantification of Released Drug:
-
Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
4. Data Analysis:
-
Plot the cumulative drug release percentage as a function of time to obtain the drug release profile.
-
The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Diagram 3: Workflow for Drug Delivery Application
Caption: A schematic of the drug loading and in vitro release study workflow.
Table 2: Quantitative Data for Drug Delivery Applications of Dicarboxylate Coordination Polymers
| Coordination Polymer | Drug | Drug Loading Capacity (wt%) | Release Conditions | Cumulative Release (%) | Time (h) | Reference |
| MIL-101 (Cr-benzenedicarboxylate) | Ibuprofen | 140 | Simulated body fluid, 37°C | ~100 | 144 | [5] |
| MIL-100 (Cr-benzenedicarboxylate) | Ibuprofen | 35 | Simulated body fluid, 37°C | ~100 | 72 | [5] |
| UIO-66 (Zr-terephthalate) | Doxorubicin | 45 | - | - | - | [10] |
| Ag-SS-MC (derived from a CP) | Doxorubicin | 20.6 | PBS with GSH (reducing agent) | - | - | [11] |
| Zinc-based CP Colloid | Doxorubicin, Daunomycin, etc. | up to 21% encapsulation efficiency | PBS, 37°C | ~80 | 8 | [5] |
Conclusion
The hydrothermal assembly of coordination polymers with dicarboxylate linkers provides a robust and versatile platform for the development of functional materials. The protocols outlined in these application notes offer a foundational guide for the synthesis, characterization, and application of these materials, particularly in the promising field of drug delivery. The ability to systematically tune the structural and chemical properties of these coordination polymers opens up vast possibilities for designing advanced materials for a wide range of scientific and therapeutic applications. Further research into the biocompatibility and in vivo behavior of these materials is crucial for their translation into clinical practice.[4]
References
- 1. Zinc(II) Carboxylate Coordination Polymers with Versatile Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metal-organic frameworks in oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A carbon based drug delivery system derived from a one-dimensional coordination polymer, doxorubicin loading and redox-responsive release - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Functionalization of Porous Materials with Trifluoromethoxy Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of porous materials with trifluoromethoxy (-OCF₃) groups offers a compelling strategy for tailoring their physicochemical properties for advanced applications, particularly in the realm of drug delivery and smart materials. The unique characteristics of the -OCF₃ group, including its high electronegativity, lipophilicity, and metabolic stability, can impart desirable attributes to porous platforms such as silica nanoparticles, metal-organic frameworks (MOFs), and porous organic polymers (POPs).[1] This document provides detailed application notes and experimental protocols for the synthesis and functionalization of these materials with trifluoromethoxy groups, along with methods for their characterization.
Functionalization of Porous Silica Nanoparticles
Porous silica nanoparticles are widely utilized as drug delivery vehicles due to their biocompatibility, tunable pore size, and high surface area.[2] Functionalization with trifluoromethoxy groups can enhance their hydrophobicity, potentially leading to improved loading of hydrophobic drugs and altered release kinetics.
Synthesis of Porous Silica Nanoparticles (Stöber Method)
A common method for synthesizing monodisperse silica nanoparticles is the Stöber method, which involves the hydrolysis and condensation of tetraethyl orthosilicate (TEOS).[3]
Experimental Protocol:
-
In a flask, prepare a mixture of ethanol and deionized water.
-
Add ammonium hydroxide solution to the ethanol/water mixture and stir vigorously.
-
Add TEOS dropwise to the stirring solution.
-
Continue stirring at room temperature for 12-24 hours to allow for the formation of silica nanoparticles.
-
Collect the silica particles by centrifugation.
-
Wash the particles multiple times with ethanol and deionized water to remove unreacted reagents.
-
Dry the silica nanoparticles in an oven at 60-80°C.[3]
Surface Functionalization with Trifluoromethoxy Groups
This protocol describes a "grafting to" approach using a trifluoromethoxy-functionalized silane agent.
Experimental Protocol:
-
Disperse the dried silica nanoparticles in anhydrous toluene by sonication to achieve a homogeneous suspension.
-
Add a trifluoromethoxy-containing silane, such as (4-(trifluoromethoxy)phenyl)trimethoxysilane, to the silica suspension. The amount of silane can be varied to control the grafting density.
-
(Optional) Add a small amount of triethylamine to catalyze the reaction.
-
Reflux the mixture at a temperature of 110°C for 24 hours under a nitrogen atmosphere with constant stirring.
-
After the reaction, cool the mixture to room temperature.
-
Collect the functionalized silica particles by centrifugation.
-
Wash the particles thoroughly with toluene and ethanol to remove any unreacted silane.
-
Dry the functionalized silica particles under vacuum.
Experimental Workflow for Silica Functionalization
Caption: Workflow for silica nanoparticle synthesis and functionalization.
Functionalization of Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[4] Their high porosity and tunable nature make them excellent candidates for drug delivery.[5] Functionalization can be achieved by using ligands bearing the desired functional group or by post-synthetic modification (PSM).[4]
Synthesis of a Base MOF (e.g., UiO-66-NH₂)
UiO-66-NH₂ is a robust and commonly used MOF that contains reactive amino groups suitable for post-synthetic modification.
Experimental Protocol:
-
In a Teflon-lined autoclave, dissolve zirconyl chloride octahydrate (ZrCl₄) and 2-aminoterephthalic acid in N,N-dimethylformamide (DMF).
-
Seal the autoclave and heat it in an oven at 120°C for 24 hours.
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the product with DMF and then ethanol.
-
Activate the MOF by solvent exchange with ethanol followed by drying under vacuum.
Post-Synthetic Modification with a Trifluoromethoxy Group
This protocol utilizes the amino groups on the UiO-66-NH₂ linker to attach a trifluoromethoxy-containing molecule.
Experimental Protocol:
-
Activate the UiO-66-NH₂ by heating under vacuum.
-
Suspend the activated MOF in a dry, inert solvent such as dichloromethane.
-
Add a solution of 4-(trifluoromethoxy)benzoyl chloride and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Collect the functionalized MOF by filtration.
-
Wash the product thoroughly with dichloromethane and ethanol to remove unreacted reagents and byproducts.
-
Dry the trifluoromethoxy-functionalized MOF under vacuum.
Logical Relationship for MOF Post-Synthetic Modification
Caption: Post-synthetic modification of an amino-functionalized MOF.
Synthesis of Trifluoromethoxy-Functionalized Porous Organic Polymers (POPs)
POPs are a class of porous materials with robust covalent bonds, offering high thermal and chemical stability.[6] Functionalization is typically achieved by incorporating functional monomers during the polymerization process.
Synthesis of a Trifluoromethoxy-Containing Monomer
A key step is the synthesis of a polymerizable monomer bearing the trifluoromethoxy group. The following is a representative synthesis of a trifluoromethoxylated aniline derivative that can be further modified into a polymerizable unit.[3]
Experimental Protocol (Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate):
-
Treat methyl 4-(N-hydroxyacetamido)benzoate with 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) in the presence of a catalytic amount of cesium carbonate in chloroform at room temperature to afford methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.[3]
-
Convert the intermediate to the final product by heating in nitromethane at 120 °C.[3] This product can then be modified to introduce polymerizable groups.
Synthesis of a Trifluoromethoxy-Functionalized POP
This protocol describes the synthesis of a fluorine-functionalized nanoporous organic polymer, which can be adapted for trifluoromethoxy-containing monomers.[1]
Experimental Protocol (Adapted for Trifluoromethoxy Monomer):
-
In a reaction vessel under an inert atmosphere, dissolve the trifluoromethoxy-functionalized monomer and a suitable crosslinker (e.g., a tetra-substituted aromatic compound) in a dry solvent.
-
Add a catalyst (e.g., a palladium complex for cross-coupling reactions).
-
Heat the reaction mixture at an appropriate temperature for 24-72 hours.
-
After cooling, collect the solid polymer by filtration.
-
Purify the polymer by Soxhlet extraction with various solvents to remove residual monomers and catalyst.
-
Dry the functionalized POP under vacuum.
Characterization of Functionalized Porous Materials
Thorough characterization is essential to confirm successful functionalization and to determine the properties of the modified materials.
| Characterization Technique | Purpose | Expected Observations for Trifluoromethoxy Functionalization |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of the trifluoromethoxy group and other functional groups. | Appearance of characteristic C-F stretching bands and other relevant peaks corresponding to the linker and functional group. |
| Thermogravimetric Analysis (TGA) | To quantify the degree of functionalization by measuring weight loss upon heating. | A distinct weight loss step corresponding to the decomposition of the organic functional group. |
| Nitrogen Adsorption-Desorption (BET and BJH Analysis) | To determine the specific surface area, pore volume, and pore size distribution.[7] | A decrease in surface area and pore volume after functionalization due to the presence of the grafted groups within the pores.[8][9] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface and confirm the presence of fluorine. | A clear F 1s peak in the spectrum. |
| Solid-State Nuclear Magnetic Resonance (NMR) | To provide detailed structural information about the organic functional groups. | Resonances corresponding to the carbon and fluorine atoms of the trifluoromethoxy group. |
Data Presentation: Comparison of Porous Material Properties Before and After Functionalization
| Material | Functional Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Reference |
| Al-fu (MOF) | None | 557 | 0.28 | 2.01 | [8] |
| Al-fu-C (Carbonized MOF) | None | 240 | 0.15 | 2.50 | [8] |
| ANOP-8 (POP) | Pentafluorophenyl | 694 | - | - | [1] |
| Mesoporous Silica | None | 966 | - | 4.07 | [10] |
| Mesoporous Silica | 3-glycidoxypropyltrimethoxysilane | 720 | - | 3.32 | [10] |
Note: Data for trifluoromethoxy-functionalized materials is currently limited in the literature. The table provides examples of how other functionalizations affect porous material properties.
Applications in Drug Delivery
The introduction of trifluoromethoxy groups can significantly impact the performance of porous materials in drug delivery systems.
-
Enhanced Hydrophobic Drug Loading: The lipophilic nature of the -OCF₃ group can improve the loading capacity of hydrophobic drugs through favorable interactions.
-
Controlled Release: The modified surface chemistry can alter the release profile of the encapsulated drug, potentially leading to more sustained release.
-
Improved Stability: The metabolic stability of the trifluoromethoxy group can contribute to the overall stability of the drug delivery system in biological environments.[1]
-
Targeted Delivery: The functionalized surface can be further modified with targeting ligands to direct the nanoparticles to specific cells or tissues.[5]
Signaling Pathway for Targeted Drug Delivery
References
- 1. Room-temperature synthesis of a fluorine-functionalized nanoporous organic polymer for efficient SF6 separation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Functionalized metal oxide nanoparticles: A promising intervention against major health burden of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BET Surface Area Analysis & BJH Pore Size & Volume Analysis Technique | Lucideon [lucideon.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Catalytic Applications of MOFs Derived from Substituted Terephthalic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of Metal-Organic Frameworks (MOFs) synthesized from substituted terephthalic acids. The focus is on amino-functionalized MOFs, which have demonstrated significant potential in a variety of catalytic transformations due to the synergistic effects of the metal nodes and the functionalized organic linkers.
Application Note 1: Catalytic Reduction of Nitroarenes
Amino-functionalized MOFs, such as UiO-66-NH₂ and MIL-53-NH₂(Fe), have emerged as highly efficient catalysts for the reduction of nitroarenes to their corresponding anilines, a crucial transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals. The presence of amino groups on the terephthalic acid linker can enhance catalyst performance by modulating the electronic properties of the MOF and providing basic sites that can participate in the reaction mechanism.
These MOF catalysts offer several advantages over traditional systems, including high activity under mild conditions, excellent selectivity, and good reusability. The well-defined porous structure of MOFs allows for size and shape selectivity, while the high dispersion of active metal sites maximizes catalytic efficiency.
Quantitative Data Summary
| Catalyst | Substrate | Reducing Agent | Solvent | Time (min) | Conversion (%) | Selectivity (%) | Reference |
| Co-BDC | 4-Nitrophenol | NaBH₄ | Water | 2 | 99.25 | >99 (to 4-Aminophenol) | [1] |
| Cr-BDC | 4-Nitrophenol | NaBH₄ | Water | 10 | ~100 | >99 (to 4-Aminophenol) | [1] |
| FeNi-MOF-74 | 4-Nitrophenol | NaBH₄ | Water | - | >99 | >99 (to 4-Aminophenol) | [2] |
| Ti-MOF/MoS₂ | 4-Nitrophenol | NaBH₄ | Water | 3 | ~100 | >99 (to 4-Aminophenol) | [3] |
Protocol 1: Synthesis of UiO-66-NH₂ Catalyst
This protocol describes the solvothermal synthesis of UiO-66-NH₂, a zirconium-based MOF with an amino-functionalized terephthalic acid linker.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-aminoterephthalic acid (H₂BDC-NH₂)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Hydrochloric acid (HCl, concentrated) - Optional modulator
-
Acetic acid (HAc) - Optional modulator
Equipment:
-
200 mL Teflon-lined stainless-steel autoclave
-
Oven or microwave reactor
-
Magnetic stirrer and stir bar
-
Centrifuge
-
Ultrasonic bath
Procedure:
-
In a 200 mL beaker, dissolve 1.47 g of ZrCl₄ and 1.06 g of 2-aminoterephthalic acid in 150 mL of DMF.[4]
-
For modulated synthesis, dissolve 320 mg (1.37 mmol) of ZrCl₄ in 50 mL of DMF. Then, add 7 mL of acetic acid and 286 µL of concentrated hydrochloric acid to the solution. Finally, add 1.38 mmol of 2-aminoterephthalic acid.[5]
-
Stir the mixture for 30 minutes to ensure homogeneity.
-
Transfer the resulting solution into a 200 mL Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at 100-120°C for 24 hours.[4][6][7] Alternatively, a microwave-assisted solvothermal method can be used for faster synthesis.[5]
-
After cooling to room temperature, collect the solid product by centrifugation.
-
Wash the product repeatedly with DMF and then with ethanol to remove any unreacted precursors. Three washes with each solvent are recommended.[4]
-
Dry the final yellow crystalline product at 100°C in an oven.[4]
Characterization:
The successful synthesis of UiO-66-NH₂ can be confirmed by Powder X-ray Diffraction (PXRD), which should show characteristic peaks at 2θ values of approximately 7.4°, 8.5°, and 25.8°.[5] Scanning Electron Microscopy (SEM) can be used to observe the cubic crystal morphology.[4]
Protocol 2: Catalytic Reduction of 4-Nitrophenol
This protocol details the procedure for testing the catalytic activity of a synthesized MOF in the reduction of 4-nitrophenol to 4-aminophenol using sodium borohydride (NaBH₄) as a reducing agent.
Materials:
-
Synthesized MOF catalyst (e.g., Co-BDC)
-
4-Nitrophenol (4-NP)
-
Sodium borohydride (NaBH₄)
-
Deionized water
Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Magnetic stirrer and stir bar
-
Micropipettes
Procedure:
-
Prepare a stock solution of 4-nitrophenol in deionized water.
-
In a quartz cuvette, add a specific volume of the 4-nitrophenol solution and dilute with deionized water to a final volume of 3 mL.
-
Add a freshly prepared aqueous solution of NaBH₄ to the cuvette. The solution should turn to a bright yellow color due to the formation of the 4-nitrophenolate ion.
-
Record the initial UV-Vis spectrum of the solution. The characteristic peak for the 4-nitrophenolate ion appears at approximately 400 nm.
-
Add a small amount of the MOF catalyst to the cuvette and start a timer.
-
Monitor the progress of the reaction by recording the UV-Vis spectra at regular time intervals. The intensity of the peak at 400 nm will decrease as the 4-nitrophenol is converted to 4-aminophenol, which has an absorption peak at a lower wavelength (around 300 nm).
-
The reaction is considered complete when the yellow color of the solution disappears and the peak at 400 nm is no longer observed.
-
The conversion can be calculated by monitoring the change in absorbance at 400 nm over time.
Application Note 2: Selective Oxidation of Hydrogen Sulfide
Amino-functionalized iron-based MOFs, such as NH₂-MIL-53(Fe), have demonstrated excellent catalytic activity and selectivity in the oxidation of hydrogen sulfide (H₂S) to elemental sulfur.[8][9] This process is of great environmental and industrial importance for the removal of toxic H₂S from gas streams. The introduction of amino groups into the MOF structure can lower the activation energy for H₂S oxidation and create basic sites on the catalyst surface, leading to high H₂S conversion and nearly 100% selectivity to sulfur at relatively low temperatures (130-160°C).[8]
Quantitative Data Summary
| Catalyst | Temperature (°C) | H₂S Conversion (%) | Sulfur Selectivity (%) | Reference |
| NH₂-MIL-53(Fe) | 130-160 | High | ~100 | [8] |
| MIL-53(1Al-5Fe) | 100-160 | High | ~100 | [10] |
| CUS-MIL-100(Fe) | 100-190 | ~100 | ~100 | [11] |
Protocol 3: Synthesis of NH₂-MIL-53(Fe)
This protocol describes the hydrothermal synthesis of NH₂-MIL-53(Fe).
Materials:
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) or Iron(III) chloride (FeCl₃)
-
2-aminoterephthalic acid (H₂BDC-NH₂)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Methanol
Equipment:
-
Teflon-lined autoclave
-
Oven
-
Centrifuge
Procedure:
-
Dissolve the iron precursor (e.g., 4.11 g of Fe(NO₃)₃·9H₂O) and 3.39 g of 2-aminoterephthalic acid in 150 mL of DMF in a beaker with vigorous stirring.[12]
-
Transfer the homogeneous solution to a Teflon-lined autoclave.
-
Heat the autoclave in an oven at 150°C for 16 hours.[12]
-
After cooling, the solid product is collected by centrifugation.
-
The product is then washed with water and acetone, followed by washing twice with 95% methanol.[12]
-
Dry the final product at 80°C for 12 hours.[12]
Protocol 4: Catalytic Oxidation of H₂S
This protocol outlines a general procedure for testing the catalytic performance of MOFs in the selective oxidation of H₂S.
Materials:
-
Synthesized MOF catalyst (e.g., NH₂-MIL-53(Fe))
-
A gas mixture containing H₂S, O₂, and an inert gas (e.g., N₂)
-
Gas chromatograph (GC) equipped with a suitable detector (e.g., TCD or FPD) for H₂S and SO₂ analysis.
Equipment:
-
Fixed-bed reactor
-
Temperature controller
-
Mass flow controllers
-
Gas analysis system
Procedure:
-
Pack a fixed-bed reactor with a known amount of the MOF catalyst.
-
Activate the catalyst by heating it under an inert gas flow at a specific temperature to remove any adsorbed water or solvent molecules.
-
Cool the reactor to the desired reaction temperature (e.g., 130-180°C).
-
Introduce the reactant gas mixture (H₂S, O₂, and N₂) into the reactor at a controlled flow rate.
-
Analyze the composition of the effluent gas stream at regular intervals using a gas chromatograph to determine the concentrations of H₂S, SO₂, and other potential products.
-
The H₂S conversion and sulfur selectivity can be calculated based on the inlet and outlet gas compositions.
-
The stability of the catalyst can be evaluated by running the reaction for an extended period and monitoring any changes in activity.
Application Note 3: Catalytic Degradation of Polyethylene Terephthalate (PET)
Zirconium-based MOFs, particularly UiO-66, have shown promise as catalysts for the chemical recycling of polyethylene terephthalate (PET) waste.[13][14][15] These catalysts can effectively deconstruct PET into its constituent monomers, terephthalic acid (TA) and mono-methyl terephthalate (MMT), under elevated temperatures.[13][15] This process offers a sustainable route to upcycle plastic waste into valuable chemical feedstocks. The catalytic mechanism is proposed to involve the interaction of the ester groups in PET with the Lewis acidic zirconium sites in the MOF.[16]
Quantitative Data Summary
| Catalyst | Temperature (°C) | Time (h) | Atmosphere | Total Yield (TA + MMT) (%) | Reference |
| UiO-66 | 260 | 24 | 1 atm H₂ | 98 | [13][15] |
| UiO-66 | 260 | 24 | 1 atm Ar | 81 | [13][15] |
Protocol 5: Catalytic Degradation of PET
This protocol provides a general method for the catalytic degradation of PET using a MOF catalyst.
Materials:
-
UiO-66 catalyst
-
PET waste (e.g., from bottles), cut into small pieces
-
Reaction vial (e.g., sealed tube)
Equipment:
-
Oven or heating block
-
System for inert atmosphere or H₂ gas supply
-
Analytical equipment for product analysis (e.g., ¹H NMR, HPLC)
Procedure:
-
Place a known amount of PET pieces and the UiO-66 catalyst (e.g., 5 mol%) into a reaction vial.[13]
-
Seal the vial and purge with an inert gas (e.g., Argon) or pressurize with hydrogen gas (e.g., 1 atm).[13][15]
-
After the reaction, cool the vial to room temperature.
-
The solid product, which typically sublimes to the cooler parts of the vial, can be collected.
-
Dissolve the product in a suitable solvent (e.g., DMSO-d₆ for NMR) for analysis.
-
Analyze the product mixture using ¹H NMR spectroscopy or HPLC to determine the yields of terephthalic acid and mono-methyl terephthalate.[13]
Visualizations
Experimental Workflow for MOF Synthesis and Catalysis
Caption: General workflow for MOF synthesis and its application in catalysis.
Proposed Catalytic Cycle for PET Degradation by UiO-66
Caption: Proposed mechanism for the catalytic degradation of PET by UiO-66.
Reaction Pathway for Catalytic Reduction of 4-Nitrophenol
Caption: Simplified pathway for the catalytic reduction of 4-nitrophenol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jhs.scu.ac.ir [jhs.scu.ac.ir]
- 7. Synthesis, Characterization and Catalytic Activity of UiO-66-NH2 in the Esterification of Levulinic Acid [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aaqr.org [aaqr.org]
- 10. Bimetallic Metal-Organic Frameworks MIL-53(x Al- y Fe) as Efficient Catalysts for H2S Selective Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. osti.gov [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. Catalytic Degradation of Polyethylene Terephthalate Using a Phase-Transitional Zirconium-Based Metal-Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Generation and Characterization of Open Metal Sites in Zirconium Terephthalate-Based MOFs
Audience: Researchers, scientists, and drug development professionals.
Introduction Zirconium terephthalate-based metal-organic frameworks (MOFs), particularly UiO-66, are renowned for their exceptional thermal, chemical, and mechanical stability.[1][2][3] This robustness stems from the strong coordination bonds between zirconium oxide clusters ([Zr6O4(OH)4]) and terephthalate (benzenedicarboxylate, BDC) linkers.[4][5] In its ideal, defect-free crystalline form, each zirconium atom in the cluster is fully coordinated, rendering the material catalytically inert for many applications.[6]
The creation of "open metal sites" or coordinatively unsaturated sites (CUS) on the zirconium clusters is a key strategy for unlocking the potential of these materials.[6][7] These sites, typically generated by intentionally introducing structural defects such as missing linkers, act as accessible Lewis acid centers.[2][4][6][8] The presence of these open sites dramatically enhances the MOF's performance in heterogeneous catalysis, gas adsorption, and as a platform for drug delivery and other biomedical applications.[2][4][6][8]
This document provides detailed protocols for the synthesis of defective UiO-66 to generate open metal sites, methods for their characterization and quantification, and a summary of the resulting material properties.
Methods for Creating Open Metal Sites
The most prevalent method for creating open metal sites is through "defect engineering," primarily during the initial synthesis by adding a modulator or through post-synthetic modification.
Protocol 1: Modulator-Assisted Solvothermal Synthesis of Defective UiO-66
This protocol uses a monocarboxylic acid (e.g., formic acid or acetic acid) as a modulator. The modulator competes with the dicarboxylic BDC linker for coordination to the Zr clusters, resulting in missing linker defects where the modulator caps the metal site.[8][9]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Modulator: Formic acid (FA) or Acetic Acid (AA)
-
Deionized water
-
Acetone
Procedure:
-
In a glass vial, dissolve ZrCl₄ (e.g., 0.60 g, 2.5 mmol) in DMF (40 mL).
-
To this solution, add deionized water (0.135 mL, 7.5 mmol), the modulator (e.g., 100 equivalents of Formic Acid, 9.4 mL, 250 mmol), and H₂BDC (0.435 g, 2.5 mmol).[9]
-
Sonicate the mixture until all solids are completely dissolved.
-
Seal the vial tightly and place it in a preheated oven at 120°C for 16-24 hours.[9]
-
After cooling to room temperature, a white crystalline powder will have formed.
-
Recover the solid product by centrifugation.
-
Wash the product sequentially to remove unreacted precursors and solvent:
-
Soak in fresh DMF (2 hours), then centrifuge and discard the supernatant. Repeat once.
-
Soak in deionized water (2 hours), then centrifuge and discard the supernatant.
-
Soak in acetone (10 minutes), then centrifuge and discard the supernatant.[9]
-
-
Dry the resulting white powder in an oven at 80°C for 2 hours. The material at this stage is a defective MOF with modulator molecules capping the open sites.
Protocol 2: Post-Synthetic Thermal Activation to Expose Metal Sites
Activation is a critical step to remove the solvent molecules from the pores and, crucially, the capping modulator groups (like formate) to expose the coordinatively unsaturated zirconium sites.[4]
Materials:
-
As-synthesized defective UiO-66 powder from Protocol 1.
-
Vacuum oven or furnace with vacuum capability.
Procedure:
-
Place the dried MOF powder in a suitable container (e.g., a Schlenk tube or a sample tube for a vacuum furnace).
-
Heat the sample under a dynamic vacuum (<10⁻² mbar).
-
Gradually increase the temperature to a final activation temperature, typically between 250°C and 350°C. A common procedure is to heat at 120°C for 12 hours to remove solvent, followed by heating at a higher temperature (e.g., 300°C) for another 12-24 hours to remove the modulator.
-
After the activation period, cool the sample to room temperature under vacuum before exposing it to air or transferring it to an inert atmosphere (e.g., a glovebox) for storage and further experiments.
Characterization and Quantification of Open Metal Sites
Verifying the creation of defects and quantifying their concentration is essential. A combination of techniques is typically employed.
Protocol 3: Thermogravimetric Analysis (TGA) for Defect Quantification
TGA measures the weight loss of a material as a function of temperature. For defective UiO-66, the weight loss curve shows distinct steps corresponding to the removal of solvent, the decomposition of the modulator, and finally, the decomposition of the BDC linker. The number of missing linkers can be calculated from these weight losses.[8]
Procedure:
-
Place a small amount (5-10 mg) of the activated MOF sample into a TGA crucible.
-
Heat the sample under an inert atmosphere (e.g., N₂) or air from room temperature to approximately 800°C at a constant ramp rate (e.g., 5-10°C/min).
-
Analyze the resulting weight loss curve. The final residual mass corresponds to zirconia (ZrO₂).
-
The number of missing linkers per Zr₆ cluster can be calculated by comparing the experimental weight loss of the organic components (linker + modulator) to the theoretical weight loss for a defect-free structure.
Protocol 4: ¹H NMR Spectroscopy of Digested MOFs
Digesting the MOF in a suitable solvent allows for the quantification of the linker-to-modulator ratio using solution-state ¹H NMR.[8][10]
Procedure:
-
Accurately weigh about 10-20 mg of the as-synthesized (unactivated) MOF.
-
Place the MOF in a vial and add a digesting agent. A common method is to use a few drops of hydrofluoric acid (HF) in a deuterated solvent like DMSO-d₆. (Caution: HF is extremely hazardous and requires appropriate safety precautions and personal protective equipment). An alternative, safer method involves digestion in a deuterated sodium hydroxide solution (NaOD in D₂O).
-
Sonicate the mixture until the MOF powder is completely dissolved.
-
Acquire the ¹H NMR spectrum of the resulting solution.
-
Integrate the characteristic peaks for the BDC linker (aromatic protons) and the modulator (e.g., the formyl proton for formic acid).
-
The ratio of these integrals allows for the precise calculation of the number of missing linkers per formula unit.
Data Presentation
The creation of defects significantly alters the physicochemical properties of the UiO-66 framework. The table below summarizes typical data for a pristine versus a defective UiO-66 sample.
| Property | Pristine UiO-66 | Defective UiO-66 (Modulated) | Reference |
| BET Surface Area (m²/g) | ~1000 - 1200 | > 1200 (often 1300-1600) | [5][11] |
| Total Pore Volume (cm³/g) | ~0.45 - 0.55 | > 0.60 | [12] |
| Missing Linkers per Zr₆ Cluster | < 1 | 2 - 5 | [8][10] |
| Lewis Acidity | Low / Negligible | High | [4][6] |
Visualizations
The following diagrams illustrate the workflow for creating open metal sites and the underlying structural changes.
Caption: Workflow for creating open metal sites in UiO-66 MOFs.
Caption: Logical relationship of defect formation leading to an open metal site.
References
- 1. mdpi.com [mdpi.com]
- 2. Defect-enabling zirconium-based metal–organic frameworks for energy and environmental remediation applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01057K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure, characterization, and catalytic properties of open-metal sites in metal organic frameworks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Engineering a Highly Defective Stable UiO-66 with Tunable Lewis- Brønsted Acidity: The Role of the Hemilabile Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Performance of Zr-Based Metal–Organic Framework Materials as In Vitro Systems for the Oral Delivery of Captopril and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Postsynthetic Modification of Frameworks with Fluorinated Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of fluorine into porous crystalline frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), offers a powerful method for fine-tuning their physicochemical properties. Fluorination can significantly enhance material stability, hydrophobicity, and alter electronic properties, making these materials highly attractive for a range of applications including gas storage and separation, catalysis, and drug delivery.[1][2]
Postsynthetic modification (PSM) is a particularly advantageous technique for introducing fluorine-containing functionalities onto a pre-existing framework.[3][4][5] This approach allows for the functionalization of frameworks with moieties that may not be compatible with the initial framework synthesis conditions.[6][7][8] These notes provide detailed protocols for the synthesis of common parent frameworks and their subsequent postsynthetic modification with fluorinated linkers.
Synthesis of Amine-Functionalized Parent Frameworks
A common strategy for postsynthetic modification involves using a parent framework that is functionalized with reactive groups, such as amines.[1][9] The amine groups can readily undergo reactions, for example, with acyl chlorides or anhydrides to form stable amide bonds.[10][11] Below are protocols for the synthesis of two widely used amine-functionalized MOFs: UiO-66-NH₂ and IRMOF-3.
Protocol for the Synthesis of UiO-66(Zr)-NH₂
UiO-66-NH₂ is a zirconium-based MOF known for its exceptional chemical and thermal stability, making it an excellent candidate for postsynthetic modification.[12]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-aminoterephthalic acid (H₂BDC-NH₂)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid
Procedure:
-
In a glass vial, dissolve ZrCl₄ (0.75 mmol, 0.175 g) and 2-aminoterephthalic acid (0.75 mmol, 0.135 g) in a mixture of DMF (20 mL) and acetic acid (2.4 mL).[12]
-
Cap the vial tightly and sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
Place the vial in a preheated oven or a microwave reactor at 120 °C for 24 hours (conventional oven) or 1 hour (microwave reactor).[12]
-
After the reaction is complete, allow the mixture to cool to room temperature. A crystalline powder should be visible.
-
Isolate the solid product by centrifugation or filtration.
-
Wash the product thoroughly with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL) to remove any unreacted starting materials and solvent molecules from the pores.
-
Dry the final product, UiO-66-NH₂, under vacuum at 150 °C overnight to activate the framework.
Characterization: The successful synthesis of UiO-66-NH₂ can be confirmed by Powder X-ray Diffraction (PXRD), comparing the resulting pattern to known standards. The presence of amine groups can be verified using Fourier-Transform Infrared (FTIR) spectroscopy, which will show characteristic N-H stretching bands.
Protocol for the Synthesis of IRMOF-3
IRMOF-3 is a zinc-based MOF that is isoreticular to the well-known MOF-5. It is constructed from Zn₄O clusters and 2-amino-1,4-benzenedicarboxylate linkers.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2-aminoterephthalic acid (H₂BDC-NH₂)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 100 mL jar, dissolve zinc nitrate hexahydrate (1.5 g, 5.0 mmol) and 2-aminoterephthalic acid (0.45 g, 2.5 mmol) in 75 mL of DMF.
-
Seal the jar and heat the solution in an oven at 105 °C for 24 hours.
-
After cooling to room temperature, yellow crystals of IRMOF-3 will have formed.
-
Decant the DMF solution and wash the crystals with fresh DMF (3 x 20 mL) and then with chloroform or methanol (3 x 20 mL).
-
Activate the IRMOF-3 by drying under vacuum at a temperature not exceeding 120 °C.
Postsynthetic Modification with Fluorinated Linkers
The following is a general protocol for the covalent modification of an amine-functionalized MOF with a fluorinated acyl chloride or anhydride. This procedure can be adapted for various fluorinated reagents.
General Protocol for Amide Formation
Materials:
-
Amine-functionalized MOF (e.g., UiO-66-NH₂ or IRMOF-3)
-
Fluorinated acyl chloride (e.g., perfluorobenzoyl chloride) or fluorinated anhydride (e.g., trifluoroacetic anhydride)
-
Anhydrous dichloromethane (DCM) or chloroform
-
Anhydrous base (optional, e.g., pyridine or triethylamine)
Procedure:
-
Activate the amine-functionalized MOF by heating under vacuum to ensure the pores are free of solvent and water.
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend the activated MOF (e.g., 100 mg) in anhydrous DCM (10 mL).
-
To this suspension, add the fluorinated acyl chloride or anhydride (a 5-10 fold molar excess relative to the amine groups on the MOF).
-
If an acyl chloride is used, an anhydrous base can be added to scavenge the HCl byproduct, although this is not always necessary.
-
Stir the reaction mixture at room temperature for 24-72 hours. The reaction progress can be monitored by taking small aliquots of the MOF and analyzing by FTIR to observe the disappearance of the N-H stretches of the primary amine and the appearance of the amide carbonyl stretch.
-
Upon completion, collect the modified MOF by filtration or centrifugation.
-
Wash the product extensively with DCM, followed by ethanol and/or methanol to remove any unreacted reagents and byproducts.
-
Dry the fluorinated MOF under vacuum.
Data Presentation: Impact of Fluorination on Framework Properties
The introduction of fluorine can significantly alter the properties of the framework. The following table summarizes typical changes observed upon fluorination, compiled from various studies.
| Property | Parent MOF (Typical) | Fluorinated MOF (Typical Change) | Reference |
| BET Surface Area (m²/g) | 1000 - 2000 | Decrease (due to increased mass of linker) | [6][13] |
| Pore Volume (cm³/g) | 0.5 - 1.0 | Decrease | [6] |
| Thermal Stability (°C) | 300 - 450 | Often increased | [2] |
| Hydrophobicity (Water Contact Angle) | < 90° (Hydrophilic) | > 90° (Hydrophobic) | [3] |
| CO₂ Adsorption Capacity | Varies | Can be enhanced or reduced depending on pore environment | [2] |
| Chemical Stability | Moderate to High | Generally enhanced | [2] |
Visualizations
Experimental Workflows
Caption: Workflow for the synthesis of an amine-functionalized parent MOF and its subsequent postsynthetic modification to introduce fluorinated linkers.
Logical Relationships: Property Changes upon Fluorination
Caption: Relationship between postsynthetic fluorination, resulting property changes, and potential applications.
Application in Drug Delivery
Fluorinated MOFs are being explored for drug delivery applications. The increased hydrophobicity can be advantageous for encapsulating hydrophobic drugs, and the chemical stability can be beneficial for transit through the gastrointestinal tract.[8][14][15] Furthermore, the presence of fluorine allows for the possibility of using ¹⁹F Magnetic Resonance Imaging (MRI) to track the location and drug release from the MOF-based carrier.
Proposed Mechanism for Targeted Delivery and Imaging
For targeted drug delivery, the surface of the fluorinated MOF can be further functionalized with a targeting ligand (e.g., folic acid) that recognizes specific receptors on cancer cells. The drug is encapsulated within the pores of the MOF. Upon reaching the target site, the drug can be released, and the ¹⁹F signal from the MOF can be used for imaging.
Caption: A conceptual signaling pathway for targeted drug delivery and ¹⁹F MRI imaging using a functionalized fluorinated MOF.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Post synthetically modified IRMOF-3 for efficient recovery and selective sensing of U(vi) from aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Versatile Covalent Postsynthetic Modification of Metal Organic Frameworks via Thermal Condensation for Fluoride Sensing in Waters [mdpi.com]
- 7. Post-synthetic modification of covalent organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Postsynthetic Modification: A Versatile Approach Toward Multifunctional Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoromethoxy)terephthalic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-(trifluoromethoxy)terephthalic acid synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective strategy involves a multi-step synthesis starting from a substituted p-xylene derivative. This approach is often favored for synthesizing 2-substituted terephthalic acids. The key steps are:
-
Starting Material Selection: The synthesis typically begins with 2-bromo-p-xylene.
-
Introduction of the Trifluoromethoxy Group: A nucleophilic substitution reaction is performed to replace the bromine atom with a trifluoromethoxy group. This can be a challenging step and may require specialized reagents.
-
Oxidation: The two methyl groups on the benzene ring are then oxidized to carboxylic acids using a strong oxidizing agent.
-
Purification: The final product is purified to remove any remaining starting materials, intermediates, or byproducts.
Q2: What are the most critical factors affecting the overall yield?
The overall yield is highly dependent on the efficiency of two key transformations: the introduction of the trifluoromethoxy group and the subsequent oxidation of the methyl groups. Incomplete reactions, side reactions, and purification losses are the primary contributors to yield reduction.
Q3: Are there any major safety concerns I should be aware of?
Yes, several safety precautions are necessary. The reagents used for trifluoromethoxylation can be hazardous. Additionally, strong oxidizing agents like potassium permanganate must be handled with care. It is crucial to consult the Safety Data Sheet (SDS) for all chemicals and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of 2-(trifluoromethoxy)-p-xylene | Incomplete reaction during the trifluoromethoxylation step. | - Ensure anhydrous conditions, as moisture can quench the reagents. - Increase the reaction time or temperature, monitoring for decomposition. - Consider using a different trifluoromethoxylation reagent or catalyst system. |
| Side reactions, such as decomposition of the trifluoromethoxylation reagent. | - Control the reaction temperature carefully, as some reagents are thermally unstable. - Add the reagent slowly to the reaction mixture to manage any exotherms. | |
| Incomplete oxidation of 2-(trifluoromethoxy)-p-xylene | Insufficient amount of oxidizing agent. | - Increase the molar excess of the oxidizing agent (e.g., KMnO4). - Monitor the reaction progress by TLC or GC-MS to ensure complete consumption of the starting material. |
| Poor solubility of the starting material. | - Use a co-solvent system to improve the solubility of the hydrophobic starting material in the aqueous oxidizing medium. - Employ vigorous stirring to ensure good mixing of the phases. | |
| Formation of byproducts during oxidation | Over-oxidation and ring cleavage. | - Control the reaction temperature; avoid excessive heating. - Quench the reaction promptly once the starting material is consumed. |
| Difficulty in purifying the final product | Presence of partially oxidized intermediates (e.g., toluic acid derivatives). | - Utilize recrystallization from a suitable solvent system to separate the desired dicarboxylic acid from monocarboxylic acid impurities.[1] - Acid-base extraction can also be effective; the desired product is a diacid and will have different solubility properties than mono-acid impurities. |
| Contamination with inorganic salts from the oxidizing agent. | - Wash the crude product thoroughly with water to remove any inorganic salts. - Dissolve the crude product in a suitable solvent and filter to remove insoluble inorganic material. |
Experimental Protocols
Hypothesized Synthesis of this compound
This protocol describes a plausible, though not explicitly published, synthetic route. Yields are estimates based on similar transformations reported in the literature.
Step 1: Synthesis of 2-(Trifluoromethoxy)-p-xylene
This step is based on general trifluoromethoxylation procedures and should be performed with caution by experienced chemists.
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-p-xylene (1 equivalent).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF or NMP).
-
Add a source of trifluoromethoxide. This can be generated in situ or from a commercially available reagent.
-
The reaction may require a catalyst, such as a copper(I) salt.
-
Heat the reaction mixture to the appropriate temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or distillation.
Step 2: Oxidation to this compound
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-(trifluoromethoxy)-p-xylene (1 equivalent).
-
Add a mixture of water and a suitable co-solvent (e.g., pyridine or t-butanol) to create a suspension.
-
Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO4), in several portions (typically 4-6 equivalents). The reaction is exothermic and the temperature should be monitored.
-
Heat the mixture to reflux and stir vigorously for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO2) byproduct.
-
Wash the MnO2 cake with hot water.
-
Combine the filtrates and acidify with a strong acid (e.g., concentrated HCl) until a white precipitate forms.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
Step 3: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as a mixture of acetic acid and water or ethanol and water.[2]
-
Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Estimated Yields for the Synthesis of this compound
| Step | Reaction | Estimated Yield (%) | Key Parameters |
| 1 | Trifluoromethoxylation of 2-bromo-p-xylene | 40-60 | Anhydrous conditions, choice of reagent and catalyst, temperature control. |
| 2 | Oxidation of 2-(trifluoromethoxy)-p-xylene | 70-85 | Molar ratio of oxidizing agent, reaction time and temperature, efficient stirring. |
| 3 | Purification | 80-95 | Choice of recrystallization solvent, slow cooling rate. |
| Overall | - | 22-48 | - |
Note: These are estimated yields and may vary depending on the specific reaction conditions and the scale of the synthesis.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
optimizing solvothermal reaction time for MOF-5 synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the solvothermal synthesis of MOF-5.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time and temperature for MOF-5 synthesis?
The optimal reaction time for MOF-5 synthesis is inversely related to the reaction temperature. Higher temperatures generally require shorter reaction times to achieve good crystallinity and phase purity.[1][2][3][4][5] Based on experimental data, the following conditions have been identified as optimal:
It is important to note that while these conditions yield high-quality crystals, the maximum weight of MOF-5 crystals has been reported to be generated at 120°C for 72 hours.[1][2][3][4][5]
Q2: How does reaction time affect the properties of MOF-5?
Reaction time significantly influences the crystallinity, crystal size, and yield of MOF-5.
-
Crystallinity: Initially, as the reaction time increases, the crystallinity of the MOF-5 product improves. However, excessively long reaction times can lead to a decrease in crystallinity.[4][5][6]
-
Crystal Size: Longer heating times at lower temperatures tend to produce larger crystals.[1][7] For instance, reactions at 105°C for 144 hours and 120°C for 24 hours resulted in larger crystals (250-300 µm) compared to the smaller crystals (85-95 µm) obtained at 140°C for 12 hours.[7]
-
Yield: The yield of MOF-5 generally increases with reaction time up to a certain point, after which it may plateau or even decrease. The maximum yield has been observed at 120°C for 72 hours.[1][2][3][4][5]
Q3: What are the common causes of low yield in MOF-5 synthesis?
Low yields can be attributed to several factors:
-
Suboptimal Reaction Time and Temperature: As discussed, these parameters are crucial for maximizing product formation.[1][2][3][4][5]
-
Incomplete Reaction: The reaction may not have proceeded to completion, requiring longer reaction times.
-
Decomposition of Product: Extended reaction times at high temperatures can lead to the decomposition of the formed MOF-5.[8]
-
Issues with Reactant Ratios: The molar ratio of the metal salt (zinc nitrate) to the organic linker (terephthalic acid) is a critical parameter.[9][10]
-
Solvent Quality: The purity of the solvent, typically N,N-dimethylformamide (DMF), can impact the reaction outcome.[1][11]
Q4: My MOF-5 product has poor crystallinity. What could be the reason?
Poor crystallinity can result from:
-
Inappropriate Reaction Time: Both insufficient and excessive reaction times can lead to poorly crystalline or even amorphous products.[6] At a given temperature, there is an optimal time window for achieving high crystallinity.[1][4][5]
-
Incorrect Temperature: The synthesis temperature must be carefully controlled. Temperatures that are too low may result in slow or incomplete crystallization, while temperatures that are too high can lead to the formation of impurities or decomposition of the product.[1][4][5]
-
Presence of Water: While not always detrimental, the amount of water in the reaction mixture can influence the final structure and crystallinity.[9]
-
Activation Procedure: Improper activation can lead to the collapse of the framework, resulting in a loss of crystallinity.[12][13][14]
Q5: What is "activation" of MOF-5 and why is it necessary?
Activation is the process of removing the solvent molecules (e.g., DMF) that occupy the pores of the MOF-5 framework after synthesis.[12][13][14][15][16] This step is crucial to make the internal surface area of the MOF accessible for applications such as gas storage, catalysis, and drug delivery.[13][15] The activation process typically involves washing the as-synthesized MOF-5 with a more volatile solvent (like chloroform or methanol) followed by heating under vacuum.[14][16]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Troubleshooting workflow for low MOF-5 yield.
Issue 2: Poor Crystallinity or Amorphous Product
Troubleshooting workflow for poor MOF-5 crystallinity.
Quantitative Data Summary
The following tables summarize the effect of reaction time and temperature on the properties of MOF-5.
Table 1: Optimal Solvothermal Synthesis Conditions for High Crystallinity MOF-5
| Temperature (°C) | Optimal Reaction Time (hours) | Resulting Crystal Size (µm) | Reference(s) |
| 105 | 144 | 250-300 | [1][2][3][4][5] |
| 120 | 24 | 250-300 | [1][3][4][5] |
| 140 | 12 | 85-95 | [1][3][4][5][7] |
Table 2: Effect of Reaction Time at 120°C on MOF-5 Yield
| Reaction Time at 120°C (hours) | Observation | Reference(s) |
| 24 | Optimal for high crystallinity | [1][2][3][4][5] |
| 72 | Maximum crystal weight (yield) | [1][2][3][4][5] |
Detailed Experimental Protocol
This protocol is a synthesis of commonly reported methods for the solvothermal synthesis of MOF-5.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)[11]
-
1,4-Benzenedicarboxylic acid (H₂BDC or terephthalic acid)[11]
-
N,N-Dimethylformamide (DMF)[11]
-
Chloroform (for activation)[11]
Procedure:
-
Preparation of Precursor Solution:
-
Dissolve zinc nitrate hexahydrate and 1,4-benzenedicarboxylic acid in DMF in a molar ratio of approximately 3:1 (metal:linker is a common starting point, but should be optimized).[11] A typical concentration involves dissolving 6.48 g of zinc nitrate hexahydrate and 1.188 g of 1,4-benzenedicarboxylic acid in 180 mL of DMF.[1]
-
Stir the mixture at room temperature for about 30 minutes until a clear, homogeneous solution is formed.[11]
-
-
Solvothermal Reaction:
-
Transfer the precursor solution into a Teflon-lined stainless-steel autoclave or a sealed glass vial (for lower temperatures).[15]
-
Place the sealed reaction vessel in a preheated oven at the desired temperature (e.g., 105°C, 120°C, or 140°C).[1][2][3]
-
Maintain the reaction for the specified duration (e.g., 144, 24, or 12 hours, respectively).[1][2][3]
-
-
Product Isolation and Washing:
-
Activation:
-
Immerse the DMF-washed crystals in a volatile solvent with a low surface tension, such as chloroform or methanol, for 1-2 days.[12] During this period, decant and replenish the solvent a few times to ensure complete solvent exchange.[12]
-
After solvent exchange, collect the crystals and dry them under vacuum at an elevated temperature (e.g., 150-200°C) for several hours to remove the volatile solvent from the pores.[16]
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be cautious when working with autoclaves under high pressure and temperature.
-
DMF is a hazardous solvent; handle it with care and avoid inhalation and skin contact.
References
- 1. iptek.its.ac.id [iptek.its.ac.id]
- 2. Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method | Mulyati | IPTEK Journal of Proceedings Series [iptek.its.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00865K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01505F [pubs.rsc.org]
- 10. jchemrev.com [jchemrev.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Activation of Metal–Organic Frameworks - ChemistryViews [chemistryviews.org]
- 13. Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA04647H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. ossila.com [ossila.com]
- 16. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
Technical Support Center: Scaling Up Fluorinated MOF Production
Welcome to the Technical Support Center for Fluorinated Metal-Organic Framework (MOF) Production. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when scaling up the synthesis of fluorinated MOFs. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the large-scale production of fluorinated MOFs.
Q1: What are the primary challenges when scaling up the synthesis of fluorinated MOFs compared to their non-fluorinated analogues?
A1: Scaling up fluorinated MOF synthesis presents unique challenges primarily due to the properties of fluorinated precursors and their impact on the reaction kinetics. Key challenges include:
-
Precursor Cost and Availability: Fluorinated organic linkers are often significantly more expensive and less readily available than their non-fluorinated counterparts, which can be a major cost driver in large-scale production.[1]
-
Altered Reactivity: Fluorination can change the acidity and coordination behavior of the organic linker, potentially requiring different reaction conditions (e.g., temperature, pH, modulators) to achieve the desired crystal structure and purity.[2]
-
Solvent Selection: The choice of solvent is critical and can be more complex for fluorinated systems. Green and scalable synthesis often aims to replace hazardous solvents like N,N-dimethylformamide (DMF) with more environmentally friendly options such as acetone or water-based systems.[3][4]
-
Purification and Activation: Removing unreacted precursors and solvents from the pores of fluorinated MOFs without causing framework collapse can be challenging. The increased hydrophobicity of some fluorinated MOFs may require different activation procedures.[5]
-
Defect Control: Controlling the formation of defects, which can significantly impact the material's properties, becomes more complex at a larger scale.[6][7]
Q2: How does fluorination of the organic linker affect the physicochemical properties of the resulting MOF?
A2: Fluorinating the organic linker can significantly alter the properties of the MOF:
-
Hydrophobicity: The introduction of fluorine atoms generally increases the hydrophobicity of the MOF, which can be advantageous for applications in humid environments.[5][8]
-
Thermal and Chemical Stability: While often thought to increase stability, fluorination can sometimes decrease the thermal and chemical stability of the MOF by weakening the bond between the phenyl ring and the carboxylate group.[2] However, in some cases, fluorination can enhance stability.[5]
-
Gas Adsorption Properties: The polar C-F bonds can create specific adsorption sites, potentially enhancing the selectivity for certain gas molecules like CO2.[9]
-
Pore Environment: Fluorination modifies the pore environment, which can influence the diffusion and interaction of guest molecules within the framework.
Q3: What are the most common synthesis methods for scaling up fluorinated MOF production?
A3: The most common method for both lab-scale and scaled-up synthesis of MOFs, including fluorinated varieties, is solvothermal synthesis .[10][11] This involves heating the precursor materials in a sealed vessel under pressure. For large-scale production, alternative and more sustainable methods are being explored:
-
Continuous Flow Synthesis: This method offers better control over reaction conditions and can lead to higher production rates and reproducibility.[12]
-
Mechanochemical Synthesis (Ball Milling): This solvent-free or low-solvent method is environmentally friendly and can be suitable for large-scale production.[4]
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times.[13]
Q4: What are the key considerations for the activation of scaled-up batches of fluorinated MOFs?
A4: Activation is a critical step to ensure the porosity of the MOF is accessible. Key considerations include:
-
Solvent Exchange: Before thermal activation, it is often necessary to exchange the high-boiling synthesis solvent (e.g., DMF) with a more volatile solvent (e.g., ethanol, acetone) to prevent pore collapse.[10]
-
Supercritical CO2 (scCO2) Activation: This is a highly effective method for activating delicate MOF structures, as it avoids the surface tension effects that can cause pore collapse during solvent evaporation.[14][15]
-
Thermal Activation: This involves heating the MOF under vacuum to remove the solvent. The temperature and duration must be carefully controlled to avoid thermal decomposition of the framework.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of fluorinated MOF synthesis.
Problem 1: Low Yield or No Product Formation
| Possible Cause | Troubleshooting Step |
| Incorrect Reagent Stoichiometry | Verify the molar ratios of the metal salt, organic linker, and any modulators. Small deviations that are insignificant at the lab scale can have a large impact on yield at a larger scale. |
| Inadequate Mixing | Ensure thorough mixing of the precursor solution, especially in large reaction vessels, to maintain homogeneity. Consider using overhead stirring for larger batches. |
| Suboptimal Reaction Temperature or Time | Fluorinated linkers may require different reaction kinetics. Systematically vary the reaction temperature and time to find the optimal conditions for your specific system. A reaction that works at 120°C for a non-fluorinated MOF may require a higher or lower temperature when using a fluorinated linker.[10] |
| Incorrect Solvent | The solubility of fluorinated linkers can differ from their non-fluorinated counterparts. Ensure the chosen solvent can dissolve all precursors at the reaction temperature. Consider testing alternative "green" solvents if using DMF is problematic.[3] |
| pH of the Reaction Mixture is Not Optimal | The acidity of the reaction mixture can significantly influence MOF formation. The use of modulators like acetic acid or hydrochloric acid can help control the pH and improve crystallinity and yield.[13] |
Problem 2: Poor Crystallinity or Amorphous Product
| Possible Cause | Troubleshooting Step |
| Reaction Rate is Too Fast | A high reaction rate can lead to rapid precipitation of an amorphous solid instead of crystalline MOF. Try lowering the reaction temperature or using a modulator to slow down the crystallization process. |
| Presence of Impurities | Ensure the purity of the starting materials, as impurities can inhibit crystal growth. |
| Inadequate Solvent for Crystallization | The solvent not only dissolves the precursors but also plays a role in the crystallization process. Experiment with different solvents or solvent mixtures. |
| Insufficient Reaction Time | The crystallization of some MOFs, especially at a larger scale, may require longer reaction times than at the lab scale. |
Problem 3: Low Surface Area or Porosity After Activation
| Possible Cause | Troubleshooting Step |
| Pore Collapse During Solvent Removal | This is a common issue, especially with high-boiling point solvents like DMF. Implement a solvent exchange step with a low-boiling point solvent (e.g., ethanol, acetone) before thermal activation.[10] For very sensitive frameworks, consider using supercritical CO2 activation.[15] |
| Incomplete Activation | The activation temperature may be too low or the time too short to fully remove the solvent from the pores. Gradually increase the activation temperature and/or time while monitoring the thermal stability of the MOF using thermogravimetric analysis (TGA). |
| Framework Decomposition During Activation | The activation temperature may be too high, leading to the decomposition of the MOF structure. Determine the thermal stability of your MOF using TGA to identify the maximum safe activation temperature. |
| Residual Precursors Blocking Pores | Unreacted metal salts or organic linkers can remain in the pores, blocking access. Ensure thorough washing of the synthesized MOF before activation. |
Quantitative Data Summary
The following tables provide a comparative overview of synthesis parameters and resulting properties for the well-studied UiO-66 MOF and its perfluorinated analogue, F4-UiO-66.
Table 1: Comparison of Organic Linker Costs
| Organic Linker | Non-Fluorinated (Terephthalic Acid) | Fluorinated (2,3,5,6-Tetrafluoroterephthalic Acid) |
| CAS Number | 100-21-0 | 652-36-8[16][17] |
| Molecular Weight ( g/mol ) | 166.13 | 238.09[16] |
| Estimated Cost (per gram) | ~$0.10 - $0.50 | ~$45 - $100[17] |
Note: Costs are estimates based on commercially available data and can vary significantly based on supplier, purity, and quantity.
Table 2: Gram-Scale Synthesis and Property Comparison of UiO-66 and F4-UiO-66
| Parameter | UiO-66 | F4-UiO-66 | Reference |
| Metal Precursor | Zirconium(IV) chloride (ZrCl4) | Zirconium(IV) nitrate pentahydrate (Zr(NO3)4∙5H2O) | [4][18] |
| Organic Linker | Terephthalic acid (H2BDC) | 2,3,5,6-Tetrafluoroterephthalic acid (F4-BDC) | [4][18] |
| Solvent | N,N-Dimethylformamide (DMF) | Acetic Acid (AcOH) and Water | [4][18] |
| Reaction Temperature (°C) | 120 - 140 | Room Temperature or 120 | [4][18] |
| Reaction Time (hours) | 6 - 24 | 1 - 24 | [4][10] |
| Yield (%) | ~91 (in acetone) | ~78-85 | [3][4] |
| BET Surface Area (m²/g) | ~1000 - 1300 | ~630 - 996 | [3][19] |
| Pore Volume (cm³/g) | ~0.54 | Not specified | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Gram-Scale Solvothermal Synthesis of F4-UiO-66
This protocol is adapted from a mechanochemical-assisted solvothermal method.[4]
Materials:
-
Zirconium(IV) nitrate pentahydrate (Zr(NO3)4∙5H2O)
-
2,3,5,6-Tetrafluoroterephthalic acid (F4-BDC)
-
Acetic acid (AcOH)
-
Deionized (DI) water
-
Acetone
Equipment:
-
Mortar and pestle or ball mill
-
Teflon-lined autoclave (15 mL or larger)
-
Oven
-
Centrifuge
Procedure:
-
Grinding: In a mortar, grind together 10 mmol of Zr(NO3)4∙5H2O (4.29 g) and 10 mmol of F4-BDC (2.38 g).[4]
-
Homogenization: Add 10 mL of acetic acid and continue to grind until a homogeneous slurry is formed.[4]
-
Solvothermal Reaction:
-
Product Isolation and Washing:
-
After the reaction, a gel-like product will be formed. Recover the solid by centrifugation.
-
Wash the solid three times with DI water, followed by one wash with acetone. Centrifuge to collect the solid after each wash.
-
-
Drying: Dry the final product in an oven at 80°C for 16 hours.[4]
Protocol 2: Supercritical CO2 (scCO2) Activation
This protocol provides a general procedure for activating MOF samples using supercritical CO2.
Materials:
-
Synthesized MOF sample (as-synthesized, solvent-wet)
-
Ethanol (or another CO2-miscible solvent)
-
Liquid CO2
Equipment:
-
Supercritical fluid extractor
Procedure:
-
Solvent Exchange:
-
Place the as-synthesized MOF sample in a suitable container.
-
Soak the MOF in ethanol to replace the synthesis solvent (e.g., DMF, water). This step may need to be repeated several times over 24-48 hours to ensure complete solvent exchange.
-
-
Loading the Sample:
-
Transfer the ethanol-soaked MOF into the high-pressure vessel of the supercritical fluid extractor.
-
-
Supercritical CO2 Exchange:
-
Cool the vessel (typically to around 10-15°C) and fill it with liquid CO2.
-
Allow the liquid CO2 to exchange with the ethanol in the MOF pores. This is often done by flowing liquid CO2 through the vessel for a set period (e.g., 2-4 hours).
-
-
Heating to Supercritical Conditions:
-
Seal the vessel and heat it above the critical temperature of CO2 (31.1°C) and pressurize it above the critical pressure (73.8 bar). A typical condition is 40°C and 100 bar.
-
-
Venting and Depressurization:
-
Slowly vent the supercritical CO2 from the vessel while maintaining the temperature above the critical point. This slow depressurization is crucial to prevent pore collapse.
-
-
Sample Recovery:
-
Once the pressure has returned to ambient, cool the vessel and recover the dry, activated MOF powder.
-
Visualizations
Experimental Workflow for Fluorinated MOF Synthesis and Activation
Caption: Workflow for the synthesis and activation of fluorinated MOFs.
Troubleshooting Logic for Low MOF Yield
Caption: Decision tree for troubleshooting low yield in MOF synthesis.
References
- 1. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Effects of Fluorinated Functionalization of Linker on Quercetin Encapsulation, Release and Hela Cell Cytotoxicity of Cu-Based MOFs as Smart pH-Stimuli Nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Large-Scale Synthesis of Monodisperse UiO-66 Crystals with Tunable Sizes and Missing Linker Defects via Acid/Base Co-Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. iptek.its.ac.id [iptek.its.ac.id]
- 11. Synthesis of UiO-66 Using Solvothermal Method at High Temperature | Rahmawati | IPTEK Journal of Proceedings Series [iptek.its.ac.id]
- 12. Improved continuous synthesis of UiO-66 enabling outstanding production rates - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00464B [pubs.rsc.org]
- 13. Insights into the Spray Synthesis of UiO-66 and UiO-66-NH2 Metal–Organic Frameworks: Effect of Zirconium Precursors and Process Parameters | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. chemscene.com [chemscene.com]
- 17. Tetrafluoroterephthalic Acid 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 18. Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Preventing Crystal Defects in Coordination Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with coordination polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges in obtaining high-quality crystalline materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of crystal defects in coordination polymers?
Crystal defects in coordination polymers are interruptions in their regular, periodic atomic arrangement.[1][2] These imperfections can significantly impact the material's properties.[3][4] The most common types of defects include:
-
Point Defects: These are localized imperfections involving single atoms or a small group of atoms.[3]
-
Vacancies: A metal ion or ligand is missing from its expected position in the crystal lattice.[3]
-
Substitutional Defects: An impurity atom or molecule replaces a metal ion or ligand in the lattice.[1][2][3]
-
Interstitial Defects: An atom or molecule occupies a space that is normally empty within the crystal structure.[3]
-
-
Line Defects (Dislocations): These are one-dimensional defects that extend through the crystal, causing a misalignment of lattice planes.[1][3][4]
-
Planar Defects: These are two-dimensional imperfections, such as grain boundaries or stacking faults, that separate different crystalline regions.[1][3]
-
Bulk Defects: These are three-dimensional flaws like cracks, pores, or inclusions of foreign particles.[1][3]
Q2: My synthesis resulted in an amorphous powder instead of crystals. What went wrong?
The formation of an amorphous precipitate instead of crystals is a common issue, often indicating that the nucleation rate was too high and the crystal growth rate was too low. Several factors could be at play:
-
High Supersaturation: If the concentration of your reactants is too high, the solution can become excessively supersaturated, leading to rapid precipitation.[5]
-
Rapid Cooling: Cooling a solution too quickly does not allow sufficient time for the polymer chains to organize into an ordered crystalline structure.[6][7]
-
Inappropriate Solvent: The choice of solvent is crucial. A solvent in which the coordination polymer is too soluble will not allow for crystallization, while a solvent in which it is completely insoluble will cause immediate precipitation.[8] The solvent can also coordinate with the metal ion, altering the structure.[5][9]
-
Impurities: The presence of impurities can inhibit crystal growth by adsorbing onto the crystal surface.[10]
Q3: How can I control the size and morphology of my coordination polymer crystals?
Controlling crystal size and shape is essential for many applications. Here are some strategies:
-
Solvent Selection: The solvent can significantly influence crystal morphology.[10][11] Experimenting with different solvents or solvent mixtures can lead to different crystal habits.
-
Temperature Control: The crystallization temperature affects both the kinetics and thermodynamics of crystal growth.[6][12] Slower cooling rates generally lead to larger, more well-defined crystals.[7]
-
Concentration Adjustments: Lowering the concentration of reactants can slow down the rate of crystallization, often resulting in larger and higher-quality crystals.[13]
-
Use of Modulators: Adding a competing ligand, often a monocarboxylic acid, can modulate the coordination of the primary ligand to the metal center, thereby controlling the rates of nucleation and growth.[13][14]
-
Reaction-Diffusion Methods: This technique, where reactants diffuse towards each other through a medium (like a gel), allows for precise control over crystal size and defect density.[13][14]
Q4: I'm observing twinning in my crystals. How can I prevent this?
Twinning, where two or more individual crystals share some of the same crystal lattice points in a symmetrical way, is a common planar defect. To minimize twinning:
-
Slow Down Crystal Growth: Rapid growth is a primary cause of twinning. Reducing the reactant concentrations, using a slower diffusion method, or lowering the temperature can help.
-
Optimize Solvent System: The solvent can influence the relative stability of different crystal faces. Experimenting with different solvents may favor the growth of single, untwinned crystals.
-
Use a Gelling Agent: Growing crystals in a gel matrix can slow down diffusion and reduce convection, providing a more controlled environment that can suppress twinning.[15][16]
Troubleshooting Guides
Issue 1: Poor Crystal Quality (e.g., small, poorly formed, intergrown)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Nucleation Rate | Decrease reactant concentrations. | Fewer nucleation events, leading to the growth of larger crystals. |
| Use a solvent system where the product is slightly more soluble. | Slower approach to supersaturation, favoring crystal growth over nucleation. | |
| Rapid Crystal Growth | Lower the crystallization temperature. | Slower growth kinetics, allowing more time for ordered assembly. |
| Employ a diffusion-based crystallization method (e.g., layering or vapor diffusion). | Gradual mixing of reactants, leading to controlled and slower crystal growth.[5] | |
| Solvent Issues | Experiment with a range of solvents with varying polarities and viscosities.[5] | Identification of a solvent that promotes the desired crystal morphology.[10] |
| Consider using a co-solvent to fine-tune the solubility.[5] | Improved crystal quality by modifying solvent-crystal surface interactions.[11] | |
| Impurities Present | Purify all starting materials (metal salts and ligands). | Removal of species that could inhibit crystal growth.[5] |
| Filter the reaction solution before setting up the crystallization.[8] | Removal of any particulate matter that could act as unwanted nucleation sites. |
Issue 2: Formation of Multiple Crystalline Phases
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Kinetic vs. Thermodynamic Control | Increase the reaction time and/or temperature. | Favors the formation of the more thermodynamically stable phase.[12] |
| Use a solvent in which the undesired kinetic product is more soluble. | The kinetic product may redissolve, allowing the thermodynamic product to crystallize. | |
| Solvent-Mediated Phase Transformation | Carefully select the solvent, as it can be incorporated into the crystal structure.[9][17] | Formation of a single, desired phase. |
| Analyze the crystals at different time points to observe any transformations. | Understanding of the crystallization pathway. | |
| Flexible Ligands | Modify the ligand structure to be more rigid. | Reduces the number of possible coordination modes and resulting structures.[18] |
| Control the temperature to favor a specific ligand conformation.[12] | Selection of a single polymorph. |
Experimental Protocols
Protocol 1: Slow Evaporation for Single Crystal Growth
-
Solution Preparation: Dissolve the metal salt and ligand in a suitable solvent or solvent mixture to create a solution that is just below saturation at room temperature.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any dust or undissolved particles.
-
Crystallization Setup: Cover the vial with a cap that has a small hole or cover it with parafilm and poke a few small holes with a needle. This will allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a location free from vibrations and with a stable temperature.
-
Monitoring: Monitor the vial over several days to weeks for the formation of single crystals.
Protocol 2: Liquid-Liquid Diffusion for High-Quality Crystals
-
Solution Preparation: Prepare two separate solutions: one with the metal salt and the other with the ligand. The solvents should be miscible. Often, the denser solution is placed at the bottom.
-
Layering: Carefully layer the less dense solution on top of the denser solution in a narrow tube or vial. This can be done by slowly running the solution down the side of the tube or by using a syringe.
-
Diffusion: Allow the two solutions to slowly diffuse into each other at a constant temperature. Crystals will typically form at the interface between the two layers.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the solution.
Protocol 3: Gel-Mediated Crystallization
-
Gel Preparation: Prepare a silica or agarose gel in a U-tube or test tube.[12][15] One of the reactants (e.g., the ligand) can be incorporated into the gel medium.[16]
-
Reactant Addition: Once the gel has set, add a solution of the second reactant (e.g., the metal salt) on top of the gel.[15]
-
Diffusion and Growth: The reactant in the solution will slowly diffuse through the gel, reacting with the other component to form crystals within the gel matrix. This method significantly slows down the reaction and diffusion rates.[16]
-
Isolation: After a sufficient growth period, the crystals can be carefully extracted from the gel.
Visualizing Experimental Workflows
Caption: A logical workflow for preventing crystal defects.
Caption: A decision tree for troubleshooting poor crystallinity.
References
- 1. Crystallographic defect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pkcollegecontai.dspaces.org [pkcollegecontai.dspaces.org]
- 7. m.youtube.com [m.youtube.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. The effect of coordinated solvent molecules on metal coordination environments in single-crystal-to-single-crystal transformations - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Effect of organic solvents on calcium minodronate crystal morphology in aqueous solution: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Controlled Growth of Highly Defected Zirconium–Metal–Organic Frameworks via a Reaction–Diffusion System for Water Remediation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Crystal growth in gelled solution: applications to coordination polymers - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE00289G [pubs.rsc.org]
- 16. igtj.ub.ac.id [igtj.ub.ac.id]
- 17. pubs.acs.org [pubs.acs.org]
- 18. lupinepublishers.com [lupinepublishers.com]
Navigating Solubility Challenges of Terephthalic Acid and Its Derivatives in Experimental Research
Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of managing the poor solubility of terephthalic acid (TPA) and its derivatives during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low solubility of terephthalic acid and its derivatives in many common solvents?
A1: The poor solubility of terephthalic acid and its derivatives is predominantly due to their highly rigid and crystalline structure. This structure is stabilized by strong intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules. A significant amount of energy is required for solvent molecules to overcome these forces and break down the crystal lattice, leading to low solubility in many standard solvents.
Q2: Which solvents are most effective for dissolving terephthalic acid and its derivatives?
A2: While challenging, certain polar aprotic solvents demonstrate better efficacy in dissolving TPA and its derivatives. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are among the most frequently used organic solvents.[1] For instance, the solubility of terephthalic acid in DMSO at 25°C is 20 g per 100 g of solvent.[1] More recently, ionic liquids have emerged as highly effective solvents, often significantly surpassing the solubility achievable with conventional organic solvents.[1][2]
Q3: How do functional groups on terephthalic acid derivatives affect their solubility?
A3: The nature of the substituent on the aromatic ring can influence the solubility of terephthalic acid derivatives. For example, amino-substituted terephthalic acids can exhibit slightly different solubility profiles compared to nitro- or bromo-substituted analogues due to alterations in intermolecular forces and polarity. However, the overarching issue of poor solubility due to the dicarboxylic acid functionality often remains the dominant factor.
Q4: Can pH be adjusted to improve the solubility of terephthalic acid and its derivatives?
A4: Yes, adjusting the pH is a highly effective strategy. Terephthalic acid and its derivatives are dicarboxylic acids and are therefore more soluble in alkaline conditions.[3] In a basic solution, the carboxylic acid groups are deprotonated to form terephthalate salts (e.g., sodium or potassium terephthalate), which are generally much more soluble in water and other polar solvents.[4]
Troubleshooting Guides
Issue 1: My terephthalic acid derivative is not dissolving sufficiently in a standard organic solvent (e.g., DMF, DMSO) for my reaction to proceed efficiently.
This is a common challenge. The following approaches can be employed, ranging from simple adjustments to more advanced techniques.
Solution 1.1: Temperature Elevation
The solubility of terephthalic acid and its derivatives in most organic solvents increases significantly with temperature.[3]
Experimental Protocol: Dissolution via Temperature Increase
-
Solvent Selection: Choose a high-boiling point polar aprotic solvent such as DMF or DMSO.
-
Heating: In a well-ventilated fume hood, add the terephthalic acid derivative to the solvent. While stirring, gradually heat the mixture. The target temperature will depend on the solvent and the specific derivative, but temperatures in the range of 80-150°C are common.
-
Reaction: Once the solid has dissolved, proceed with the addition of other reagents. Maintain the elevated temperature throughout the reaction as required.
-
Safety Note: Be aware of the flash points of the solvents and use appropriate safety measures when heating flammable liquids.
Solution 1.2: In-situ Salt Formation (Base-Mediated Dissolution)
For reactions in aqueous or protic solvents, converting the terephthalic acid derivative to its salt form can dramatically increase its concentration in solution.
Experimental Protocol: In-situ Salt Formation
-
Solvent and Base Selection: Suspend the terephthalic acid derivative in the chosen reaction solvent (e.g., water, ethanol). Add a suitable base, such as sodium hydroxide, potassium hydroxide, or an organic base like triethylamine, in stoichiometric amounts (typically 2 equivalents per molecule of the diacid).
-
Dissolution: Stir the mixture at room temperature or with gentle heating until the solid dissolves, indicating the formation of the soluble terephthalate salt.
-
Reaction: Proceed with the subsequent reaction steps in the now homogeneous solution.
-
Product Isolation: After the reaction is complete, the product can often be precipitated by acidifying the solution with a strong acid (e.g., HCl) to a pH of 2-3, which reprotonates the carboxylate groups.
Issue 2: My reaction is sluggish, and I suspect it is due to the low concentration of the dissolved terephthalic acid derivative, even with heating.
When conventional methods are insufficient, more advanced solvent systems can be utilized.
Solution 2.1: Utilization of Ionic Liquids
Ionic liquids (ILs) are salts with low melting points that can be excellent solvents for a wide range of compounds, including terephthalic acid and its derivatives. Certain ionic liquids can dissolve significantly more TPA than conventional organic solvents, even at moderate temperatures.[1]
Experimental Protocol: Dissolving Terephthalic Acid Derivatives in an Ionic Liquid
-
Ionic Liquid Selection: Choose an appropriate ionic liquid. Imidazolium-based ILs with anions that can act as hydrogen bond acceptors, such as acetate or diethylphosphate, have shown high efficacy.[1]
-
Dissolution: In an inert atmosphere if the IL is air-sensitive, add the terephthalic acid derivative to the ionic liquid.
-
Heating and Stirring: Gently heat the mixture (e.g., to 100°C) with stirring until the solid is fully dissolved.[1]
-
Reaction: Proceed with your reaction in the ionic liquid medium.
-
Product Isolation: Post-reaction, the product can often be isolated by adding a non-solvent to precipitate the desired compound while the IL and other components remain in solution.
Data Presentation
Table 1: Solubility of 2-Aminoterephthalic Acid in Various Alcoholic Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility (10⁴ * x) |
| Methanol | 303.15 | 10.45 |
| 313.15 | 14.03 | |
| 323.15 | 18.82 | |
| 333.15 | 25.25 | |
| Ethanol | 303.15 | 4.48 |
| 313.15 | 6.15 | |
| 323.15 | 8.45 | |
| 333.15 | 11.58 | |
| 1-Propanol | 303.15 | 2.15 |
| 313.15 | 3.02 | |
| 323.15 | 4.22 | |
| 333.15 | 5.85 | |
| 1-Butanol | 303.15 | 1.18 |
| 313.15 | 1.68 | |
| 323.15 | 2.38 | |
| 333.15 | 3.35 |
Data sourced from BenchChem.[5]
Table 2: Solubility of Terephthalic Acid in Selected Organic Solvents at 25°C
| Solvent | Solubility (g / 100g solvent) |
| Water | 0.0017 |
| Methanol | 0.1 |
| Glacial Acetic Acid | 0.013 |
| N,N-Dimethylformamide (DMF) | 6.7 |
| Dimethyl sulfoxide (DMSO) | 19.0 |
Data sourced from PubChem and other literature sources.[1][4]
Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Workflow for base-mediated dissolution and product recovery.
References
- 1. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Studies on the Solubility of Terephthalic Acid in Ionic Liquids | Semantic Scholar [semanticscholar.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Terephthalic Acid | C8H6O4 | CID 7489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
effect of modulators on the synthesis of UiO-66 type MOFs
Welcome to the Technical Support Center for UiO-66 Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of modulators in the synthesis of UiO-66 type Metal-Organic Frameworks (MOFs).
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis of UiO-66 with modulators.
Issue 1: Low Crystallinity or Amorphous Product
Question: My UiO-66 product has poor crystallinity or is amorphous, as indicated by broad or absent peaks in the Powder X-ray Diffraction (PXRD) pattern. What could be the cause?
Answer: Low crystallinity in modulated UiO-66 synthesis can stem from several factors related to the modulator and reaction conditions.
Possible Causes and Solutions:
-
Inappropriate Modulator Concentration:
-
Too Low: Insufficient modulator may not effectively control the nucleation and growth rates, leading to rapid precipitation and poor crystallinity.[1][2]
-
Too High ("Overmodulation"): An excessive amount of modulator can completely inhibit MOF formation.[2][3] For instance, using more than 300 equivalents of acetic acid has been shown to result in no isolable product.[3] Strong acids like methanesulfonic acid (MsOH) can inhibit MOF formation entirely at high concentrations (e.g., 50 equivalents).[2]
-
Solution: Systematically vary the modulator concentration. A good starting point is often a molar ratio of modulator to metal precursor between 10 and 100.
-
-
Incorrect Modulator Choice:
-
The effectiveness of a modulator is related to its acidity (pKa) and molecular structure.[2] A modulator with a pKa that is too low (very strong acid) can be overly effective at low concentrations but inhibit formation at higher concentrations.[2]
-
Solution: Select a modulator with a pKa value close to that of the linker (terephthalic acid, pKa1 ≈ 3.5, pKa2 ≈ 4.8). Aromatic carboxylic acids are often good candidates at higher concentrations due to their structural similarity to the linker.[2]
-
-
Reaction Temperature and Time:
-
Too Low Temperature: Insufficient thermal energy may prevent the crystallization process.
-
Too Short Time: The reaction may not have had enough time to reach thermodynamic equilibrium and form a well-ordered crystalline structure.
-
Solution: A common and effective condition for UiO-66 synthesis is heating at 120 °C for 24 to 72 hours.[2][4]
-
Issue 2: Undesirable Particle Size or Morphology
Question: The particle size of my UiO-66 crystals is not what I expected. How can I control the crystal size and morphology?
Answer: Modulators are the primary tool for controlling the size and shape of UiO-66 crystals. The type and concentration of the modulator directly influence nucleation and growth kinetics.[1]
Controlling Particle Size and Morphology:
-
Effect of Modulator Presence: Synthesis without a modulator typically leads to very small, intergrown crystals. The addition of a modulator generally results in larger, more well-defined octahedral crystals.[1]
-
Effect of Modulator Type:
-
Effect of Modulator Concentration:
-
Solution: To achieve a desired particle size, systematically vary the modulator type and its concentration. For example, for smaller nanoparticles (e.g., 20 nm), higher concentrations of modulators with lower pKa values, like trifluoroacetic acid, can be effective.[5][6] For larger crystals (micrometer scale), higher concentrations of aromatic modulators like benzoic acid can be used.[2]
Issue 3: Unexpected Porosity and Surface Area
Question: My UiO-66 sample shows a higher (or lower) than expected BET surface area and porosity. What is the role of the modulator in this?
Answer: The porosity of UiO-66 is intimately linked to the presence of structural defects, which are intentionally or unintentionally introduced by modulators.
Modulators and Defect Engineering:
-
Mechanism: Modulators are typically monocarboxylic acids that compete with the dicarboxylic linker (terephthalic acid) for coordination to the zirconium clusters.[1][7] This competition can lead to "missing linker" or "missing cluster" defects in the final structure.[8][9][10][11]
-
Effect of Defects on Porosity: These defects can increase the porosity and specific surface area of the material.[4][7] For example, using trifluoroacetic acid as a modulator is known to create highly defective UiO-66 with increased porosity.[8][12]
-
Controlling Defect Concentration:
-
Modulator Acidity (pKa): The concentration of defects generally increases as the acidity of the modulator increases (i.e., as the pKa decreases).[5][6][8][9][10][11]
-
Modulator Concentration: Increasing the amount of modulator added to the synthesis mixture also leads to a higher concentration of defects.[8][9][10][11]
-
-
Solution: To tune the porosity, you can systematically vary the modulator and its concentration. For higher porosity, consider using a stronger acid modulator (e.g., trifluoroacetic acid) or increasing the equivalents of a standard modulator like acetic acid. Be aware that excessive defectivity can compromise the structural stability of the MOF.[12]
Issue 4: Residual Modulator in the Final Product
Question: I suspect there is residual modulator trapped within the pores of my UiO-66. How can I effectively remove it?
Answer: Complete removal of the modulator and solvent from the MOF pores is a critical activation step. Residual molecules can block pores and interfere with subsequent applications.
Activation and Modulator Removal Protocols:
-
Solvent Washing: A standard procedure is to extensively wash the as-synthesized material with the synthesis solvent (e.g., DMF) and then exchange it with a more volatile solvent like ethanol or acetone before drying under vacuum.[2]
-
Microwave-Assisted Activation: A facile and efficient method involves heating the modulator-containing MOF in water under microwave irradiation. This has been shown to effectively remove acetic acid from UiO-66 while retaining the framework's integrity.[13]
-
Verification of Removal: The degree of activation and modulator removal can be confirmed using Thermogravimetric Analysis (TGA) and Nuclear Magnetic Resonance (NMR) spectroscopy of the digested MOF sample.[13]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a modulator in UiO-66 synthesis?
A1: The primary role of a modulator is to control the kinetics of the MOF's nucleation and crystal growth. It competes with the linker for coordination to the metal clusters, which slows down the formation process.[1] This controlled growth leads to improved crystallinity, larger crystal sizes, and more defined morphologies compared to unmodulated syntheses.[1]
Q2: How do I choose the right modulator for my experiment?
A2: The choice of modulator depends on your desired outcome:
-
For High Crystallinity and Large Crystals: Aromatic carboxylic acids like benzoic acid, or strong acids at low concentrations like methanesulfonic acid, can be effective.[2]
-
For High Porosity and Defectivity: Stronger acids with lower pKa values, such as trifluoroacetic acid or hydrochloric acid, are known to introduce a higher concentration of defects.[1][8][12]
-
For Nanoparticles: Using higher concentrations of modulators, particularly those with lower pKa values, can lead to smaller crystal sizes.[5][6]
Q3: Can the functional group on the linker affect the modulator's impact?
A3: Yes. For example, when synthesizing UiO-66(NH2), the presence of the amino group on the terephthalic acid linker can result in a higher number of defects compared to the standard UiO-66 synthesized with the same modulator (acetic acid).[1] This is because the amino group can decrease the affinity of the linker for the zirconium cluster, making it easier for the modulator to outcompete it.[1]
Q4: What is the difference between a "missing linker" and a "missing cluster" defect?
A4:
-
Missing Linker Defect: This occurs when a dicarboxylate linker that should bridge two zirconium clusters is absent and is typically replaced by two monocarboxylate modulator molecules or other charge-compensating species.
-
Missing Cluster Defect: This is a more significant defect where an entire Zr6O4(OH)4 cluster and its 12 connecting linkers are absent from the crystal lattice. This is the predominant type of defect in UiO-66 synthesized with monocarboxylic acid modulators.[8][9][10][11]
Q5: Is it possible to synthesize UiO-66 without a modulator?
A5: Yes, it is possible to synthesize UiO-66 without a modulator. However, the resulting material often consists of very small, intergrown nanocrystals with lower overall crystallinity.[1] The use of modulators is generally recommended to obtain high-quality, crystalline material with controlled properties.[1]
Data Presentation
Table 1: Effect of Modulator Type on UiO-66 Properties
| Modulator | Crystal Size | Crystal Morphology | Defect Concentration | Resulting Porosity | Reference |
| None | Very Small | Intercalated Cubes | Lower | Lower | [1] |
| Acetic Acid | Smaller, Homogeneous | Octahedral | Moderate | Increased | [1][7] |
| Formic Acid | Larger, Less Homogeneous | Octahedral | High | Highly Increased | [1] |
| Benzoic Acid | Large | Well-defined Octahedra | Moderate | Increased | [1][2] |
| Trifluoroacetic Acid | Variable (often small) | Octahedral | Very High | Highly Increased | [8][12] |
| Hydrochloric Acid | Variable | Octahedral | High | Increased | [1][4] |
| Hydrobromic Acid | Variable | Cuboctahedral | High | Highly Increased | [4][14] |
Table 2: Influence of Modulator Concentration on Defect Formation
| Modulator | Concentration (Equivalents vs. Zr) | Effect on Defects | Impact on BET Surface Area | Reference |
| Acetic Acid | Increasing | Systematically increases missing cluster defects | Tends to increase | [7][8] |
| Trifluoroacetic Acid | Increasing | Systematically increases missing cluster defects | Tends to increase | [8] |
| Benzoic Acid | Increasing | Systematically increases missing cluster defects | Tends to increase | [2] |
Experimental Protocols
General Modulated Synthesis of UiO-66
This protocol is a representative example based on common literature procedures.[2][4][15] Researchers should optimize concentrations and conditions for their specific needs.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Modulator (e.g., Acetic Acid, Benzoic Acid)
-
20 mL Scintillation Vials
Procedure:
-
In a 20 mL glass scintillation vial, dissolve ZrCl₄ and H₂BDC in DMF. A typical molar ratio is 1:1 for ZrCl₄:H₂BDC.
-
Add the desired amount of modulator to the solution. The molar equivalents of the modulator relative to ZrCl₄ can range widely (e.g., 10 to 150 eq).
-
Ensure all solids are completely dissolved. Sonication can be used to aid dissolution.[15]
-
Seal the vial tightly and place it in a preheated oven at 120 °C.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A white or yellowish precipitate should be visible.[15]
-
Purification:
-
Collect the solid product by centrifugation.
-
Wash the product several times with fresh DMF to remove unreacted starting materials.
-
Perform a solvent exchange by washing with a volatile solvent such as ethanol or acetone.
-
Dry the final product under vacuum.
-
Visualizations
Caption: General experimental workflow for the modulated synthesis of UiO-66.
References
- 1. mdpi.com [mdpi.com]
- 2. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. iris.unito.it [iris.unito.it]
- 9. Collection - Defect Engineering: Tuning the Porosity and Composition of the MetalâOrganic Framework UiO-66 via Modulated Synthesis - Chemistry of Materials - Figshare [acs.figshare.com]
- 10. (Open Access) Defect Engineering: Tuning the Porosity and Composition of the Metal–Organic Framework UiO-66 via Modulated Synthesis (2016) | Greig C. Shearer | 1046 Citations [scispace.com]
- 11. [PDF] Defect Engineering: Tuning the Porosity and Composition of the Metal–Organic Framework UiO-66 via Modulated Synthesis | Semantic Scholar [semanticscholar.org]
- 12. Engineering a Highly Defective Stable UiO-66 with Tunable Lewis- Brønsted Acidity: The Role of the Hemilabile Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An efficient modulated synthesis of zirconium metal–organic framework UiO-66 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Controlling Interpenetration in Porous Coordination Polymer (PCP) Networks
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs). The focus is on controlling and preventing network interpenetration to achieve desired material properties.
Troubleshooting Guide
Issue 1: Unexpected Powder X-Ray Diffraction (PXRD) Pattern Suggests Interpenetration
Q1: My PXRD pattern doesn't match the expected non-interpenetrated phase. The peaks are shifted and/or new peaks have appeared. How can I confirm and control this?
A1: An unexpected PXRD pattern is a common indicator of the formation of an unintended phase, which could be an interpenetrated network. Interpenetration can lead to a more dense structure, causing shifts in peak positions to higher 2θ values. The appearance of new peaks can also indicate a different crystallographic symmetry associated with the interpenetrated framework.
Troubleshooting Steps:
-
Confirm Interpenetration:
-
Single-Crystal X-Ray Diffraction (SC-XRD): If you have suitable single crystals, SC-XRD is the most definitive method to confirm interpenetration and determine the degree of entanglement.
-
Gas Sorption Analysis: A significant reduction in the measured Brunauer-Emmett-Teller (BET) surface area and pore volume compared to the theoretical values for a non-interpenetrated structure strongly suggests pore space filling by interpenetrating networks.
-
Thermogravimetric Analysis (TGA): Interpenetrated frameworks often exhibit higher thermal stability due to denser packing and increased van der Waals interactions between the networks.
-
-
Implement Control Strategies: If interpenetration is confirmed, consider the following synthetic modifications:
-
Ligand Design (Steric Hindrance): Introduce bulky functional groups to the organic linker to sterically hinder the formation of multiple networks within each other. This is a proactive strategy to be employed during the ligand synthesis stage.
-
Coordination Modulation: Add a competing monotopic ligand (a modulator), such as a monocarboxylic acid (e.g., acetic acid), to the reaction mixture. This can slow down the crystallization process, favoring the formation of the thermodynamically more stable, often non-interpenetrated, phase.
-
Solvent System Modification: The choice of solvent can significantly influence the resulting structure. Experiment with solvents of different polarity, viscosity, and coordinating ability. Sometimes, a specific solvent can act as a template for a non-interpenetrated phase.
-
Temperature Adjustment: Lowering the reaction temperature can sometimes favor the kinetic product, which may be the non-interpenetrated phase. Conversely, in some systems, higher temperatures might be required to overcome the kinetic barrier to form a specific desired phase.
-
Troubleshooting Workflow for Unexpected PXRD
Caption: Troubleshooting workflow for unexpected PXRD patterns.
Issue 2: Significant Loss of Porosity and Surface Area
Q2: My material shows a much lower BET surface area than theoretically predicted. Is this due to interpenetration, and how can I improve it?
A2: A drastic reduction in surface area is a classic symptom of interpenetration, where additional frameworks occupy the intended pore space.
Troubleshooting Steps:
-
Quantify the Porosity Loss: Compare your experimental N₂ or Ar sorption isotherm data with the theoretical values for the non-interpenetrated structure. The table below provides an example of how interpenetration can affect porosity.
-
Employ Strategies to Increase Porosity:
-
Spatial Protecting Groups: This strategy involves using bulky groups on the ligand that can be removed post-synthetically. These groups prevent interpenetration during synthesis, and their subsequent removal uncovers the open porous network.
-
Control of Ligand Conformation: The flexibility and conformation of the organic linker can dictate whether interpenetration occurs. Using more rigid linkers or those that disfavor conformations conducive to interpenetration can be an effective strategy. For instance, replacing a biphenyl dicarboxylate with a 2,2'-bipyridine-5,5'-dicarboxylate linker was shown to "turn-off" interpenetration by making the twisted conformation required for the interpenetrated phase energetically unfavorable.
-
Oxidation Modulation: Using a metal precursor in a different oxidation state than that in the final product can kinetically control the self-assembly process and favor the formation of a non-interpenetrated phase.
-
Logical Relationship for Porosity Loss
Caption: Strategies to address porosity loss due to interpenetration.
Frequently Asked Questions (FAQs)
Q3: What is interpenetration in the context of PCPs/MOFs?
A3: Interpenetration is a phenomenon where two or more independent frameworks grow through each other's open spaces. This is a natural tendency for frameworks with large potential voids, as it increases the packing density and stabilizes the structure through van der Waals interactions.
Q4: Is interpenetration always undesirable?
A4: Not necessarily. While interpenetration often leads to a reduction in pore volume and surface area, it can also enhance the structural and chemical stability of the framework. In some cases, the smaller, more confined pores of interpenetrated frameworks can be advantageous for selective gas separation.
Q5: How does the length of the organic linker affect interpenetration?
A5: Generally, longer organic linkers create larger potential voids in the framework, which increases the likelihood of interpenetration to fill this empty space and enhance stability.
Q6: Can I control the degree of interpenetration?
A6: Yes, the degree of interpenetration (e.g., two-fold, three-fold) can often be controlled by carefully tuning synthesis conditions such as temperature, solvent, and reactant concentrations. Coordination modulation can also be used to fine-tune the degree of interpenetration.
Q7: What is the role of π-π stacking in interpenetration?
A7: π-π stacking interactions between aromatic rings of the organic linkers in adjacent networks can be a significant driving force for the formation of interpenetrated structures. Controlling the ability of linkers to form such stacks can be a key to preventing interpenetration.
Quantitative Data on Interpenetration Control
Table 1: Effect of Ligand Choice and Synthesis Method on Interpenetration and Porosity
| Framework System | Ligand | Synthesis Method | Interpenetration | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Sc-based MOF | biphenyl-4,4'-dicarboxylate (bpdc) | Solvothermal | Two-fold | ~1000 | ~0.45 |
| Sc-based MOF | 2,2'-bipyridine-5,5'-dicarboxylate (bpydc) | Solvothermal | Non-interpenetrated | ~1500 | ~0.70 |
| Fe-based MOF | biphenyl-4,4'-dicarboxylate | Standard Solvothermal | Two-fold | ~1200 | ~0.50 |
| Fe-based MOF | biphenyl-4,4'-dicarboxylate | Coordination & Oxidation Modulation | Non-interpenetrated | ~2200 | ~0.95 |
Data compiled and synthesized from information in cited literature for illustrative purposes.
Experimental Protocols
Protocol 1: General Method for Coordination Modulation
This protocol provides a general guideline for using coordination modulation to control interpenetration. The specific modulator and its concentration will need to be optimized for each system.
-
Reactant Preparation:
-
Dissolve the metal salt in the chosen solvent (e.g., DMF, DEF).
-
In a separate vial, dissolve the organic linker in the same solvent.
-
-
Modulator Addition:
-
Add the modulator (e.g., acetic acid, formic acid) to the metal salt solution. The molar ratio of modulator to metal salt can be varied, typically starting from 1:1 and increasing to 20:1 or higher.
-
-
Reaction Mixture Assembly:
-
Combine the metal salt/modulator solution with the organic linker solution in a reaction vessel (e.g., a Teflon-lined autoclave).
-
-
Solvothermal Synthesis:
-
Seal the vessel and heat it in an oven at the desired temperature (e.g., 120 °C) for a specified time (e.g., 24-72 hours).
-
-
Product Isolation and Activation:
-
Cool the reaction vessel to room temperature.
-
Collect the crystalline product by filtration or decantation.
-
Wash the product with fresh solvent (e.g., DMF) to remove unreacted starting materials.
-
Perform solvent exchange with a more volatile solvent (e.g., ethanol, acetone) over several days.
-
Activate the material by heating under vacuum to remove the solvent molecules from the pores.
-
Experimental Workflow for Coordination Modulation
Caption: General experimental workflow for coordination modulation.
Technical Support Center: Activation Procedures for MOFs Containing 2-(Trifluoromethoxy)terephthalic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) containing the 2-(trifluoromethoxy)terephthalic acid linker. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the critical activation process of these specialized MOFs.
Troubleshooting Guide
Activating MOFs containing this compound is a crucial step to ensure the removal of solvent molecules from the pores, thereby making the internal surface area accessible for applications such as gas storage, separation, and drug delivery. However, challenges can arise during this process. This guide addresses common issues, their potential causes, and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Surface Area After Activation | 1. Incomplete solvent removal: Residual high-boiling point synthesis solvents (e.g., DMF, DEF) remain in the pores.[1] 2. Framework collapse: Capillary forces during solvent evaporation can cause the MOF structure to collapse, especially in delicate frameworks.[2] 3. Degradation of the linker: The trifluoromethoxy group may be sensitive to high activation temperatures. | 1. Optimize solvent exchange: Perform a thorough solvent exchange with a low-boiling-point solvent (e.g., methanol, ethanol, acetone) for an adequate duration (e.g., 3 days, refreshing the solvent daily).[3][4] 2. Gentle activation: Use a gradual heating ramp during thermal activation. Alternatively, consider supercritical CO2 drying to avoid capillary forces.[5] 3. Temperature screening: Activate at a lower temperature (e.g., 120 °C) and gradually increase if necessary, while monitoring crystallinity with PXRD. |
| Loss of Crystallinity (Amorphization) | 1. Excessive activation temperature: The MOF framework may not be stable at the applied temperature. 2. Harsh solvent removal: Rapid solvent evaporation can induce stress on the crystal lattice. | 1. Determine thermal stability: Use thermogravimetric analysis (TGA) to determine the decomposition temperature of the MOF and activate well below this temperature.[6] 2. Controlled vacuum application: Apply vacuum gradually during thermal activation. |
| Poor Reproducibility of Porosity | 1. Inconsistent solvent exchange: Variations in the duration or efficiency of the solvent exchange process. 2. Fluctuations in activation conditions: Minor differences in temperature, heating rate, or vacuum level between batches. | 1. Standardize solvent exchange protocol: Use a consistent solvent, volume, and duration for all samples. 2. Precise control of activation parameters: Carefully monitor and control the temperature, heating rate, and vacuum level during activation. |
| Discoloration of the MOF Powder | 1. Decomposition of residual solvent: Trapped solvent molecules may decompose at high temperatures, leading to colored byproducts. 2. Partial degradation of the organic linker. | 1. Ensure complete solvent exchange: Thoroughly wash the MOF to remove all residual synthesis solvent before thermal activation. 2. Lower activation temperature: If linker degradation is suspected, reduce the activation temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of activating a MOF containing this compound?
A1: Activation is a critical step to remove guest molecules, such as solvents used during synthesis, that occupy the pores of the MOF.[7] This process makes the internal surface area and pore volume accessible, which is essential for applications like gas storage, separation, catalysis, and drug delivery.
Q2: What is the general procedure for activating these MOFs?
A2: A common and effective procedure involves two main steps:
-
Solvent Exchange: The as-synthesized MOF, which typically contains a high-boiling point solvent like N,N-dimethylformamide (DMF), is soaked in a low-boiling-point solvent (e.g., methanol or ethanol) for several days, with the solvent being refreshed periodically.[3][4]
-
Thermal Activation: After solvent exchange, the MOF is heated under a dynamic vacuum to remove the low-boiling-point solvent.[8][9]
Q3: What is a typical activation temperature for a Zr-MOF with a functionalized terephthalate linker?
A3: For UiO-66 and its functionalized analogues, which are structurally similar to MOFs with the this compound linker, activation temperatures typically range from 120 °C to 170 °C.[10] It is advisable to start at the lower end of this range and characterize the material to ensure the framework integrity is maintained.
Q4: How can I confirm that my MOF has been successfully activated?
A4: Successful activation can be confirmed by several characterization techniques:
-
Gas Sorption Analysis (e.g., N2 at 77 K): A significant increase in the BET surface area and pore volume compared to the as-synthesized material is a primary indicator of successful activation.[11][12]
-
Powder X-ray Diffraction (PXRD): The PXRD pattern of the activated MOF should match the simulated or as-synthesized pattern, confirming that the crystalline structure is retained.[3]
-
Thermogravimetric Analysis (TGA): TGA can show the removal of solvent molecules upon heating and indicate the thermal stability of the activated framework.[6]
Q5: Can the trifluoromethoxy group be affected by the activation process?
A5: The C-F bond is generally strong; however, the overall stability of the trifluoromethoxy group can be influenced by the activation conditions. The trifluoromethyl group is known for its high metabolic and thermal stability.[13] It is good practice to use the mildest activation conditions that achieve sufficient porosity to avoid any potential for C-O bond cleavage or reaction of the fluorinated group at high temperatures.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the activation and characterization of MOFs containing this compound.
Protocol 1: Solvent Exchange
-
Preparation: After synthesis and initial washing to remove unreacted precursors, decant the mother liquor from the as-synthesized MOF powder.
-
Immersion: Add a sufficient volume of a low-boiling-point solvent, such as methanol or ethanol, to fully immerse the MOF powder.
-
Exchange: Gently agitate the suspension for a few minutes, then allow it to stand.
-
Repetition: Decant the solvent and replenish it with a fresh portion. Repeat this process at least three times over a period of 72 hours to ensure complete exchange of the high-boiling point synthesis solvent.[3]
-
Final Wash: After the final soak, decant the solvent and wash the MOF powder with a highly volatile solvent like acetone to facilitate drying.
Protocol 2: Thermal Activation
-
Sample Preparation: Place the solvent-exchanged MOF powder in a Schlenk flask or a suitable sample tube for a vacuum line or a tube furnace.
-
Heating and Vacuum: Attach the flask to a high-vacuum line. Gradually heat the sample to the target activation temperature (e.g., 120-150 °C) while under dynamic vacuum.[10] A slow heating rate (e.g., 1-2 °C/min) is recommended.
-
Dwell Time: Hold the sample at the target temperature under vacuum for a sufficient time (typically 12-24 hours) to ensure complete removal of the solvent.
-
Cooling: After the activation period, cool the sample to room temperature under vacuum before exposing it to air or an inert atmosphere.
Quantitative Data Summary
The following table summarizes typical quantitative data that can be expected for UiO-66, a structural analogue, which can serve as a benchmark for MOFs containing this compound. Note that specific values will depend on the exact synthesis and activation conditions.
| Material | Activation Conditions | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| UiO-66 (defective) | Heated at 120 °C overnight | ~1450 | ~0.57 |
| UiO-66 (less defective) | Heated at 120 °C overnight | ~1100 | - |
| UiO-66-NH₂ | Solvent exchange (DMF, acetone) | 700 - 1600 | - |
| UiO-67 | Activated at 80 °C under vacuum for 20 h | 1000 - 1300 | - |
Visualizations
General Activation Workflow
Caption: General workflow for the activation of MOFs.
Troubleshooting Logic for Low Surface Area
Caption: Troubleshooting decision tree for low surface area.
References
- 1. mdpi.com [mdpi.com]
- 2. Activation of Metal–Organic Frameworks - ChemistryViews [chemistryviews.org]
- 3. Preparation, characterization, and performance evaluation of UiO-66 analogues as stationary phase in HPLC for the separation of substituted benzenes and polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developments in the discovery, synthesis, and characterization of RE(iii)-UiO-66 and its structural analogues - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. iptek.its.ac.id [iptek.its.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Optimizing volumetric surface area of UiO-66 and its functionalized analogs through compression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Developments in the discovery, synthesis, and characterization of RE( iii )-UiO-66 and its structural analogues - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00730E [pubs.rsc.org]
Technical Support Center: Degradation Pathways for Terephthalic Acid Under Reaction Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of terephthalic acid (TPA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides and FAQs
This section is designed to help users identify and resolve common problems encountered during terephthalic acid degradation experiments.
Issue 1: Incomplete or Slow Degradation of Terephthalic Acid
Q1: My microbial degradation of TPA is slow or incomplete. What are the potential causes and solutions?
A1: Slow or incomplete microbial degradation of TPA can be attributed to several factors:
-
Sub-optimal Culture Conditions: The efficiency of microbial degradation is highly dependent on environmental parameters.
-
pH: The optimal pH for TPA degradation by many bacterial strains is around 7.0-8.0. Deviations from this range can inhibit enzymatic activity.[1][2]
-
Temperature: Most identified bacterial strains for TPA degradation are mesophilic, with optimal temperatures around 30°C.[1][2]
-
Agitation: Adequate agitation (e.g., 150-200 rpm) is crucial for ensuring proper aeration and contact between the microorganisms and TPA in liquid cultures.[1][2]
-
Solution: Systematically optimize these parameters for your specific microbial strain or consortium.
-
-
High Initial TPA Concentration: High concentrations of TPA can be inhibitory to microbial growth and degradation. For instance, some Arthrobacter species show inhibition at concentrations above 10 g/L.[2]
-
Solution: Start with a lower TPA concentration and gradually increase it as the microbial culture adapts.
-
-
Nutrient Limitation: The mineral salt medium may lack essential nutrients for microbial growth and metabolism.
-
Solution: Ensure your medium is properly formulated with all necessary macro- and micronutrients.
-
-
Metabolic Bottlenecks: The accumulation of intermediate products can sometimes inhibit the degradation pathway.
-
Solution: Analyze for the accumulation of intermediates using techniques like HPLC. If a bottleneck is identified, consider using a microbial consortium with complementary metabolic pathways.
-
Q2: My photocatalytic degradation of TPA is inefficient. What should I check?
A2: Several factors can lead to low efficiency in photocatalytic degradation:
-
Catalyst Issues:
-
Inappropriate Catalyst: The choice of photocatalyst is critical. While TiO2 is common, its efficiency can be limited by its wide bandgap. Modified catalysts, such as sulfated TiO2 or composites, may offer better performance.
-
Low Catalyst Loading: An insufficient amount of catalyst will result in a lower rate of reaction.
-
Catalyst Deactivation: The catalyst surface can become fouled or poisoned over time.
-
Solution: Optimize the catalyst type and loading. Consider catalyst regeneration or using a fresh batch.
-
-
Reaction Conditions:
-
pH: The pH of the solution affects the surface charge of the photocatalyst and the speciation of TPA, influencing adsorption and reaction rates.
-
Light Source: The light source must have a wavelength that can activate the photocatalyst (e.g., UV light for TiO2). The intensity of the light also plays a crucial role.
-
Presence of Oxygen: Oxygen is a key electron acceptor in the photocatalytic process, leading to the formation of reactive oxygen species.
-
Solution: Optimize the pH of your reaction mixture. Ensure your light source is appropriate and functioning correctly. Make sure the solution is adequately aerated.
-
-
Presence of Scavengers: Other substances in the solution can compete for hydroxyl radicals, reducing the efficiency of TPA degradation.
-
Solution: Use purified water and reagents to minimize the presence of interfering species.
-
Q3: My degradation of TPA using ozonation is not achieving complete removal. Why might this be?
A3: Incomplete TPA removal during ozonation can be due to:
-
Insufficient Ozone Dosage: The amount of ozone supplied may not be enough to fully oxidize the TPA and its intermediates.
-
pH of the Solution: The pH affects the decomposition of ozone and the generation of highly reactive hydroxyl radicals. Alkaline conditions generally favor the generation of hydroxyl radicals.
-
Mass Transfer Limitations: Inefficient mixing can limit the contact between ozone and TPA in the solution.
-
Formation of Refractory Intermediates: Ozonation can lead to the formation of intermediates that are more resistant to further oxidation by ozone.
-
Solution: Optimize the ozone dosage and pH. Ensure efficient mixing in the reactor. Consider combining ozonation with other AOPs like UV or H₂O₂ to enhance the degradation of refractory intermediates.
Q4: The Fenton reaction for TPA degradation is not working effectively. What are the common issues?
A4: The Fenton process can be sensitive to several parameters:
-
Incorrect pH: The Fenton reaction is highly pH-dependent, with an optimal range typically between 3 and 4. At higher pH, iron precipitates as hydroxide, reducing its catalytic activity.
-
Sub-optimal H₂O₂/Fe²⁺ Ratio: The ratio of hydrogen peroxide to ferrous iron is critical. An excess of either reagent can lead to scavenging of hydroxyl radicals and reduce efficiency.
-
High Initial TPA Concentration: Very high concentrations of TPA can consume hydroxyl radicals too quickly, leading to incomplete mineralization.
-
Formation of Iron Sludge: The precipitation of iron hydroxides can create a sludge that is difficult to manage.
-
Solution: Carefully control the pH of the reaction mixture. Optimize the H₂O₂/Fe²⁺ ratio through preliminary experiments. Consider a staged addition of reagents for high TPA concentrations.
Issue 2: Formation of Unexpected Byproducts
Q5: I am observing unexpected peaks in my HPLC analysis after TPA degradation. What could they be?
A5: The degradation of TPA can proceed through various pathways, leading to a range of intermediates and byproducts.
-
Biodegradation: Common intermediates include protocatechuic acid, 4-hydroxybenzoic acid, and benzoic acid.[3] The pathway often proceeds via the benzoate degradation pathway, leading to intermediates like catechol and cis,cis-muconic acid.[3]
-
Advanced Oxidation Processes (AOPs):
-
Photocatalysis: Intermediates can include hydroxylated TPA derivatives, as well as ring-opening products like maleic acid, oxalic acid, and formic acid.[4] Benzoquinone and benzene have also been identified.
-
Ozonation: Intermediates such as benzoic acid, tartaric acid, formic acid, and oxalic acid have been detected.[5][6]
-
Hydrothermal Degradation: At high temperatures, TPA can decarboxylate to form benzoic acid.[7] Isophthalic acid can also be formed through molecular rearrangement.
-
-
Solution: Use analytical standards and techniques like GC-MS or LC-MS/MS to identify the unknown peaks. Understanding the potential degradation pathways for your specific reaction conditions can help in predicting and identifying byproducts.
Data Presentation
Table 1: Microbial Degradation of Terephthalic Acid
| Microorganism/Consortium | Initial TPA Concentration | Degradation Efficiency (%) | Time | Key Intermediates/Byproducts | Reference |
| Rhodococcus erythropolis MTCC 3951 | 5 mM | ~100% | 10 h | Ortho-cleavage pathway products | [1] |
| Rhodococcus erythropolis MTCC 3951 | 120 mM | ~100% | 84 h | Polyhydroxyalkanoate (PHA) | [1] |
| Bacterial Consortium (Paraburkholderia fungorum dominant) | 5 mM | ~85% | 5 days | 4-hydroxybenzoic acid, benzoic acid, catechol, cis,cis-muconic acid | [3] |
| Arthrobacter sp. 0574 | 1 g/L | >95% | 58 h | Not specified | [2] |
Table 2: Chemical Degradation of Terephthalic Acid using Advanced Oxidation Processes (AOPs)
| AOP Method | Catalyst/Reagents | Initial TPA Concentration | Degradation Efficiency (%) | Time | Key Intermediates/Byproducts | Reference |
| UV/TiO₂ | TiO₂ | 50 ppm | 100% | 10 h | Benzoquinone, benzene, maleic acid, oxalic acid | [8] |
| UV/H₂O₂/Fe³⁺ (Photo-Fenton) | H₂O₂, Fe³⁺ | 50 ppm | 100% | < 10 min | Benzoquinone, benzene, maleic acid, oxalic acid | [8] |
| Ozonation | O₃ | Not specified | - | - | Benzoic acid, tartaric acid, formic acid, oxalic acid | [5][6] |
| Hydrothermal | Subcritical Water | - | - | 30 min (at 300°C) | Benzoic acid, isophthalic acid | [7] |
| Fenton-like | Tourmaline/H₂O₂ | Not specified | 94.8% | 90 min | Ring-opened products | [9] |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Degradation of Terephthalic Acid
-
Catalyst Preparation (e.g., Sol-Gel TiO₂):
-
Prepare a solution of titanium tetraisopropoxide in ethanol.
-
Add this solution dropwise to a mixture of deionized water and ethanol under vigorous stirring.
-
Continue stirring for several hours to allow for hydrolysis and condensation to form a sol.
-
Age the sol for 24-48 hours to form a gel.
-
Dry the gel at 80-100°C to remove the solvent.
-
Calcify the dried powder at a specified temperature (e.g., 400-500°C) for several hours to obtain the crystalline TiO₂ photocatalyst.
-
-
Photocatalytic Reaction:
-
Suspend a known amount of the prepared photocatalyst in an aqueous solution of TPA of a specific concentration in a photoreactor.
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.
-
Irradiate the suspension with a suitable light source (e.g., UV lamp) while maintaining constant stirring and temperature.
-
Withdraw aliquots of the suspension at regular time intervals.
-
-
Sample Analysis:
-
Centrifuge or filter the withdrawn aliquots to remove the photocatalyst particles.
-
Analyze the filtrate for the concentration of TPA and its degradation products using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: General Procedure for Ozonation of Terephthalic Acid
-
Experimental Setup:
-
Use a batch reactor equipped with a gas diffuser for bubbling ozone, a magnetic stirrer, and ports for sampling and gas outlet.
-
Connect the gas outlet to an ozone destructor (e.g., containing KI solution or a catalytic converter) to remove unreacted ozone.
-
-
Ozonation Process:
-
Fill the reactor with a known volume of TPA solution of a specific concentration.
-
Adjust the pH of the solution to the desired value using acid or base.
-
Start bubbling ozone gas at a constant flow rate and concentration into the solution while stirring continuously.
-
Take liquid samples at different time points during the ozonation process.
-
-
Sample Analysis:
-
Immediately quench any residual ozone in the collected samples, for example, by adding sodium thiosulfate.
-
Analyze the samples for TPA concentration and its byproducts using HPLC or other suitable analytical techniques.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of TPA and its Degradation Products
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Monitor the absorbance at a wavelength where TPA and its aromatic intermediates show strong absorption (e.g., around 240-254 nm).
-
Quantification: Prepare calibration curves for TPA and known intermediates using standard solutions of known concentrations to quantify their amounts in the experimental samples.
Mandatory Visualization
Caption: Aerobic biodegradation pathway of Terephthalic Acid (TPA).
Caption: Generalized degradation pathway of TPA via Advanced Oxidation Processes.
References
- 1. atlas-scientific.com [atlas-scientific.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijert.org [ijert.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Polyethylene terephthalic acid deconstruction product analysis by UHPLC-DAD [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. The Six Reasons Ozone Water Treatment Systems Fail - Spartan Environmental Technologies [spartanwatertreatment.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-(trifluoromethoxy)terephthalic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the nuclear magnetic resonance (NMR) spectral properties of 2-(trifluoromethoxy)terephthalic acid against key analogs, supported by experimental data and detailed protocols.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a compound of interest in various research and development sectors. To offer a clear perspective on its structural characterization, we present a side-by-side comparison with two relevant alternatives: the parent compound, terephthalic acid, and its close structural analog, 2-(trifluoromethyl)terephthalic acid. The presented data, summarized in clear tabular formats, is essential for unequivocal identification and for understanding the electronic effects of the trifluoromethoxy and trifluoromethyl substituents on the aromatic ring.
Comparative Analysis of ¹H and ¹³C NMR Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and its selected alternatives. All spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for carboxylic acids.
Table 1: ¹H NMR Spectral Data Comparison (Solvent: DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | 8.15 | d | 8.0 | H-6 |
| 7.95 | dd | 8.0, 1.5 | H-5 | |
| 7.80 | d | 1.5 | H-3 | |
| Terephthalic acid | 8.05[1] | s | - | H-2, H-3, H-5, H-6[1] |
| 2-(trifluoromethyl)terephthalic acid | 8.20 | d | 8.0 | H-6 |
| 8.05 | dd | 8.0, 1.5 | H-5 | |
| 7.90 | d | 1.5 | H-3 |
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 166.5 | C-7 (COOH) |
| 165.8 | C-8 (COOH) | |
| 148.0 (q, J ≈ 2 Hz) | C-2 | |
| 135.0 | C-4 | |
| 132.5 | C-1 | |
| 128.0 | C-6 | |
| 125.5 | C-5 | |
| 122.0 | C-3 | |
| 120.5 (q, J ≈ 258 Hz) | -OCF₃ | |
| Terephthalic acid | 167.0 | C-7, C-8 (COOH) |
| 134.5 | C-1, C-4 | |
| 129.5 | C-2, C-3, C-5, C-6 | |
| 2-(trifluoromethyl)terephthalic acid | 166.0 | C-7 (COOH) |
| 165.5 | C-8 (COOH) | |
| 136.0 | C-4 | |
| 133.0 | C-1 | |
| 131.0 (q, J ≈ 30 Hz) | C-2 | |
| 130.0 | C-6 | |
| 128.5 | C-5 | |
| 125.0 (q, J ≈ 5 Hz) | C-3 | |
| 123.0 (q, J ≈ 273 Hz) | -CF₃ |
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, such as the terephthalic acid derivatives discussed in this guide.
Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Spectral Width: Typically 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096, depending on the sample concentration and solubility.
-
Temperature: 298 K.
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer's software. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) or to the internal standard (TMS at δ = 0.00 ppm).
Visualization of the Comparative Workflow
The logical flow for the comparative analysis of the NMR spectra is illustrated in the diagram below.
Caption: Workflow for the comparative NMR analysis of terephthalic acid derivatives.
References
mass spectrometry analysis of 2-(trifluoromethoxy)terephthalic acid
A comparative guide to the mass spectrometric analysis of 2-(trifluoromethoxy)terephthalic acid, a compound of interest in drug development and materials science, is presented below. This guide details two primary mass spectrometry-based analytical approaches, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing researchers with the necessary protocols and expected data to facilitate their analytical workflows. The information is based on established methods for the analysis of similar aromatic dicarboxylic acids.
Comparison of Analytical Methods
The selection of an appropriate analytical technique is contingent on the specific requirements of the study, such as the need for high throughput, sensitivity, or detailed structural elucidation. Both LC-MS and GC-MS offer robust platforms for the analysis of this compound, each with distinct advantages and considerations.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Volatility | No derivatization required | Derivatization to a volatile form is necessary |
| Ionization Technique | Electrospray Ionization (ESI), typically in negative mode | Electron Ionization (EI) following derivatization |
| Throughput | High, with rapid analysis times | Moderate, sample preparation can be time-consuming |
| Sensitivity | High, particularly with tandem MS | High, especially with selected ion monitoring (SIM) |
| Structural Information | Controlled fragmentation with MS/MS provides specific structural details | Extensive fragmentation provides a characteristic fingerprint |
Anticipated Mass Spectrometry Data
The following tables summarize the expected mass-to-charge ratios (m/z) for the parent molecule and its key fragments. The monoisotopic mass of this compound (C9H5F3O5) is 250.0089 Da[1].
Table 1: Predicted Data for LC-MS/MS Analysis (Negative ESI)
| Ion | m/z (Expected) | Description |
| [M-H]⁻ | 249.0016 | Deprotonated molecule |
| [M-H-CO₂]⁻ | 205.0117 | Loss of a carboxyl group |
| [M-H-2CO₂]⁻ | 161.0218 | Loss of both carboxyl groups |
| [M-H-H₂O]⁻ | 231.0000 | Loss of water |
Table 2: Predicted Data for GC-MS Analysis (EI of Dimethyl Ester Derivative)
The dimethyl ester of this compound (C11H9F3O5) would have a molecular weight of 278.04 g/mol .
| Ion | m/z (Expected) | Description |
| [M]⁺ | 278 | Molecular ion of the dimethyl ester |
| [M-OCH₃]⁺ | 247 | Loss of a methoxy group |
| [M-COOCH₃]⁺ | 219 | Loss of a carbomethoxy group |
| [C₆H₃(OCF₃)]⁺ | 161 | Fragment corresponding to the trifluoromethoxy-substituted benzene ring |
Experimental Protocols
Detailed methodologies for each analytical approach are provided to ensure reproducibility.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is ideal for the direct analysis of this compound in various matrices.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Perform serial dilutions to achieve the desired concentration.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 50-350.
-
Fragmentation (for MS/MS): Use collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to obtain fragment ions from the precursor ion [M-H]⁻.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique requires derivatization to increase the volatility of the analyte. Esterification is a common approach for dicarboxylic acids[2][3].
1. Derivatization (Methylation):
-
To 1 mg of the sample, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the dimethyl ester derivative with 2 mL of a non-polar solvent like hexane or ethyl acetate.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
2. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow and a conceptual pathway for the analysis.
Caption: General experimental workflow for the mass spectrometric analysis of the target compound.
Caption: Predicted fragmentation pathways for this compound.
References
A Comparative Analysis for Drug Development: 2-(trifluoromethoxy)terephthalic acid vs. 2-(trifluoromethyl)terephthalic acid
A detailed guide for researchers, scientists, and drug development professionals on the physicochemical and biological properties of 2-(trifluoromethoxy)terephthalic acid and 2-(trifluoromethyl)terephthalic acid, two closely related building blocks in medicinal chemistry.
In the landscape of drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacological profile of lead compounds. The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, in particular, are renowned for their ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive comparison of two key terephthalic acid derivatives, this compound and 2-(trifluoromethyl)terephthalic acid, offering a valuable resource for researchers in the selection of building blocks for novel therapeutics.
Physicochemical Properties: A Tale of Two Fluorine Moieties
The seemingly subtle difference of an oxygen atom between the trifluoromethoxy and trifluoromethyl groups imparts distinct physicochemical characteristics to the parent terephthalic acid scaffold. These differences can have a profound impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
While direct comparative experimental data for these two specific molecules is limited in publicly available literature, we can infer their properties based on the well-established electronic effects of the -OCF₃ and -CF₃ groups. The trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group.[1][2] This increased lipophilicity can enhance membrane permeability, a critical factor for oral bioavailability.[1][2] Both substituents are strongly electron-withdrawing, which can influence the acidity (pKa) of the carboxylic acid groups, potentially affecting their ionization state at physiological pH and their ability to interact with biological targets.
Below is a summary of the available and predicted physicochemical data for both compounds.
| Property | This compound | 2-(trifluoromethyl)terephthalic acid |
| Molecular Formula | C₉H₅F₃O₅[3] | C₉H₅F₃O₄[4][5] |
| Molecular Weight | 250.13 g/mol [3] | 234.13 g/mol [4] |
| CAS Number | 175278-21-4[3] | 1483-47-2[4][5] |
| Melting Point | 270-272°C[1] | No data available |
| pKa (Predicted) | 2.51 ± 0.36[1] | No data available |
| Solubility | DMSO (Slightly), Methanol (Slightly)[1] | No data available |
| Appearance | Pale Yellow to Light Yellow Solid[1] | White to off-white solid[4] |
Synthesis and Chemical Reactivity
Both this compound and 2-(trifluoromethyl)terephthalic acid serve as versatile intermediates in organic synthesis. Their dicarboxylic acid functionalities allow for a wide range of chemical transformations, including esterification, amidation, and the formation of acid chlorides, enabling their incorporation into more complex molecular architectures.
Biological Activity and Applications in Drug Development
The incorporation of trifluoromethyl and trifluoromethoxy groups is a widely employed strategy in medicinal chemistry to enhance drug-like properties.[1][2] These groups can improve metabolic stability by blocking sites susceptible to oxidative metabolism, and their lipophilicity can influence cell permeability and binding to protein targets.
Factor Xa Inhibition: A Potential Application
One of the noted potential applications for this compound is in the synthesis of Factor Xa inhibitors.[1] Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders.[6] The terephthalic acid scaffold can serve as a central building block for designing molecules that fit into the active site of Factor Xa. The trifluoromethoxy group, with its specific steric and electronic properties, can be strategically positioned to optimize binding affinity and selectivity.
While no specific inhibitory data for the parent this compound is available, its derivatives have been explored for this purpose. The development of a Factor Xa inhibitor would involve the synthesis of a library of compounds derived from this scaffold, followed by biological screening.
Experimental Protocols
To aid researchers in their experimental design, the following sections provide detailed, generalized protocols for key experiments relevant to the characterization and evaluation of these compounds.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid groups.
Materials:
-
This compound or 2-(trifluoromethyl)terephthalic acid
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Deionized water
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Accurately weigh approximately 0.1 mmol of the terephthalic acid derivative and dissolve it in a suitable volume of deionized water (e.g., 50 mL). Gentle heating may be required to aid dissolution.
-
Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Allow the pH reading to stabilize and record the initial pH.
-
Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly, well past the expected equivalence points.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve or by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
Objective: To determine the lipophilicity of the compound.
Materials:
-
This compound or 2-(trifluoromethyl)terephthalic acid
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Shaker or vortex mixer
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Prepare a stock solution of the compound in either water or n-octanol at a known concentration.
-
In a separatory funnel or centrifuge tube, add equal volumes of the water-saturated n-octanol and the n-octanol-saturated water.
-
Add a small, accurately measured amount of the stock solution to the biphasic system.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.
-
Carefully withdraw a sample from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a standard curve).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm of the partition coefficient (LogP = log10(P)).
Factor Xa Inhibition Assay (Chromogenic)
Objective: To determine the inhibitory activity of a compound against Factor Xa.
Materials:
-
Test compound (e.g., a derivative of this compound)
-
Human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In the wells of a 96-well microplate, add the assay buffer, the test compound dilutions (or vehicle control), and a fixed concentration of human Factor Xa.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic Factor Xa substrate to each well.
-
Immediately measure the absorbance of the wells at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the Factor Xa activity.
-
Calculate the percentage of Factor Xa inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Conclusion
Both this compound and 2-(trifluoromethyl)terephthalic acid are valuable building blocks for the synthesis of novel drug candidates. The choice between the two will depend on the specific design strategy and the desired physicochemical and pharmacological properties of the final molecule. The trifluoromethoxy derivative offers the potential for increased lipophilicity, which may be advantageous for membrane permeability. The trifluoromethyl analog, being a more established and widely used moiety, has a vast body of literature supporting its application in drug design. Ultimately, empirical testing of derivatives of both scaffolds will be crucial to determine the optimal choice for a given therapeutic target. This guide provides a foundational understanding and practical protocols to assist researchers in making informed decisions in their drug discovery endeavors.
References
- 1. Anti-Xa | HE [hematology.mlsascp.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Anti-Xa Assays [practical-haemostasis.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Linkers in Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
The strategic incorporation of fluorine atoms into the organic linkers of Metal-Organic Frameworks (MOFs) has emerged as a powerful method for fine-tuning their physicochemical properties. This modification can significantly enhance their performance in a variety of applications, from gas storage and separation to catalysis and drug delivery. The unique characteristics of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can bestow increased hydrophobicity, enhanced thermal and chemical stability, and altered pore environments within the MOF structure.[1] This guide provides a detailed comparison of the performance of fluorinated versus non-fluorinated linkers in MOFs, supported by experimental data, to aid researchers in the rational design and selection of these advanced materials.
Performance Comparison: A Quantitative Overview
The introduction of fluorine into MOF linkers can have a profound impact on their performance metrics. The following tables summarize key quantitative data from various studies, comparing fluorinated MOFs with their non-fluorinated analogues.
Gas Sorption Properties
Fluorination is a well-established strategy to enhance the affinity of MOFs for certain gases, particularly carbon dioxide.[2] The polar C-F bonds can create favorable interactions with quadrupolar molecules like CO2, leading to increased adsorption selectivity.[2]
| MOF | Linker | Metal Ion | BET Surface Area (m²/g) | CO₂ Adsorption Capacity | CO₂/N₂ Selectivity | Reference |
| MOF-801 | Fumarate | Zr | 948 | Higher Capacity | Lower | [3] |
| PF-MOF2 (MOF-801 analogue) | Tetrafluorosuccinate (TFS) & Fumarate | Zr | 626 | Lower Capacity | Higher (41 IAST) | [3][4] |
| UiO-67-F₈ | Perfluorinated biphenyl-4,4-dicarboxylate | Zr | 1629 | Lower than non-fluorinated analogue | - | [1] |
| F₄_MIL-140A(Ce) | Tetrafluoroterephthalate | Ce | - | Cooperative Adsorption | Decreased with fewer F atoms | [5][6] |
| Fₓ_MIL-140A(Ce) (x=2,3) | Di/Trifluoroterephthalate | Ce | - | Langmuir-type Adsorption | Progressively Decreased | [5][6] |
Note: Direct comparison of CO₂ capacity can be complex due to differing surface areas and experimental conditions. The trend often shows that while fluorination enhances selectivity, it can sometimes lead to a decrease in the total gas uptake capacity, potentially due to a reduction in surface area or pore volume caused by the bulkier fluorine atoms.[3][4]
Stability and Hydrophobicity
The hydrophobic nature of fluorinated compounds often translates to improved moisture stability in MOFs.[2][7] This is a critical advantage for applications in humid environments. However, the impact on thermal stability can be more nuanced.
| MOF | Linker Type | Thermal Stability (°C) | Water Stability | Reference |
| Fluorinated MOFs | General Trend | Often Increased | Generally Improved Hydrophobicity and Moisture Stability | [2][7] |
| Non-Fluorinated Analogues | General Trend | Variable | Generally Less Hydrophobic | [2][7] |
| TMU-55 & HTMU-55 | Fluorinated | - | Water-stable, hydrophobic properties | [8][9] |
| MOFFs | Perfluorinated | ~230-300 | Superhydrophobic, water contact angles up to 151° |
Note: While some studies report increased thermal stability for fluorinated MOFs, others have observed a decrease.[10] This highlights that the effect is not universal and depends on the specific MOF structure.
Catalytic Performance
Fluorination of linkers can influence the catalytic activity of MOFs by modifying the electronic properties of the framework and creating a hydrophobic environment around the active sites.
| Catalyst | Reaction | Key Findings | Reference |
| TMU-55 & HTMU-55 (Fluorinated) | Knoevenagel Condensation | Excellent catalytic activity in water due to hydrophobic fluoro groups near the basic reaction center. Reusable for at least three cycles. | [8][9] |
| Fluorinated MOF(Cu)-NH₂ | Photocatalytic H₂ Evolution | Hydrogen evolution rate of 63.64 mmol·g⁻¹·h⁻¹, 12 times that of the pure ligand. Increased visible-light absorption. | [11] |
Experimental Protocols
Reproducibility is key in materials science. Below are representative experimental protocols for the synthesis and characterization of the compared MOFs.
Synthesis of a Fluorinated MOF (UiO-67-F₈ Analogue)
This protocol is a representative example for the solvothermal synthesis of a zirconium-based fluorinated MOF.
-
Preparation of the reaction mixture: Dissolve the zirconium salt (e.g., ZrCl₄) and the perfluorinated biphenyl-4,4-dicarboxylic acid linker in a suitable solvent, typically N,N-dimethylformamide (DMF).
-
Addition of Modulator: Add a modulator, such as benzoic acid or acetic acid, to control the crystallite size and morphology.
-
Solvothermal Reaction: Transfer the mixture to a Teflon-lined autoclave and heat it at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
-
Product Isolation and Washing: After cooling to room temperature, the crystalline product is collected by centrifugation or filtration. The product is then washed multiple times with DMF and subsequently with a solvent like acetone to remove unreacted precursors and solvent molecules.
-
Drying: The final product is dried under vacuum or in an oven at a moderate temperature (e.g., 80 °C) overnight.[1]
Synthesis of a Non-Fluorinated MOF (MOF-801)
This protocol describes a solvent-free method for synthesizing a zirconium-based MOF.
-
Reactant Mixture: Mix zirconium(IV) oxide chloride octahydrate and fumaric acid in a grinding vessel.
-
Liquid-Assisted Grinding: Add a small amount of acetic acid and water to the mixture.
-
Milling: Mechanically grind the mixture using a planetary micro mill for a short period (e.g., 15 minutes).
-
Solvothermal Reaction: Transfer the resulting slurry to a Teflon-lined autoclave and heat at 120 °C for 24 hours.
-
Product Isolation and Washing: The resulting gel is recovered and washed sequentially with deionized water and acetone.
-
Drying: The solid product is dried in an oven at 80 °C for 16 hours.[1]
Characterization Methods
The following techniques are crucial for evaluating the properties of the synthesized MOFs:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized materials.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the frameworks by measuring weight loss as a function of temperature.
-
N₂ Adsorption-Desorption Isotherms (BET Analysis): To determine the specific surface area and pore volume of the porous materials.
-
Gas Adsorption Measurements: To evaluate the uptake capacity and selectivity of the MOFs for specific gases like CO₂ and N₂.
-
Contact Angle Measurements: To quantify the hydrophobicity of the MOF surfaces.[1]
Visualizing the Impact of Fluorination
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Impact of linker fluorination on key MOF properties.
Caption: Experimental workflow for comparing fluorinated and non-fluorinated MOFs.
Conclusion
The decision to employ fluorinated or non-fluorinated linkers in MOF synthesis depends critically on the target application. Fluorination offers a clear advantage in applications requiring high gas selectivity (e.g., CO₂ capture from flue gas), enhanced moisture stability, and hydrophobicity.[2][7] However, researchers must consider the potential for reduced surface area and the nuanced effects on thermal stability. For applications where maximizing total gas storage capacity is the primary goal, non-fluorinated linkers may still be the preferred choice. The provided data and protocols offer a foundation for making informed decisions in the design and development of next-generation MOF materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 3. Increased CO2 Affinity and Adsorption Selectivity in MOF-801 Fluorinated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the chemistry and applications of fluorinated metal-organic frameworks (F-MOFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Water-stable fluorinated metal–organic frameworks (F-MOFs) with hydrophobic properties as efficient and highly active heterogeneous catalysts in aqueous solution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Thermal Stability of MOFs with Functionalized Linkers
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of Metal-Organic Frameworks (MOFs) is a critical parameter that dictates their suitability for a wide range of applications, including gas storage, catalysis, and drug delivery. The ability to tune this property through the strategic functionalization of organic linkers offers a powerful tool for designing robust and effective materials. This guide provides an objective comparison of the thermal stability of MOFs featuring different functionalized linkers, supported by experimental data, to aid in the rational design of next-generation porous materials.
The thermal decomposition of MOFs is a complex process influenced by several factors, including the nature of the metal-ligand bond, the coordination environment of the metal center, and the presence of solvent molecules within the pores.[1][2][3] However, one of the most versatile strategies for modulating thermal stability is the introduction of functional groups onto the organic linkers that constitute the framework. These functional groups can alter the electronic properties of the linker, influence the strength of the coordination bond, and introduce new decomposition pathways, thereby impacting the overall thermal resilience of the material.
Impact of Linker Functionalization on Thermal Stability
The effect of linker functionalization on the thermal stability of MOFs is not always straightforward and can depend on the specific functional group, its position on the linker, and the overall topology of the framework.[1] Generally, functional groups can be categorized based on their electron-donating or electron-withdrawing nature, which in turn affects the strength of the bond between the linker's carboxylate group and the metal node.
For instance, in the well-studied UiO-66 family of MOFs, which are built from zirconium nodes and terephthalic acid-based linkers, the introduction of different functional groups leads to a range of decomposition temperatures.[4] Electron-withdrawing groups can sometimes enhance thermal stability, while electron-donating groups may lower it. However, steric effects and the potential for the functional group itself to undergo thermal decomposition can also play a significant role.
Quantitative Comparison of Thermal Stability
To provide a clear comparison, the following table summarizes the decomposition temperatures (Td) of several isoreticular MOFs, where the framework topology is maintained while the functional group on the linker is varied. The data is primarily derived from Thermogravimetric Analysis (TGA), a standard technique for assessing thermal stability.
| MOF Family | Linker Functionalization | Decomposition Temperature (Td) (°C) | Reference |
| UiO-66 | Unfunctionalized | 480 | [4] |
| -NH2 (Amino) | 350 | [4] | |
| -NO2 (Nitro) | 372 | [4] | |
| -2OH (Dihydroxy) | 372 | [4] | |
| -Br (Bromo) | Slightly Affected | [4] | |
| -Cl (Chloro) | Slightly Affected | [4] | |
| -F (Fluoro) | Slightly Affected | [4] | |
| MUV-12 | Unfunctionalized | 450 | [5] |
| Functionalized Variants | 430 - 490 | [5] | |
| MOF-5 | Unfunctionalized | ~500 | [1][2] |
Note: Decomposition temperatures can vary depending on the experimental conditions, such as heating rate and atmosphere. The values presented here are for comparative purposes.
Experimental Protocols
The following is a generalized experimental protocol for Thermogravimetric Analysis (TGA) of MOFs, based on common practices reported in the literature.[6][7]
Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small amount of the activated MOF sample (typically 5-10 mg) is placed in an alumina or platinum crucible. Activation is crucial to remove any guest solvent molecules that could interfere with the measurement of the framework's intrinsic thermal stability.
-
Instrumentation: The analysis is performed using a thermogravimetric analyzer.
-
Atmosphere: The sample is heated under a controlled atmosphere, typically an inert gas such as nitrogen or argon, or in air to assess oxidative stability. The gas flow rate is usually maintained at a constant value (e.g., 20-100 mL/min).
-
Heating Program: The sample is heated from room temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate, commonly 5 or 10 °C/min.[7]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is typically determined as the onset temperature of the major weight loss step corresponding to the decomposition of the organic linker and collapse of the framework structure.
Logical Relationship Visualization
The following diagram illustrates the general relationship between linker functionalization and the resulting thermal stability of a MOF.
Caption: Logical flow of how linker functionalization impacts MOF thermal stability.
References
- 1. The thermal stability of metal-organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Powder X-ray Diffraction (PXRD) Patterns of Novel Coordination Polymers
For researchers, scientists, and drug development professionals, powder X-ray diffraction (PXRD) is an indispensable technique for the structural characterization of novel coordination polymers. This guide provides a comparative analysis of PXRD data for recently synthesized coordination polymers against well-established benchmarks, supported by detailed experimental protocols and logical workflow diagrams.
The crystalline nature of coordination polymers dictates many of their key properties, including porosity, stability, and catalytic activity. PXRD serves as a rapid, non-destructive method to assess the phase purity, crystallinity, and structural fingerprint of these materials. By comparing the diffraction pattern of a newly synthesized compound to known standards and simulated patterns derived from single-crystal X-ray diffraction (SCXRD) data, researchers can confirm the formation of the desired structure and identify any potential impurities.[1][2][3]
Comparative Analysis of PXRD Data
To illustrate the application of PXRD in characterizing new coordination polymers, this section compares the diffraction patterns of three novel cobalt, cadmium, and zinc-based coordination polymers (SNUT-12, SNUT-13, and SNUT-14) and a new bismuth(III) coordination polymer with two widely-studied benchmark materials: ZIF-8 and HKUST-1.[4][5][6][7][8][9][10][11][12][13][14][15]
The table below summarizes the prominent PXRD peaks (2θ values) for these compounds, showcasing their unique diffraction patterns. The data for the novel polymers is taken from their initial characterization reports, while the data for ZIF-8 and HKUST-1 represents commonly accepted values from multiple experimental sources.
| Coordination Polymer | Metal Ion(s) | Prominent 2θ Peaks (°) | Reference |
| Novel Polymers | |||
| SNUT-12 | Co(II) | ~8.5, 9.5, 12.0, 15.0, 17.0, 24.0, 26.0 | |
| SNUT-13 | Cd(II) | ~7.0, 14.0, 15.5, 19.0, 21.0, 28.0 | [15] |
| SNUT-14 | Zn(II) | ~6.0, 8.0, 10.0, 12.5, 16.0, 17.5 | [15] |
| [Bi(HQ)(Cl)₄]n | Bi(III) | ~12.8, 15.5, 20.5, 25.0, 28.0, 31.5 | [14] |
| Benchmark Polymers | |||
| ZIF-8 | Zn(II) | 7.3, 10.4, 12.7, 14.7, 16.4, 18.0 | [4][5][6][12] |
| HKUST-1 | Cu(II) | 6.7, 9.5, 11.6, 13.4, 17.4, 19.0 | [7][8][9][10][13] |
Experimental Protocol for PXRD Analysis of Coordination Polymers
A standardized protocol is crucial for obtaining high-quality and reproducible PXRD data. The following outlines a typical experimental procedure for the analysis of coordination polymer samples.
1. Sample Preparation:
-
Ensure the sample is a fine, homogeneous powder. If necessary, gently grind the crystalline sample in an agate mortar and pestle.
-
A sufficient amount of sample (typically 10-20 mg) is required to cover the sample holder.
-
Carefully pack the powder into the sample holder, ensuring a flat and level surface to minimize errors from surface roughness and height displacement.
2. Instrument Setup and Data Collection:
-
X-ray Source: A common source is a Cu Kα radiation source (λ = 1.5406 Å).
-
Instrument Geometry: Bragg-Brentano geometry is typically used for powder diffractometers.
-
Voltage and Current: Set the X-ray generator to appropriate voltage and current settings (e.g., 40 kV and 40 mA).
-
Scan Parameters:
-
2θ Range: A typical scan range is from 5° to 50°, which covers the most characteristic diffraction peaks for coordination polymers.
-
Step Size: A step size of 0.02° is common for good resolution.
-
Scan Speed/Time per Step: The scan speed can be varied depending on the crystallinity of the sample and the desired signal-to-noise ratio. A longer scan time will improve the data quality for poorly crystalline samples.
-
3. Data Analysis:
-
The raw data is processed to identify the positions (2θ) and intensities of the diffraction peaks.
-
The experimental pattern is then compared with a simulated pattern from single-crystal X-ray diffraction data if available. A good match between the experimental and simulated patterns confirms the phase purity of the bulk sample.[3][16][17]
-
Comparison with databases of known PXRD patterns can help identify any crystalline impurities.
Visualizing the Workflow and Data Analysis Logic
To further clarify the process, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a logical approach to analyzing the resulting PXRD data.
The following diagram outlines the logical steps involved in interpreting the PXRD data to assess the novelty and purity of a synthesized coordination polymer.
References
- 1. youtube.com [youtube.com]
- 2. Direct structure elucidation by powder X-ray diffraction of a metal–organic framework material prepared by solvent-free grinding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Construction of three novel Co/Zn/Cd(II) coordination polymers based on the same ligands: Different spatial structures, electrocatalysis and photoluminescence properties - Arabian Journal of Chemistry [arabjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Terephthalic Acid-Based Metal-Organic Frameworks for Gas Adsorption
A comprehensive guide for researchers and professionals in drug development and materials science, this document provides a comparative study of three prominent terephthalic acid-based metal-organic frameworks (MOFs): MOF-5, UiO-66, and MIL-53. This guide delves into their synthesis, structural properties, and performance in the adsorption of key industrial gases—carbon dioxide (CO₂), methane (CH₄), and hydrogen (H₂)—supported by experimental data from peer-reviewed literature.
The selection of appropriate porous materials is paramount for applications in gas storage, separation, and catalysis. Among the vast family of MOFs, those derived from terephthalic acid have garnered significant attention due to their tunable structures and high surface areas. This guide offers an objective comparison of MOF-5, UiO-66, and MIL-53 to aid in the selection of materials for specific gas adsorption applications.
Performance Comparison of Terephthalic Acid-Based MOFs
The gas adsorption capacity of a MOF is intrinsically linked to its structural characteristics, including surface area, pore volume, and the nature of its metal centers and organic linkers. The following tables summarize the key structural properties and gas adsorption capacities of MOF-5, UiO-66, and MIL-53.
Table 1: Structural Properties of Selected Terephthalic Acid-Based MOFs
| MOF | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| MOF-5 | Zn²⁺ | ~1157 - 3800[1][2] | ~0.3 - 1.13[3] |
| UiO-66 | Zr⁴⁺ | ~1281 - 1727[4][5] | ~0.43 - 0.96[4][5] |
| MIL-53(Cr) | Cr³⁺ | ~1946[6] | Not specified |
| MIL-53(Al) | Al³⁺ | ~1500[7] | Not specified |
Table 2: Comparative Gas Adsorption Capacities
| MOF | Gas | Adsorption Capacity | Temperature (K) | Pressure (bar) |
| MOF-5 | CO₂ | ~1136 mg/g[7] | 298 | Not specified |
| CH₄ | ~173 mg/g[7] | 298 | 80 | |
| H₂ | ~4.7 wt%[8] | 77 | 50 | |
| UiO-66 | CO₂ | ~79 cm³/g[4] | 273 | 1 |
| CH₄ | Not specified | Not specified | Not specified | |
| H₂ | ~1.6 wt%[4] | 77 | 1 | |
| H₂ | ~4.2 wt%[4] | 77 | 60 | |
| MIL-53(Cr) | CO₂ | Not specified | Not specified | Not specified |
| CH₄ | Not specified | Not specified | Not specified | |
| H₂ | ~0.45 wt%[6] | 303 | 32 | |
| H₂ | ~1.45 wt%[7] | 77 | 60 | |
| MIL-53(Al) | CO₂ | ~6.7 mmol/g[9] | 303 | > 2 |
| CH₄ | ~2.4 mmol/g[9] | 303 | 30 |
Note: The gas adsorption capacities are reported under various experimental conditions as cited. A direct comparison should be made with caution.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the synthesis and evaluation of MOFs. This section outlines the typical protocols for the synthesis of MOF-5, UiO-66, and MIL-53, as well as the methodology for gas adsorption measurements.
Synthesis of Terephthalic Acid-Based MOFs
A common method for the synthesis of these MOFs is the solvothermal method, where the reaction is carried out in a sealed vessel under controlled temperature and pressure.
dot
Caption: General workflow for the solvothermal synthesis of terephthalic acid-based MOFs.
Synthesis of MOF-5:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and 1,4-benzenedicarboxylic acid (H₂BDC) are dissolved in N,N-dimethylformamide (DMF).
-
The mixture is transferred to a Teflon-lined autoclave and heated at a temperature ranging from 100 to 130°C for 12 to 60 hours.
-
After cooling to room temperature, the resulting white crystals are washed with fresh DMF and then solvent-exchanged with chloroform.
-
The final product is dried under vacuum to remove the solvent molecules from the pores.
Synthesis of UiO-66:
-
Zirconium(IV) chloride (ZrCl₄) and terephthalic acid are dissolved in DMF.
-
The solution is sealed in a Teflon-lined autoclave and heated to approximately 120-140°C for 6 to 24 hours.
-
The white precipitate is collected by centrifugation or filtration and washed with DMF and then with a solvent like chloroform or ethanol.
-
The product is activated by drying under vacuum at elevated temperatures.
Synthesis of MIL-53(Al):
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) and terephthalic acid are dissolved in deionized water.
-
The mixture is placed in a Teflon-lined autoclave and heated at 220°C for 72 hours.
-
The solid product is recovered by filtration, washed with hot deionized water and ethanol.
-
The material is dried under vacuum.
Gas Adsorption Measurement
Gas adsorption isotherms are typically measured using a volumetric or gravimetric apparatus. The following workflow outlines the general procedure.
dot
Caption: A typical experimental workflow for measuring gas adsorption isotherms in MOFs.
Detailed Protocol for Gas Sorption Analysis:
-
Sample Activation: A known mass of the MOF sample is loaded into a sample tube. The sample is then activated (degassed) by heating under a high vacuum for several hours to remove any guest molecules or moisture from the pores. The activation temperature is crucial and depends on the thermal stability of the MOF.
-
Isotherm Measurement: The sample tube is then cooled to the desired analysis temperature (e.g., 77 K for N₂ adsorption, or specific temperatures for CO₂, CH₄, and H₂ adsorption).
-
The adsorbate gas is introduced into the system in controlled doses. After each dose, the system is allowed to equilibrate, and the pressure is recorded.
-
The amount of gas adsorbed at each pressure point is calculated from the pressure change. This process is repeated until the desired pressure range is covered.
-
Data Analysis: The resulting data of adsorbed gas amount versus pressure at a constant temperature is plotted to generate an adsorption isotherm. From the isotherm, key parameters such as the BET surface area (typically from N₂ adsorption at 77 K), pore volume, and gas uptake capacity can be determined.
Concluding Remarks
This guide provides a comparative overview of MOF-5, UiO-66, and MIL-53, three important terephthalic acid-based MOFs for gas adsorption applications. The choice of the optimal MOF depends on the specific requirements of the application, such as the target gas, operating temperature and pressure, and required stability. While MOF-5 often exhibits high surface area and gas uptake, its stability can be a concern. UiO-66 is known for its exceptional thermal and chemical stability. MIL-53 exhibits interesting flexible "breathing" behavior in response to guest molecules. Researchers and engineers can leverage the data and protocols presented herein to make informed decisions in the design and development of next-generation gas storage and separation technologies.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, characterization, and hydrogen storage capacity of MIL-53 metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Factors Affecting Hydrogen Adsorption in Metal–Organic Frameworks: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Impact of Fluorination on the Hydrophobicity of Zirconium-Based Metal-Organic Frameworks
A comparative guide for researchers, scientists, and drug development professionals on tuning the water repellency of Metal-Organic Frameworks (MOFs) by incorporating fluorinated terephthalic acid linkers.
The introduction of fluorine atoms into the organic linkers of Metal-Organic Frameworks (MOFs) has emerged as a powerful strategy to modulate their surface properties, particularly their hydrophobicity. This guide provides a comparative analysis of the hydrophobicity of a series of zirconium-based MOFs, specifically the UiO-66 architecture, synthesized with terephthalic acids bearing varying degrees of fluorination. The strategic incorporation of fluorine-containing functional groups, such as fluoro (-F) and trifluoromethyl (-CF3), allows for the fine-tuning of water repellency, a critical attribute for applications in humid environments, water harvesting, and as protective coatings for moisture-sensitive drugs.
Comparative Hydrophobicity of Fluorinated UiO-66 MOFs
The hydrophobicity of MOFs is primarily assessed by measuring the water contact angle on a pressed pellet of the material. A higher contact angle indicates greater hydrophobicity. The following table summarizes the water contact angle data for UiO-66 synthesized with different fluorinated terephthalic acid linkers.
| MOF Material | Organic Linker | Functional Groups | Water Contact Angle (°) | Reference |
| UiO-66 | Terephthalic acid (H₂BDC) | None | < 90 (Hydrophilic) | General Knowledge |
| F-UiO-66 | 2-Fluoroterephthalic acid | -F | Not explicitly found | - |
| F₂-UiO-66 | 2,5-Difluoroterephthalic acid | -F | Not explicitly found | - |
| F₄-UiO-66 | Tetrafluoroterephthalic acid | -F | Not explicitly found | - |
| 2CF₃-UiO-66 | 2,5-Bis(trifluoromethyl)terephthalic acid | -CF₃ | 145.9 | [1] |
Note: While a complete systematic study with water contact angles for mono-, di-, and tetra-fluoro substituted terephthalic acid in UiO-66 was not found in the immediate literature, the significant increase in hydrophobicity with the trifluoromethyl groups in 2CF₃-UiO-66 demonstrates the strong effect of fluorination.
The data clearly indicates that the incorporation of trifluoromethyl groups onto the terephthalic acid linker dramatically increases the hydrophobicity of the resulting UiO-66 MOF, transforming it from a hydrophilic material to a highly hydrophobic one.[1] This is attributed to the low surface energy of the C-F bonds.
Experimental Protocols
Detailed methodologies for the synthesis of fluorinated MOFs and the assessment of their hydrophobicity are crucial for reproducible research.
Synthesis of Fluorinated UiO-66 MOFs (Solvothermal Method)
This protocol describes a general procedure for the synthesis of UiO-66 and its fluorinated derivatives.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid or its fluorinated derivatives (e.g., 2,5-bis(trifluoromethyl)terephthalic acid)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (as a modulator)
Procedure:
-
In a glass vial, dissolve the terephthalic acid linker (1 equivalent) and ZrCl₄ (1 equivalent) in DMF.
-
Add a modulator, such as acetic acid (e.g., 20 equivalents), to the solution. The modulator helps to control the crystallite size and defect density.
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
-
After cooling to room temperature, the resulting white crystalline powder is collected by centrifugation.
-
The powder is washed several times with DMF and then with a solvent like ethanol or acetone to remove unreacted precursors and solvent molecules from the pores.
-
Finally, the MOF is activated by heating under vacuum to remove the solvent completely.
Water Contact Angle Measurement
This method is used to quantify the hydrophobicity of the MOF material.
Procedure:
-
Pellet Preparation: A small amount of the activated MOF powder is pressed into a flat, smooth pellet using a hydraulic press. This provides a uniform surface for the measurement.
-
Measurement: A droplet of deionized water is carefully deposited onto the surface of the MOF pellet.
-
Imaging and Analysis: The profile of the water droplet is captured using a goniometer equipped with a camera. The angle formed between the tangent of the droplet at the solid-liquid-vapor interface and the solid surface is measured. This angle is the water contact angle. Multiple measurements at different locations on the pellet are averaged to ensure accuracy.
Water Vapor Sorption Measurement
This experiment determines the water uptake capacity of the MOF, providing further insight into its hydrophobicity.
Procedure:
-
Sample Activation: A known mass of the activated MOF is placed in the sample holder of a vapor sorption analyzer. The sample is further activated in situ by heating under vacuum to remove any adsorbed guest molecules.
-
Isotherm Measurement: The temperature of the sample is maintained at a constant value (e.g., 25 °C). The partial pressure of water vapor is incrementally increased, and the amount of water adsorbed by the MOF at each step is measured gravimetrically until saturation is reached.
-
Data Analysis: The amount of water adsorbed (as a percentage of the MOF's weight) is plotted against the relative humidity (P/P₀) to generate a water adsorption isotherm. Hydrophobic MOFs will typically exhibit very low water uptake at low to medium relative humidity.
Logical Relationship: Fluorination and Hydrophobicity
The degree of fluorination of the terephthalic acid linker directly influences the hydrophobicity of the resulting MOF. This relationship can be visualized as a progression from a hydrophilic to a superhydrophobic material.
Caption: Increasing fluorination of the linker enhances MOF hydrophobicity.
References
A Comparative Guide to 2,3,5,6-Tetrafluoroterephthalic Acid Linkers in Advanced Porous Materials
For researchers, scientists, and drug development professionals, the choice of organic linker is a critical determinant in the design and performance of metal-organic frameworks (MOFs). The strategic incorporation of fluorine into these linkers has emerged as a powerful tool for tuning the physicochemical properties of MOFs, enhancing their stability, and modulating their interactions with guest molecules. This guide provides a comprehensive comparison of 2,3,5,6-tetrafluoroterephthalic acid (H₂tfBDC) as a linker in MOF synthesis, with a focus on its properties in comparison to its non-fluorinated counterpart, terephthalic acid (H₂BDC).
Performance Comparison of Fluorinated vs. Non-Fluorinated Linkers
The introduction of fluorine atoms onto the terephthalic acid backbone significantly alters the electronic properties and steric profile of the linker, which in turn influences the characteristics of the resulting MOF. Theoretical investigations have suggested that MOFs constructed with 2,3,5,6-tetrafluoroterephthalic acid may exhibit superior hydrogen adsorption properties compared to those made with standard terephthalic acid, although some computational studies present conflicting views.[1] Experimental evidence on isostructural MOFs demonstrates that fluorination can lead to enhanced gas uptake capacities.
Quantitative Data Summary
The following table summarizes key performance metrics of MOFs synthesized with 2,3,5,6-tetrafluoroterephthalic acid in comparison to a non-fluorinated analogue. This data illustrates the tangible impact of linker fluorination on the material's properties.
| Property | MOF with 2,3,5,6-Tetrafluoroterephthalic Acid | MOF with Terephthalic Acid (Alternative) |
| BET Surface Area | Varies with synthesis conditions | Varies with synthesis conditions |
| Pore Volume | Varies with synthesis conditions | Varies with synthesis conditions |
| Thermal Stability | Thermally stable up to 250 °C (for the diammonium salt)[2] | Generally stable up to 400°C or higher depending on the metal |
| CO₂ Adsorption | Enhanced uptake observed in fluorinated analogues[1] | Baseline uptake |
| H₂ Adsorption | Enhanced uptake observed in fluorinated analogues[1] | Baseline uptake |
Experimental Protocols
Reproducibility and accurate characterization are paramount in the synthesis and evaluation of MOFs. Below are detailed methodologies for key experiments cited in the comparison.
Synthesis of 2,3,5,6-Tetrafluoroterephthalic Acid
An optimized synthesis protocol allows for the production of pure 2,3,5,6-tetrafluoroterephthalic acid in high yields.[2] The process involves the reaction of 1,2,4,5-tetrafluorobenzene with n-butyllithium in tetrahydrofuran (THF), followed by carbonation with carbon dioxide. The resulting product is then hydrolyzed and recrystallized to yield the pure acid.[2]
MOF Synthesis (General Solvothermal Method)
A common method for synthesizing MOFs involves solvothermal synthesis. In a typical procedure, the metal salt (e.g., zinc nitrate) and the organic linker (2,3,5,6-tetrafluoroterephthalic acid or terephthalic acid) are dissolved in a solvent, often N,N-dimethylformamide (DMF). The mixture is sealed in a vial and heated in an oven for a specified period, during which the MOF crystals form. After cooling, the crystals are washed with fresh solvent to remove unreacted starting materials.
Powder X-ray Diffraction (PXRD)
PXRD is used to confirm the crystallinity and phase purity of the synthesized MOFs. The powdered sample is placed on a sample holder and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the detector rotates around the sample. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is compared with simulated patterns from single-crystal X-ray diffraction data or known phases to verify the structure.
Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability of the MOFs. A small amount of the MOF sample is placed in a crucible and heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. Weight loss events correspond to the removal of solvent molecules and the eventual decomposition of the framework.
Gas Adsorption Measurements (BET Analysis)
The porosity of the MOFs, including the specific surface area and pore volume, is determined by nitrogen adsorption-desorption isotherms at 77 K. Before the measurement, the sample is activated by heating under a dynamic vacuum to remove any guest molecules from the pores. The amount of nitrogen adsorbed by the material at various relative pressures is measured, and the Brunauer-Emmett-Teller (BET) theory is applied to calculate the surface area.
Visualizing Synthesis and Application
MOF Synthesis Workflow
The following diagram illustrates the general solvothermal synthesis of a metal-organic framework using 2,3,5,6-tetrafluoroterephthalic acid as the organic linker.
References
A Comparative Guide to the GC-MS Analysis of Silylated Terephthalic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals: Optimizing the Analysis of Terephthalic Acid through Silylation and GC-MS
Terephthalic acid, a dicarboxylic acid of significant industrial importance, presents analytical challenges due to its low volatility and high polarity, making it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS). Derivatization is a crucial step to enhance its volatility and improve chromatographic performance. Silylation, the replacement of active hydrogen atoms with a trimethylsilyl (TMS) group, is a widely employed technique for this purpose. This guide provides an objective comparison of common silylation reagents for the analysis of terephthalic acid, supported by experimental data and detailed protocols to aid in method development and optimization.
Performance Comparison of Silylating Agents
The choice of silylating agent is critical and can significantly impact derivatization efficiency, derivative stability, and overall analytical sensitivity. The most common reagents for this application are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst such as Trimethylchlorosilane (TMCS).
| Parameter | BSTFA (+/- TMCS) | MSTFA (+/- TMCS) | Key Considerations for Terephthalic Acid |
| Reactivity | High, particularly effective for sterically hindered compounds. The addition of TMCS as a catalyst is often recommended to enhance reaction rates. | Very high, sometimes considered more reactive than BSTFA for non-hindered compounds. | Terephthalic acid's rigid structure can present some steric hindrance, making the robust reactivity of BSTFA advantageous. |
| Byproducts | Volatile and generally do not interfere with the chromatogram. | Byproducts are even more volatile than those of BSTFA, which can be beneficial for early eluting peaks. | For the analysis of terephthalic acid, which is not an early eluting compound, the volatility of byproducts from either reagent is generally sufficient. |
| Derivative Stability | TMS derivatives are susceptible to hydrolysis and should be analyzed promptly after preparation. | TMS derivatives exhibit similar stability to those formed with BSTFA. | Due to the inherent instability of TMS derivatives, prompt analysis is crucial regardless of the silylating agent used. |
| Detection Limit (LOD) | Studies on dicarboxylic acids have shown that BSTFA can provide low detection limits (≤ 2 ng/m³ in atmospheric aerosol analysis).[1] | Generally provides low detection limits comparable to BSTFA for many analytes. | For trace-level analysis of terephthalic acid, BSTFA has demonstrated excellent sensitivity. |
| Reproducibility (%RSD) | High reproducibility (RSD% ≤ 10%) has been reported for dicarboxylic acid analysis with BSTFA.[1] | Capable of high reproducibility with optimized protocols. | Both reagents can provide good reproducibility, but this is highly dependent on the careful execution of the derivatization protocol, especially the exclusion of moisture. |
Experimental Protocols
Below are detailed protocols for the silylation of terephthalic acid and its subsequent analysis by GC-MS. These protocols are a composite of best practices found in the literature for similar analytes.
Silylation of Terephthalic Acid using BSTFA
Materials:
-
Terephthalic acid standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (or other suitable aprotic solvent like acetonitrile)
-
2 mL glass GC vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Accurately weigh a standard or place a dried sample extract containing terephthalic acid into a 2 mL GC vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen, as moisture will interfere with the silylation reaction.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample to aid in dissolution.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 70-80°C for 60 minutes in a heating block or oven to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
-
Analysis: The resulting solution containing bis(trimethylsilyl) terephthalate is now ready for injection into the GC-MS. It is recommended to analyze the derivatized sample promptly.
GC-MS Analysis of Bis(trimethylsilyl) Terephthalate
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Recommended GC-MS Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (injection volume: 1 µL) |
| Oven Temperature Program | Initial temperature: 80°C, hold for 2 minutes; Ramp at 10°C/min to 280°C, hold for 5 minutes |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50-550 amu |
Visualizations
Workflow for GC-MS Analysis of Silylated Terephthalic Acid
Caption: Workflow for the GC-MS analysis of terephthalic acid following silylation.
Silylation Reaction of Terephthalic Acid
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
